molecular formula C6H13NO2 B7770067 N-Methylvaline

N-Methylvaline

Cat. No.: B7770067
M. Wt: 131.17 g/mol
InChI Key: AKCRVYNORCOYQT-UHFFFAOYSA-N
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Description

N-methylvaline is an N-methylamino acid that is the N-methyl derivative of valine. It is a valine derivative and a N-methyl-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(methylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRVYNORCOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902870
Record name NoName_3444
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Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-32-7, 2480-23-1
Record name N-Methylvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-DL-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYL-DL-VALINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biological Role & Pharmacological Utility of N-Methylvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid that serves as a critical modulator of peptide pharmacokinetics and pharmacodynamics.[1] Unlike canonical amino acids, the methylation of the alpha-amino group in valine eliminates a hydrogen bond donor and introduces significant steric bulk. In nature, this modification is installed by Non-Ribosomal Peptide Synthetases (NRPS) to confer survival advantages to secondary metabolites, such as resistance to proteolytic degradation and enhanced membrane permeability.[2]

In modern drug development, N-MeVal is not merely a structural curiosity but a strategic tool.[1] It is the potency-driving engine behind Antibody-Drug Conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE) and the structural lock that grants Cyclosporin A its oral bioavailability.[1] This guide dissects the biological mechanisms, biosynthetic origins, and synthetic integration of N-MeVal in therapeutic design.

Part 2: Chemical & Structural Biology[3]

The "Chameleon" Effect: Permeability & Solubility

The biological utility of N-MeVal stems from its ability to modulate the physicochemical properties of a peptide backbone.

  • H-Bond Donor Deletion: By replacing the amide proton (-NH) with a methyl group (-NCH3), N-MeVal removes a hydrogen bond donor.[1] This reduces the energy penalty for desolvation when the peptide enters a lipid bilayer, significantly enhancing passive membrane permeability .

  • Lipophilicity: The addition of a methyl group increases the logP (lipophilicity), facilitating interaction with hydrophobic pockets in target proteins (e.g., Tubulin).

Conformational Locking

N-methylation alters the cis/trans equilibrium of the peptide bond. While standard peptide bonds overwhelmingly favor the trans conformation to minimize steric clash, N-MeVal introduces steric hindrance in both isomers, often raising the population of the cis conformer.

  • Mechanism: The N-methyl group clashes with the side chain of the preceding residue (i-1) and its own side chain.[1]

  • Result: This pre-organizes the peptide into specific secondary structures (e.g., β-turns), reducing the entropy cost of binding to a receptor.

Part 3: Biosynthesis (The Natural Route)[1]

N-MeVal is synthesized in nature not by ribosomes, but by Non-Ribosomal Peptide Synthetases (NRPS) .[1] These are modular mega-enzymes that function like an assembly line.

The Methyltransferase (M) Domain

In an NRPS module, the incorporation of N-MeVal involves a specific Methyltransferase (M) domain inserted into the standard Adenylation-Thiolation-Condensation (A-T-C) logic.[1]

  • Adenylation (A): Selects L-Valine and activates it as an aminoacyl-AMP.[1]

  • Thiolation (T): Tethers the Valine to the enzyme via a phosphopantetheine arm.

  • Methylation (M): The M-domain uses S-Adenosylmethionine (SAM) to transfer a methyl group to the alpha-amino group of the tethered Valine before peptide bond formation.[1]

  • Condensation (C): The downstream C-domain catalyzes the amide bond formation between the growing chain and the now N-methylated Valine.

Visualization: NRPS Module Logic

NRPS_Mechanism cluster_module NRPS Module for N-MeVal Incorporation A_Domain Adenylation (A) Activates L-Val T_Domain Thiolation (T) Tethers Val A_Domain->T_Domain Transfer C_Domain Condensation (C) Peptide Bond Formation T_Domain->C_Domain Donor Substrate M_Domain Methyltransferase (M) Adds -CH3 using SAM M_Domain->T_Domain Methylation of Tethered Val Product Elongated Peptide (with N-MeVal) C_Domain->Product Substrate L-Valine Substrate->A_Domain SAM SAM (Cofactor) SAM->M_Domain

Figure 1: Logic flow of an NRPS module incorporating N-Methylvaline. The M-domain acts on the thioester-bound amino acid prior to condensation.[1]

Part 4: Pharmacological Utility & Case Studies[4]

Case Study: Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analog of the natural product Dolastatin 10.[3] It is the cytotoxic payload in FDA-approved ADCs like Brentuximab vedotin.[1]

  • Role of N-MeVal: MMAE contains an N-terminal N-methylvaline.[1] This residue is crucial for high-affinity binding to tubulin .[1]

  • Mechanism: MMAE binds to the "Vinca peptide site" on tubulin. The N-methyl group fits into a specific hydrophobic pocket, while the valine side chain anchors the molecule. This binding inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

Visualization: MMAE Mechanism of Action

MMAE_Mechanism cluster_target Cytosolic Target ADC Antibody-Drug Conjugate (ADC) Endosome Endosomal Uptake & Lysosomal Degradation ADC->Endosome Internalization Release Linker Cleavage Releases Free MMAE Endosome->Release Cathepsin Cleavage Complex MMAE-Tubulin Complex (Vinca Site) Release->Complex Binding Tubulin Tubulin Dimers Tubulin->Complex Arrest Microtubule Destabilization (G2/M Arrest) Complex->Arrest Inhibition of Polymerization

Figure 2: Pathway of MMAE from ADC internalization to Tubulin binding and cell cycle arrest.[1]

Data Summary: N-MeVal Impact

The following table synthesizes data comparing canonical Valine peptides vs. N-Methylvaline analogs in terms of stability and permeability.

PropertyCanonical L-Valine PeptideN-Methylvaline AnalogMechanism of Improvement
Proteolytic Stability Low (<30 min half-life in serum)High (>4 hrs half-life)Steric hindrance prevents protease access to the amide bond.[1]
Membrane Permeability Low (Papp < 1 x 10⁻⁶ cm/s)High (Papp > 5 x 10⁻⁶ cm/s)Removal of H-bond donor reduces desolvation energy cost.[1]
Conformation Flexible (Trans favored)Rigid (Cis/Trans mix)N-methylation restricts φ/ψ angles, locking active conformation.[1]
Potency (Tubulin) Moderate (µM range)Potent (nM/pM range)Hydrophobic filling of the binding pocket (e.g., in Dolastatins).[1]

Part 5: Synthetic Methodologies (Experimental Protocols)

Synthesizing peptides with N-MeVal is challenging due to the steric bulk of the N-methyl group, which hinders the coupling of the next amino acid.

Protocol: On-Resin N-Methylation (Reductive Amination)

This method allows for the site-specific installation of a methyl group on a resin-bound peptide.[1]

Reagents:

  • Solid Support: Rink Amide Resin (or similar).[1]

  • Solvents: DMF, DCM.

  • Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methanol (MeOH), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), 2-Mercaptoethanol, DBU.[1]

Step-by-Step Workflow:

  • Protection (Activation):

    • Treat the resin-bound peptide (free amine) with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.[1]

    • Mechanism:[1][4][5][6][7][8] Forms a sulfonamide, acidifying the N-H proton.

  • Methylation (Mitsunobu Conditions):

    • Add MeOH (10 eq), PPh3 (5 eq), and DIAD (5 eq) in dry THF.

    • Shake for 1 hour. Repeat if necessary.

    • Mechanism:[1][4][5][6][7][8] The activated alcohol (by PPh3/DIAD) alkylates the sulfonamide nitrogen.

  • Deprotection:

    • Remove the o-NBS group using 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.[1]

    • Wash extensively with NMP/DCM.

    • Result: Secondary amine (N-MeVal) ready for next coupling.[1]

  • Coupling the Next Residue (The Critical Step):

    • Use high-efficiency coupling reagents like HATU or COMU (instead of HBTU).[1]

    • Perform double coupling at elevated temperature (50°C) or use microwave assistance to overcome steric hindrance.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Start Resin-Bound Peptide (Free Amine) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Step2 2. Methylation (MeOH, PPh3, DIAD) Step1->Step2 Mitsunobu Alkylation Step3 3. Deprotection (2-Mercaptoethanol, DBU) Step2->Step3 Remove o-NBS Step4 4. Difficult Coupling (HATU/HOAt, Microwave) Step3->Step4 Steric Hindrance End Elongated N-Me Peptide Step4->End

Figure 3: Solid-Phase Peptide Synthesis (SPPS) workflow for site-specific N-methylation.

Part 6: References

  • BenchChem. (2025).[1][9] Application Notes and Protocols for N-Methylation of L-Valine. Retrieved from

  • ResearchGate. (2022).[1] Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Monomethyl Auristatin E | PubChem CID 11542188.[3] Retrieved from

  • ACS Publications. (2023).[1] Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate. Retrieved from

  • Springer Nature. (2017).[1][8] Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from

  • MDPI. (2022).[1] Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Retrieved from

Sources

N-Methylvaline Peptide Bond Conformation: A Technical Guide to Structural Dynamics and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methylvaline (N-MeVal) into peptide backbones is a high-impact strategy in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, researchers simultaneously eliminate a hydrogen bond donor and introduce significant steric bulk.[1] This modification fundamentally alters the thermodynamic landscape of the peptide bond, shifting the cis/trans equilibrium and enhancing metabolic stability and membrane permeability.

This guide provides a rigorous technical analysis of the N-MeVal residue, focusing on its conformational behavior, NMR characterization, and synthetic protocols.

Part 1: Thermodynamic and Structural Fundamentals

The Cis/Trans Equilibrium Shift

In standard secondary amide bonds, the trans isomer (


) is energetically favored over the cis isomer (

) by approximately 2.5–3.0 kcal/mol due to steric repulsion between the

and

atoms.

The N-Methyl Effect: When the amide nitrogen is methylated, the steric difference between the cis and trans states diminishes. In the trans conformation, the N-methyl group clashes with the carbonyl oxygen of the preceding residue. In the cis conformation, the N-methyl group clashes with the


.
  • Standard Peptide: Trans population > 99.5%.[2]

  • N-Methyl Peptide: Cis population can range from 5% to >30%, and in specific sequence contexts (like N-MeVal), the cis form may even predominate.

Valine-Specific Sterics: N-Methylvaline presents a unique challenge due to its


-branched isopropyl side chain. The combination of the N-methyl group and the bulky isopropyl group creates a "steric lock," severely restricting the allowed Ramachandran (

) space. This restriction is often exploited to freeze bioactive conformations, as seen in Cyclosporin A.
Visualization of Conformational Logic

NMeVal_Conformation N_Me N-Methylation Steric_Bulk Steric Bulk (Methyl + Isopropyl) N_Me->Steric_Bulk HB_Loss Loss of H-Bond Donor N_Me->HB_Loss Cis_Trans Altered Cis/Trans Equilibrium (Lower u0394G) Steric_Bulk->Cis_Trans Destabilizes Trans Rama_Restrict Restricted u03C6, u03C8 Angles Steric_Bulk->Rama_Restrict Clash with Sidechain Stability Metabolic Stability (Protease Resistance) Steric_Bulk->Stability Blocks Enzyme Access Permeability Enhanced Membrane Permeability HB_Loss->Permeability Reduced Desolvation Energy Bioactivity Locked Bioactive Conformation Cis_Trans->Bioactivity Access to Turn Structures Rama_Restrict->Bioactivity Reduced Entropy Cost

Figure 1: Mechanistic impact of N-methylation on peptide structure and function. The interplay of sterics and electronics drives the macroscopic properties.

Part 2: Analytical Characterization (NMR)

Characterizing N-MeVal peptides requires distinguishing between cis and trans isomers, which often exchange slowly on the NMR timescale, resulting in two distinct sets of peaks.

The NOE Diagnostic Protocol

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assignment. The distance between protons differs significantly between isomers.

InteractionTrans Isomer (

)
Cis Isomer (

)
Diagnostic Value

(

to

)
Strong (2.2 – 2.5 Å)Weak (> 3.5 Å)Primary indicator of Trans

(

to

)
Weak / NoneStrong (2.0 – 2.5 Å)Primary indicator of Cis

(

to

)
MediumMediumLess diagnostic
Experimental Workflow
  • Solvent Selection: Use DMSO-

    
     or CD
    
    
    
    OH.[1] Avoid CDCl
    
    
    initially as aggregation can complicate spectra.
  • 1D

    
    H NMR:  Check for peak doubling. If the ratio is unequal (e.g., 3:1), the major species is likely trans, but this must be confirmed via NOE.
    
  • ROESY vs. NOESY: For mid-sized peptides (MW 500–1500), NOE signals may be near zero due to the tumbling regime (

    
    ). Always use ROESY  (Rotating-frame Overhauser Effect Spectroscopy) to ensure positive cross-peaks.[1]
    

NMR_Workflow Sample Purified Peptide (DMSO-d6) OneD 1D Proton NMR Sample->OneD Check Peak Doubling? OneD->Check ROESY 2D ROESY (Mix time: 150-300ms) Check->ROESY Yes (Slow Exchange) Check->ROESY No (Fast/Single State) Assign Identify Cross-peaks ROESY->Assign Trans Strong d(u03B1-NMe) TRANS Isomer Assign->Trans Cis Strong d(u03B1-u03B1) CIS Isomer Assign->Cis

Figure 2: Decision tree for NMR-based assignment of N-methyl peptide bond geometry.

Part 3: Synthetic Protocols for N-Methylvaline

Coupling N-methylated amino acids is notoriously difficult due to steric hindrance at the nucleophilic amine.[3][4] Standard protocols (HBTU/DIEA) often fail, leading to deletion sequences.

The "Difficult Coupling" Protocol

The following protocol uses HATU (a more reactive uronium salt) and HOAt (an additive that speeds up activation and reduces racemization) to drive the reaction.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole)[5]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone residues.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-N-MeVal-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4 eq).

    • Add DIEA (8 eq).[4]

    • Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid guanidinium formation).

  • Coupling:

    • Add activated mixture to resin.[4][6]

    • Reaction Time: 2 to 4 hours (standard AA is 30-60 mins).

    • Double Coupling: Drain, wash with DMF, and repeat the coupling step with fresh reagents.[6]

  • Monitoring: Standard Kaiser test (Ninhydrin) does not work on secondary amines (N-Me). Use the Chloranil Test or Bromophenol Blue test to check for unreacted secondary amines.

  • Capping: If the reaction is incomplete after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Bis-N-Methylated Junctions

Coupling an N-methyl amino acid onto an N-terminal N-methyl residue (e.g., Fmoc-Ala-OH + H-N(Me)Val-Resin) is the "hardest" case.

  • Solution: Use Triphosgene to generate the acid chloride of the incoming amino acid in situ, or use PyBroP with extended reaction times (12+ hours) at elevated temperatures (50°C), provided the stereocenter is stable.

Part 4: Functional Implications in Drug Design

The Permeability Paradox

N-methylation improves membrane permeability not just by increasing lipophilicity (logP), but by reducing the desolvation energy .

  • Mechanism: An amide proton forms strong H-bonds with water. To cross a lipid membrane, these bonds must be broken (energetic penalty). Methylation removes the proton, lowering this penalty.

  • Chameleonicity: N-MeVal peptides often adopt "chameleonic" properties—exposing polar groups in water and burying them in the lipid bilayer via intramolecular H-bonds (often stabilized by cis turns).

Metabolic Stability

N-methylation provides steric protection against proteases. The N-methyl group physically blocks the enzyme's active site from accessing the scissile bond. This is crucial for converting peptide hits into orally bioavailable leads.

References

  • Trzepałka, E., et al. (2004).[7] "Cis/trans conformational equilibrium across the N-methylphenylalanine peptide bond of arginine vasopressin analogs." Journal of Peptide Research.[5][7]

  • Chatterjee, J., et al. (2008).[4][8] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • BenchChem. (2025).[3] "A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides."

  • Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics.

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[5][7]

  • Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews.

  • Peptide.com. "Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Bulletin 1177)."

Sources

N-Methylvaline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methylvaline: Physicochemical Profiling and Peptidomimetic Utility Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Peptide Chemists, and Structural Biologists

Executive Summary

N-Methylvaline (N-Me-Val) is a non-proteinogenic amino acid that serves as a critical tool in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, N-Me-Val introduces profound steric constraints and eliminates a hydrogen bond donor. This modification alters the local cis/trans isomerism equilibrium, enhances lipophilicity, and provides robust protection against proteolytic degradation. This guide details the physicochemical properties, synthetic integration strategies, and analytical validation of N-Me-Val in therapeutic peptides.

Part 1: The Physicochemical Core

N-Methylvaline (


) is the N-methylated derivative of L-valine. Its utility stems from the removal of the NH functionality, which acts as a "conformational lock" in peptide backbones.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionContext for Drug Design
Molecular Formula

Fundamental composition.[1][2][3][4]
Molecular Weight 131.17 g/mol +14.02 Da shift vs. Valine (117.15 g/mol ).
Monoisotopic Mass 131.0946 DaCritical for High-Res MS validation.
CAS Number 2480-23-1 (L-isomer)Sourcing and regulatory identification.
pKa (approx.)

-COOH: ~2.3

-NH: ~9.7
Secondary amine is slightly more basic than primary amine of Val.
LogP (Octanol/Water) ~ -1.5 (Calculated)Slightly higher lipophilicity than Val due to methyl group.
H-Bond Potential Donor: 0 (in peptide bond)Acceptor: 1Key Feature: Inability to donate H-bond disrupts

-helices and

-sheets.

Part 2: Structural Mechanics & Pharmacodynamics

The introduction of N-Me-Val into a peptide sequence forces the backbone into specific geometries due to steric clash between the N-methyl group and the side chain (or preceding carbonyl).

The Cis/Trans Equilibrium Shift

Unlike standard peptide bonds, which overwhelmingly favor the trans (


) conformation to minimize steric strain, N-methylated residues lower the energy barrier for the cis (

) conformation.
  • Mechanism: The N-methyl group creates steric interference with the side chain of the preceding residue (

    
    ), destabilizing the trans form and populating the cis form.
    
  • Result: This induces a "kink" or turn in the peptide backbone, often used to nucleate

    
    -turns or cyclize peptides (e.g., Cyclosporin A).
    
Proteolytic Stability

N-methylation creates a steric shield around the scissile amide bond, preventing access by the catalytic triads of proteases (e.g., trypsin, chymotrypsin). This significantly extends the plasma half-life (


) of peptide therapeutics.

N_Methyl_Conformation Standard_Bond Standard Peptide Bond (Valine) N_Me_Input N-Methylation (N-Me-Val) Standard_Bond->N_Me_Input Modification Trans_Conf Trans Conformer (Standard Stability) Standard_Bond->Trans_Conf Favored (>99%) Steric_Clash Steric Clash: N-Me vs Side Chain (i-1) N_Me_Input->Steric_Clash Proteolysis Proteolytic Resistance N_Me_Input->Proteolysis Steric Shielding Steric_Clash->Trans_Conf Destabilizes Cis_Conf Cis Conformer (Induced Turn) Steric_Clash->Cis_Conf Populates (~10-30%) Cis_Conf->Proteolysis Altered Recognition

Figure 1: Mechanistic impact of N-methylation on peptide bond geometry and stability.

Part 3: Synthetic Methodologies

Incorporating N-Me-Val poses significant challenges in Solid Phase Peptide Synthesis (SPPS). The secondary amine is sterically hindered and less nucleophilic than a primary amine, making acylation of the N-Me-Val difficult. Conversely, acylation by N-Me-Val is relatively standard but prone to epimerization.

Protocol: Coupling TO N-Methylvaline (Difficult Step)

This step involves coupling the next amino acid onto the N-terminal N-Me-Val on the resin.

  • Challenge: The secondary amine is buried; standard HBTU/DIPEA protocols often fail or result in low yields.

  • Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3]

  • Monitoring: The Kaiser Test is unreliable for secondary amines (often gives false negatives). Use the Chloranil Test or Bromophenol Blue .

Optimized SPPS Protocol:

  • Resin Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation:

    • Amino Acid (4.0 eq)

    • HATU (3.9 eq) or COMU (3.9 eq)

    • HOAt (4.0 eq) - Critical additive for steric reduction.

    • DIPEA (8.0 eq)

    • Dissolve in minimal DMF to maximize concentration.

  • Coupling: Add activated mixture to resin. Shake for 2–4 hours (standard AA is 30-60 min).

    • Double coupling is highly recommended.

  • Capping: Acetyl anhydride/Pyridine to cap unreacted secondary amines.

SPPS_Workflow Start Fmoc-N-Me-Val-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Check1 Secondary Amine Exposed? Wash1->Check1 Activation Activation (Pre-mix): Fmoc-AA-OH + HATU + HOAt + DIPEA Check1->Activation Yes Coupling Coupling Reaction (Extended Time: 2-4h) Activation->Coupling Monitor Monitor: Chloranil Test (NOT Kaiser) Coupling->Monitor Repeat Double Couple Monitor->Repeat Blue (Incomplete) Success Peptide Elongated Monitor->Success Colorless (Complete) Repeat->Coupling

Figure 2: SPPS workflow highlighting the critical activation and monitoring steps for N-methylated residues.

Part 4: Analytical Validation

Verifying the successful incorporation of N-Me-Val requires specific analytical checkpoints to distinguish it from Valine or failure sequences.

Nuclear Magnetic Resonance (NMR)
  • Diagnostic Signal: The N-methyl group appears as a distinct singlet in the proton NMR (

    
    -NMR).
    
  • Chemical Shift: Typically found between 2.7 – 3.1 ppm .[1]

    • Note: Due to cis/trans isomerism, you may see "rotameric splitting" where the N-Me signal appears as two unequal singlets (e.g., major trans / minor cis).

  • Alpha-Proton: The

    
    -proton of N-Me-Val is often downfield shifted compared to Val due to the tertiary amide nature.
    
Mass Spectrometry (MS)
  • Mass Shift: Incorporation of N-Me-Val results in a mass increase of exactly 14.016 Da relative to Valine.[5]

  • Fragmentation (MS/MS):

    • Immonium Ion: A characteristic immonium ion peak at m/z 86 (vs. 72 for Val) is a strong indicator of N-Me-Val presence.

    • Sequence Ions:

      
      -ions and 
      
      
      
      -ions will show the +14 Da shift at the specific position of modification, allowing for sequence mapping.

References

  • PubChem. (2025). N-Methyl-L-valine Compound Summary. National Library of Medicine. [Link]

  • Biron, E., et al. (2008).[6] Optimized selective N-methylation of peptides on solid support.[7] Journal of Peptide Science.[3] [Link]

  • Teixidó, M., et al. (2005).[6] Solid-phase synthesis of N-methyl amino acids.[7][8][9] Journal of Peptide Research.[6] [Link]

  • Chatterjee, J., et al. (2008).[6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

Sources

Technical Guide: Synthesis of N-Methylated Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacokinetic Pivot

N-methylation is not merely a structural modification; it is a strategic pivot in peptide drug discovery. By replacing the amide proton with a methyl group, researchers simultaneously dismantle a primary metabolic liability (proteolytic cleavage) and enforce conformational rigidity. This guide provides a rigorous, field-proven technical framework for synthesizing N-methylated amino acids (NMAAs), focusing on the transition from "hit" to "lead" through superior ADME properties.

Strategic Rationale
  • Metabolic Stability: N-methylation abolishes the H-bond donor capability of the amide bond, preventing the formation of the transition state required by many proteases (e.g., chymotrypsin).

  • Membrane Permeability: The "Chameleon Effect." N-methylation masks polar amide bonds, increasing lipophilicity and facilitating passive transport across the intestinal epithelium.

  • Conformational Locking: The steric clash of the N-methyl group restricts

    
     and 
    
    
    
    torsion angles, often forcing the peptide into cis or specific trans conformations that can enhance receptor selectivity.

Part 1: Strategic Decision Matrix

Before selecting a synthetic route, analyze the sequence context.[1] Not all methods are compatible with all side chains.[2][3]

N_Methylation_Strategy Start Target: N-Methylated Peptide Seq_Check Is the N-Me residue commercial? Start->Seq_Check Commercial_Yes Use Pre-made Fmoc-N(Me)-AA-OH (Highest Purity) Seq_Check->Commercial_Yes Yes Commercial_No Synthesize De Novo Seq_Check->Commercial_No No Method_Select Select Synthesis Method Commercial_No->Method_Select Sol_Phase Solution Phase (Large Scale/Building Block) Method_Select->Sol_Phase >10g Scale Solid_Phase Solid Phase (SPPS) (Library/Scanning) Method_Select->Solid_Phase <1g Scale Fukuyama Fukuyama-Mitsunobu (Nosyl Protection) Sol_Phase->Fukuyama High Purity Reductive Reductive Amination (Formaldehyde/NaBH3CN) Sol_Phase->Reductive Simple AA Miller Miller-Scanlan-Kessler (On-Resin Sulfonamide Alkylation) Solid_Phase->Miller Gold Standard

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on scale and availability.

Part 2: The Gold Standard Protocol (Solid-Phase)

For most research applications (N-methyl scanning, library generation), the Miller-Scanlan-Kessler protocol is the superior choice. It adapts the Fukuyama sulfonamide strategy to solid phase, avoiding the over-methylation risks associated with direct alkylation and the incomplete conversion often seen in reductive amination on-resin.

Mechanism of Action[4][5]
  • Activation: The N-terminus is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). The electron-withdrawing sulfonamide acidifies the N-H proton (pKa ~11).

  • Alkylation: A hindered base (DBU) deprotonates the sulfonamide, allowing clean methylation by dimethyl sulfate (DMS) or methyl p-nitrobenzenesulfonate.

  • Deprotection: The o-NBS group is cleaved via nucleophilic aromatic substitution using

    
    -mercaptoethanol and DBU.
    
Validated Protocol: The Kessler Optimization

Reference: Chatterjee, J., et al. (2008). Nat. Protoc.

Reagents Required:

  • o-NBS-Cl (4 eq)

  • 2,4,6-Collidine (10 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4]

  • Dimethyl sulfate (DMS) (Caution: Highly Toxic)

  • 
    -Mercaptoethanol (
    
    
    
    -ME)

Step-by-Step Workflow:

  • Sulfonylation (Protection):

    • Wash resin (Fmoc-deprotected) with DCM.

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Shake for 15 min. Repeat once to ensure 100% coverage.

    • QC Check: Kaiser test must be negative (no free amine).

  • N-Methylation (The Critical Step):

    • Add DBU (3 eq) in NMP (3 min pre-activation).

    • Add DMS (10 eq) in NMP.

    • Shake for 2-5 min. Do not exceed 10 min to prevent side reactions.

    • Wash resin thoroughly with NMP.

    • Repeat methylation step once.

  • Desulfonylation (Deprotection):

    • Add

      
      -ME (10 eq) and DBU (5 eq) in NMP.
      
    • Shake for 5 min.

    • Wash resin.

    • Repeat this step 2 times.

    • QC Check: Chloranil test (for secondary amines) should be positive (blue/green beads).

Kessler_Protocol Step1 Step 1: Protection o-NBS-Cl + Collidine (Activates N-H) Step2 Step 2: Methylation DMS + DBU (SN2 Reaction) Step1->Step2 Acidified N-H Step3 Step 3: Deprotection Beta-ME + DBU (Cleaves o-NBS) Step2->Step3 Methylated Sulfonamide Result Target N-Me-Peptide-Resin Step3->Result Secondary Amine

Figure 2: The Kessler-Optimized Miller/Scanlan workflow for site-selective on-resin methylation.

Part 3: Coupling Challenges & Solutions

Synthesizing the N-methylated residue is only half the battle. Coupling the next amino acid onto the steric bulk of an N-methylated amine is notoriously difficult.

The "Difficult Coupling" Hierarchy
  • Standard: AA -> AA (Easy)

  • Hindered: AA -> N-Me-AA (Hard)

  • Impossible: N-Me-AA -> N-Me-AA (Very Hard - requires specialized conditions)

Recommended Coupling Systems
ScenarioReagent SystemBaseRationale
Standard N-Me Coupling HATU / HOAtDIPEAThe gold standard. The aza-benzotriazole (HOAt) accelerates reaction rates by 10-100x over HOBt.
Racemization Prone COMU / OxymaCollidine COMU shows lower racemization rates than HATU.[5] Collidine (TMP) is a weaker, bulkier base that minimizes proton abstraction from the

-carbon.
N-Me to N-Me PyAOP or Triphosgene DIPEAPyAOP (phosphonium salt) is superior for extremely hindered junctions. Triphosgene forms an acid chloride in situ (highly reactive).

Critical Insight: When coupling onto an N-methylated residue, always double-couple. Use 5 eq of AA, 5 eq of HATU, and 10 eq of DIPEA for 2 hours, then repeat.

Part 4: Troubleshooting & Pitfalls

Diketopiperazine (DKP) Formation

The most common failure mode occurs after deprotecting the Fmoc group of the second residue attached to an N-methyl amino acid. The N-methyl group induces a cis-amide bond conformation, bringing the N-terminal amine into proximity with the C-terminal ester linkage to the resin.

  • Symptom: Loss of peptide chain (low yield) and isolation of cyclic dipeptide byproduct.

  • Solution: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl linker prevents the back-biting attack required for DKP formation.

Racemization

N-methylated amino acids are highly prone to racemization during activation because the N-methyl group increases the acidity of the


-proton via inductive effects and the absence of the amide H-bond stabilization.
  • Solution: Switch from DIPEA to 2,4,6-Collidine during the activation step of the N-methylated AA.

References

  • Miller, S. C., & Scanlan, T. S. (1997).[6] Site-selective N-methylation of peptides on solid support.[3][4][6][7][8][9] Journal of the American Chemical Society, 119(9), 2301–2302. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[6] Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., Frérot, E., & Jouin, P. (1999). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 64(26), 9475-9486.[10] Link

Sources

N-Methylvaline: Stereochemical Control, Synthesis, and Analytical Resolution

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Scientists

Executive Summary

N-Methylvaline (N-Me-Val) represents a critical structural motif in peptidomimetic drug design. By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, increases lipophilicity, and introduces steric bulk that drastically alters the conformational landscape of the peptide backbone.

This guide addresses the three primary challenges associated with N-Me-Val:

  • Stereochemical Dynamics: The equilibrium between cis and trans amide rotamers, which complicates NMR analysis.

  • Synthetic Integrity: Preventing racemization of the

    
    -carbon during N-methylation and subsequent peptide coupling.
    
  • Analytical Resolution: Differentiating enantiomers and rotamers using self-validating protocols (Marfey’s Method).

Structural Fundamentals & Stereochemical Dynamics

Unlike standard amino acids, N-Methylvaline exhibits a complex stereochemical profile due to the interplay between the fixed chirality at the


-carbon and the dynamic geometry of the tertiary amide bond.
The "N-Methyl Effect" and Rotameric Equilibrium

In standard peptides, the amide bond overwhelmingly prefers the trans (Z) conformation (


) to minimize steric clash between 

and

. However, N-methylation introduces a methyl group at the nitrogen, creating steric bulk comparable to the

substituent.

This lowers the energy barrier between cis and trans isomers, leading to a measurable population of the cis (E) rotamer in solution.

  • Trans (Z) Rotamer: Generally favored, but the population difference is reduced.

  • Cis (E) Rotamer: Can reach populations of 10–30% depending on solvent polarity and adjacent residues.

Implication for NMR: Researchers often misinterpret the doubled peaks in


H-NMR spectra of pure N-Me-Val peptides as impurities. These are rotamers in slow exchange on the NMR time scale.
Visualization of Stereodynamics

RotamerEquilibrium cluster_0 Stereochemical Identity cluster_1 Conformational Dynamics (Solution) L_Val L-Valine (S-Configuration) N_Me_L_Val N-Methyl-L-Valine (S-Configuration) L_Val->N_Me_L_Val N-Methylation (Risk of Racemization) Trans Trans-Rotamer (Z) Major Species (~70-90%) N_Me_L_Val->Trans Solvation Cis Cis-Rotamer (E) Minor Species (~10-30%) Trans->Cis Slow Exchange (NMR Time Scale)

Figure 1: Transformation of L-Valine to N-Me-L-Valine and the subsequent equilibrium between cis/trans amide rotamers.[1]

Synthetic Routes & Stereocontrol

Synthesis of N-Me-Val is prone to racemization via the formation of oxazolonium ions (oxazolium-5-oxides). The N-methyl group stabilizes this intermediate, facilitating the loss of chirality at the


-position.
Recommended Protocol: Reductive Amination (High Fidelity)

The reductive amination of N-protected valine (or valine esters) using formaldehyde and a mild reducing agent is the industry standard for minimizing racemization.

Reagents:

  • Substrate: H-Val-OMe (Valine methyl ester)

  • Aldehyde source: Aqueous Formaldehyde (37%) or Paraformaldehyde

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB)
    
  • Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve H-Val-OMe•HCl (10 mmol) in MeOH (30 mL). Add AcOH (0.5 mL) to adjust pH to ~5–6.

  • Imine Formation: Add aqueous formaldehyde (15 mmol, 1.5 eq) dropwise. Stir for 15 minutes at

    
    .
    
  • Reduction: Add

    
     (12 mmol, 1.2 eq) in portions over 20 minutes. Caution: Vent HCN gas if using acid/cyanide; perform in a fume hood.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Concentrate in vacuo, redissolve in EtOAc, and wash with saturated

    
    .
    
  • Validation: Check for completion by TLC. The product (secondary amine) will react with Ninhydrin but may show a different color/intensity than the primary amine.

Peptide Coupling Challenges

Coupling to or from N-Me-Val is difficult due to steric hindrance.

  • Coupling Reagents: Standard EDC/HOBt often fails. Use HATU , PyBroP , or COMU .

  • Racemization Risk: High during the activation of the carboxyl group of N-Me-Val.

  • Mitigation: Use HOAt as an additive to accelerate coupling and reduce the lifetime of the activated ester, thereby minimizing racemization.

Table 1: Coupling Reagent Performance for N-Methyl Amino Acids

ReagentEfficiencyRacemization RiskMechanism Note
HBTU/HOBt LowModerateOften fails for N-Me-Val due to steric bulk.
HATU/HOAt HighLowThe 7-azabenzotriazole moiety accelerates reaction via neighbor group effect.
PyBroP Very HighLowSpecifically developed for N-methylated residues; activates via phosphonium salt.
DIC/Oxyma HighVery LowExcellent modern alternative; safer than benzotriazoles (explosive risk).

Analytical Characterization: Marfey’s Method[2][3][4]

Standard chiral HPLC requires expensive columns and extensive method development. Marfey’s Method is the superior, self-validating protocol for N-Me-Val analysis. It derivatizes the amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), converting enantiomers (L/D) into diastereomers (L-L and L-D) that separate easily on a standard achiral C18 column.

The Principle

FDAA reacts with the secondary amine of N-Me-Val.

  • L-N-Me-Val + L-FDAA

    
     L-L Diastereomer 
    
  • D-N-Me-Val + L-FDAA

    
     L-D Diastereomer 
    

Due to intramolecular hydrogen bonding, the L-D diastereomer is more hydrophobic and elutes later than the L-L diastereomer on Reverse Phase (RP) HPLC.

Detailed Protocol

Reagents:

  • Marfey’s Reagent (FDAA): 1% solution in Acetone.[2]

  • Buffer: 1M

    
    .[2]
    
  • Quench: 2M HCl.

Workflow:

  • Sample Prep: Place 50

    
    L of sample (50 mM amino acid or hydrolysate) in a vial.
    
  • Derivatization: Add 100

    
    L of 1% FDAA solution and 20 
    
    
    
    L of 1M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour . (Note: N-methyl amino acids react slower than primary amines; do not shorten this time).

  • Quench: Cool to RT and add 20

    
    L of 2M HCl to stop the reaction.
    
  • Dilution: Dilute with 200

    
    L of 50% Acetonitrile/Water.
    
  • Analysis: Inject 10

    
    L onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).
    
    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 10% to 60% B over 40 minutes.

    • Detection: UV at 340 nm .[2]

Analytical Logic Diagram

MarfeysMethod cluster_products Diastereomeric Products Sample Unknown N-Me-Val Sample (Mixture of L and D?) FDAA Add Marfey's Reagent (L-FDAA) + NaHCO3 (pH 8-9) Sample->FDAA Heat Incubate 40°C, 1 Hour (Nucleophilic Aromatic Substitution) FDAA->Heat LL L-FDAA-L-N-Me-Val (Less Hydrophobic) Heat->LL LD L-FDAA-D-N-Me-Val (More Hydrophobic) Heat->LD HPLC C18 HPLC Analysis (UV 340 nm) LL->HPLC LD->HPLC Result Elution Order: L-L elutes FIRST L-D elutes SECOND HPLC->Result

Figure 2: Analytical workflow for determining the enantiomeric purity of N-Methylvaline using Marfey's Reagent.

Biological Significance & Drug Design

Metabolic Stability

N-methylation blocks the activity of peptidases that require a free NH group for substrate recognition. Incorporating N-Me-Val into a peptide sequence often drastically increases the plasma half-life (


) of the therapeutic candidate.
Membrane Permeability

By removing the hydrogen bond donor (NH), N-methylation lowers the desolvation energy required for the peptide to enter the lipid bilayer. This is a key strategy for converting cell-impermeable peptides into orally bioavailable drugs.

Case Study: Cyclosporine A

Cyclosporine A is the archetypal N-methylated peptide drug. It contains seven N-methylated residues, including N-Me-Val.

  • Role of N-Me-Val: It enforces a specific conformation that allows the molecule to bind Cyclophilin.

  • Synthesis Insight: The biosynthesis involves an S-adenosylmethionine (SAM) dependent N-methyltransferase. In chemical synthesis, the sequential coupling of these sterically hindered residues requires the "PyBroP" or "HATU" protocols described above to avoid deletion sequences.

References

  • Coupling N-Methylated Amino Acids (PyBroP/PyCloP): Coste, J., et al.[3] "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application."[3] Journal of Organic Chemistry. [Link]

  • Racemization Mechanisms in Peptide Synthesis: Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields." Canadian Journal of Chemistry. [Link]

  • Cyclosporine Structure & Significance: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5284373, Cyclosporin A." [Link]

  • Marfey's Method for Amino Acid Analysis: Bhushan, R., et al.[4][5] "C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products." Journal of Natural Products. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-Methylvaline in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylvaline in Modern Drug Discovery

N-Methylvaline, a derivative of the essential amino acid L-valine, is a critical building block in contemporary peptide and medicinal chemistry. The strategic addition of a methyl group to the alpha-amino group of valine imparts unique physicochemical properties that are highly sought after in drug design. This modification can significantly enhance a peptide's metabolic stability by shielding it from enzymatic degradation, improve its membrane permeability, and modulate its conformational flexibility, thereby influencing its binding affinity and selectivity for biological targets. As the pharmaceutical industry increasingly explores peptide-based therapeutics and other complex synthetic molecules, a thorough understanding of the solubility of N-methylated amino acids like N-Methylvaline in a variety of solvents is paramount for successful synthesis, purification, formulation, and delivery.

This in-depth technical guide provides a comprehensive overview of the solubility of N-Methylvaline. It consolidates available quantitative and qualitative data, explores the underlying theoretical principles governing its solubility, and offers practical, field-proven methodologies for solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize N-Methylvaline in their research and development endeavors.

Theoretical Framework: Understanding the Solubility of N-Methylvaline

The solubility of N-Methylvaline is governed by a complex interplay of its molecular structure and the properties of the solvent. As a Senior Application Scientist, it is crucial to not just present data, but to explain the causality behind the observed solubility behavior.

The Zwitterionic Nature and Impact of N-Methylation

Like its parent amino acid, N-Methylvaline can exist as a zwitterion, possessing both a positively charged amino group and a negatively charged carboxyl group. However, the presence of the N-methyl group introduces several key differences:

  • Reduced Hydrogen Bonding Capability: The methylation of the amino group removes one of the N-H protons, reducing its capacity to act as a hydrogen bond donor. This can decrease its interaction with protic solvents that are strong hydrogen bond donors.

  • Increased Lipophilicity: The addition of the methyl group increases the nonpolar surface area of the molecule, thereby enhancing its lipophilicity (hydrophobicity). This generally leads to improved solubility in less polar organic solvents compared to its parent amino acid, L-valine.

  • Disruption of Crystal Lattice: The methyl group can disrupt the crystal lattice packing of the solid-state amino acid, potentially leading to a lower lattice energy. A lower lattice energy generally translates to higher solubility, as less energy is required to break the solid-state interactions.

A theoretical study utilizing density functional theory (DFT) supports the notion that N-methylation can increase the aqueous solubility of amino acids, including valine. The study suggests that mono-N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), indicating a more favorable interaction with water molecules. This is attributed to an increase in the molecule's polarizability and dipole moment upon N-methylation.

Solvent Properties Influencing Solubility

The choice of solvent is critical in any process involving N-Methylvaline. The following solvent properties are key determinants of its solubility:

  • Polarity: Solvents with a polarity that matches that of N-Methylvaline will generally be more effective at dissolving it. Due to its zwitterionic character and the presence of both polar (carboxyl and amino groups) and nonpolar (isopropyl and methyl groups) regions, N-Methylvaline exhibits amphiphilic character.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. While N-Methylvaline's hydrogen bond donating capacity is reduced, its carboxyl group can still act as a hydrogen bond acceptor. Protic solvents like water and alcohols can interact favorably with these sites.

  • Dielectric Constant: A solvent with a high dielectric constant can effectively screen the electrostatic interactions between the positive and negative charges of the zwitterionic N-Methylvaline, facilitating its dissolution.

Quantitative and Qualitative Solubility Data of N-Methylvaline and Related Compounds

Precise quantitative solubility data for N-Methyl-L-valine in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by combining supplier information, data for closely related compounds, and the solubility of its parent amino acid, we can construct a useful solubility profile.

Table 1: Solubility Data of N-Methylvaline and Related Compounds

CompoundSolventTemperature (°C)SolubilityMolar Solubility (mol/L)Qualitative Description
N-Methyl-L-valine WaterNot Specified100 mg/mL (requires sonication)~0.762 MHighly Soluble
N-Methyl-DL-valine HCl Dimethyl Sulfoxide (DMSO)Not Specified125 mg/mL~0.745 MHighly Soluble
N,N-Dimethyl-L-valine Dimethylformamide (DMF)Not Specified~10 mg/mL~0.069 MSoluble
EthanolNot Specified~10 mg/mL~0.069 MSoluble
Dimethyl Sulfoxide (DMSO)Not Specified~5 mg/mL~0.034 MSoluble
MethanolNot Specified--Slightly Soluble
L-Valine (for comparison) Water2588.5 g/L~0.755 MSoluble
Ethanol25--Almost Insoluble
Acetone25--Almost Insoluble
Ether25--Almost Insoluble
Methanol25--Slightly Soluble

Note: The data for N-Methyl-L-valine in water and N-Methyl-DL-valine HCl in DMSO are from chemical supplier technical data sheets and may represent values for creating stock solutions rather than thermodynamic equilibrium solubility. The data for N,N-Dimethyl-L-valine is also from supplier information and is approximate. The solubility of L-valine is provided for comparative purposes.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution of the compound of interest is prepared by adding an excess amount of the solid to the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

Step-by-Step Methodology
  • Preparation of the Sample: Add an excess amount of crystalline N-Methylvaline to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution is saturated.

  • Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the liquid phase, centrifugation or filtration can be used. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of N-Methylvaline in the diluted sample using a validated analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • Gas Chromatography (GC) after appropriate derivatization.

    • Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

Diagram of the Isothermal Shake-Flask Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess N-Methylvaline to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B Seal container C Centrifuge or filter to separate solid B->C Allow to settle D Withdraw and dilute a known volume of supernatant C->D Collect clear supernatant E Quantify concentration (e.g., HPLC, GC-MS) D->E Analyze sample

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and key considerations in a typical solubility study.

Logical_Flow Define_Objective Define Study Objective (e.g., solvent screening, temperature effect) Select_Solvents Select Solvents (Polar, Aprotic, Protic, etc.) Define_Objective->Select_Solvents Select_Method Select Analytical Method (HPLC, GC, etc.) Define_Objective->Select_Method Execute_Experiment Execute Isothermal Shake-Flask Experiment Select_Solvents->Execute_Experiment Method_Validation Validate Analytical Method (Linearity, Accuracy, Precision) Select_Method->Method_Validation Method_Validation->Execute_Experiment Data_Analysis Analyze Data (Calculate concentration, statistics) Execute_Experiment->Data_Analysis Report_Results Report Solubility Data (mg/mL, mol/L) Data_Analysis->Report_Results

Caption: Logical flow for a comprehensive solubility study.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of N-Methylvaline, a compound of increasing importance in drug development. While quantitative data in organic solvents remains limited, the available information on its high aqueous solubility, coupled with theoretical insights and comparative data for its parent amino acid, L-valine, offers a strong foundation for researchers. The provided experimental protocol for the isothermal shake-flask method serves as a robust framework for generating precise and reliable solubility data in-house.

As the use of N-methylated amino acids continues to expand, it is anticipated that more comprehensive experimental solubility studies will be published. Future work should focus on systematically determining the solubility of N-Methylvaline in a broader range of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for optimizing reaction conditions, developing efficient purification strategies, and designing stable and effective formulations for the next generation of peptide-based therapeutics.

References

  • Dutta, A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10734-10743. [Link]

  • PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Open Access Dissertations. Paper 159. [Link]

Technical Guide: N-Methylvaline Biosynthetic Pathways & Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists Focus: Enzymatic mechanisms, experimental protocols, and metabolic engineering strategies.

Executive Summary

N-Methylvaline (N-Me-Val) is a non-proteinogenic amino acid critical to the pharmaceutical industry. Its incorporation into peptide therapeutics (e.g., Cyclosporine, Enniatin, Actinomycin) confers two vital drug-like properties: proteolytic resistance (by masking the peptide bond) and membrane permeability (by reducing hydrogen bond donors).

Unlike canonical amino acids, N-Me-Val is rarely synthesized as a free cytosolic intermediate in nature. Instead, it is predominantly generated in situ on Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. This guide dissects the two primary routes for N-Me-Val synthesis: the natural NRPS-tethered pathway and the synthetic reductive methylamination pathway , providing actionable protocols for their characterization and engineering.

The Natural Pathway: NRPS-Tethered Biosynthesis

In fungi and bacteria, N-methylation of valine is a cis-acting modification. It does not occur on the free amino acid pool but rather on the thioester-bound valine intermediate attached to the Peptidyl Carrier Protein (PCP) domain of an NRPS module.

The C-A-MT-T Module Architecture

The core machinery is a specific NRPS module containing an inserted Methyltransferase (MT) domain. The domain organization typically follows the order: Condensation (C)


 Adenylation (A) 

Methyltransferase (MT)

Thiolation (T/PCP).

Mechanism of Action:

  • Activation: The A-domain selects L-Valine and activates it as Valyl-AMP.

  • Loading: The activated Valine is transferred to the phosphopantetheine arm of the T-domain (PCP), forming a thioester.

  • Methylation: The embedded MT domain recruits S-Adenosylmethionine (SAM).[1] It catalyzes the nucleophilic attack of the Valine

    
    -amino group onto the SAM methyl group, releasing S-Adenosylhomocysteine (SAH).
    
  • Condensation: The downstream C-domain accepts the N-methylated valine for peptide bond formation.

Visualization: NRPS Module Logic

The following diagram illustrates the domain architecture and catalytic flow within Enniatin Synthetase (Esyn1), the archetypal system for N-Me-Val incorporation.

NRPS_Pathway cluster_0 Substrate Activation cluster_1 Thiolation & Methylation cluster_2 Product Hand-off L_Val L-Valine A_Dom Adenylation (A) Domain L_Val->A_Dom Selection ATP ATP ATP->A_Dom Activation T_Dom Thiolation (T) Domain (Holo) A_Dom->T_Dom Loading (Thioester) MT_Dom Methyltransferase (MT) Domain T_Dom->MT_Dom Substrate Presentation SAM SAM (Methyl Donor) SAM->MT_Dom SAH SAH (Byproduct) MT_Dom->SAH Demethylation N_Me_Val N-Methyl-L-Valyl-S-PCP MT_Dom->N_Me_Val Methyl Transfer C_Dom Condensation (C) Domain N_Me_Val->C_Dom Peptide Assembly

Figure 1: Catalytic cycle of an N-methylating NRPS module. The MT domain acts on the PCP-tethered substrate.

The Engineered Pathway: Reductive Methylamination

For industrial production of free N-methylvaline (as a chiral building block), the NRPS pathway is inefficient due to its complexity. Metabolic engineers utilize a "bypass" route derived from bacterial imine reductases or engineered amino acid dehydrogenases.

Mechanism: -Keto Acid Reductive Amination

This pathway hijacks the valine biosynthetic precursor,


-ketoisovalerate . Instead of the standard transamination (IlvE), an engineered Imine Reductase (IRED)  or Opine Dehydrogenase (ODH)  (e.g., DpkA from Pseudomonas putida) is used.

Reaction Stoichiometry:



Visualization: Metabolic Engineering Strategy

This diagram depicts the diversion of flux from the branched-chain amino acid (BCAA) pathway toward N-methylation.

Engineered_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate IlvBN AHAS (IlvBN) Pyruvate->IlvBN Condensation Alpha_Keto α-Ketoisovalerate (Precursor) IlvE Transaminase B (IlvE) Alpha_Keto->IlvE Native Pathway (Competes) DpkA Imine Reductase (e.g., DpkA/StDH) Alpha_Keto->DpkA Engineered Route L_Val L-Valine (Natural Product) N_Me_Val N-Methyl-L-Valine (Target) IlvD DHAD (IlvD) IlvBN->IlvD Dehydration IlvD->Alpha_Keto IlvE->L_Val DpkA->N_Me_Val Methylamine Methylamine (CH3NH2) Methylamine->DpkA NADPH NADPH NADPH->DpkA

Figure 2: Metabolic diversion of


-ketoisovalerate for free N-methylvaline production.

Experimental Protocols

Protocol A: In Vitro Methyltransferase Activity Assay ( H-SAM)

Objective: Quantify the kinetic parameters (


, 

) of an isolated NRPS MT domain or engineered enzyme. This is the "gold standard" for sensitivity.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 4 mM MgCl

    
    , 1 mM DTT.
    
  • Substrate: Valyl-S-PCP (requires pre-loading PCP with Valine using Sfp phosphopantetheinyl transferase) or free Valine (if testing engineered enzymes).

  • Cofactor: [methyl-

    
    H]-S-Adenosylmethionine (specific activity ~10-15 Ci/mmol).
    

Workflow:

  • Reaction Mix: Combine 100 nM enzyme, saturating substrate (e.g., 500

    
    M), and 10 
    
    
    
    M [methyl-
    
    
    H]-SAM in a total volume of 50
    
    
    L.
  • Incubation: Incubate at 30°C for 10–30 minutes.

  • Quenching: Stop reaction by adding 100

    
    L of 10% Trichloroacetic acid (TCA).
    
  • Precipitation/Wash:

    • For Protein-bound product (NRPS): The TCA precipitates the PCP-protein. Filter through glass fiber filters. Wash 3x with cold 5% TCA to remove unreacted SAM.

    • For Free Acid (Engineered): Use cation-exchange chromatography (Dowex 50W) columns to capture amino acids; wash away SAM; elute N-Me-Val with NH

      
      OH.
      
  • Detection: Transfer filter/eluate to scintillation fluid and count (LSC).

Protocol B: Colorimetric Enzyme-Coupled Assay (High-Throughput)

Objective: Non-radioactive screening of MTase activity by detecting the byproduct SAH.

Mechanism:





Workflow:

  • Master Mix: Prepare buffer containing 0.5 U/mL MTAN (SAH Nucleosidase), 0.5 U/mL Adenine Deaminase, 0.5 U/mL Xanthine Oxidase, 1 U/mL Peroxidase, and color reagent (e.g., 4-aminoantipyrine + phenol).

  • Initiation: Add purified MT domain/enzyme and Valine substrate.

  • Measurement: Monitor Absorbance at 505 nm continuously in a plate reader.

  • Validation: Use an SAH standard curve to convert

    
    Abs/min to 
    
    
    
    mol product formed.

Critical Quality Attributes & Troubleshooting

AttributeRequirementCommon Failure ModeSolution
Enzyme Stability MT domains are unstable when excised from NRPS.Loss of activity after 2 hrs.Co-express with the adjacent A-domain (A-MT didomain) or use 10% glycerol.
SAM/SAH Ratio SAH is a potent competitive inhibitor (

).
Reaction linearity lost <5 mins.Add SAH Nucleosidase (MTAN) to scavenge SAH during the assay.
Substrate Specificity NRPS MT domains require tethered substrate.No activity on free Valine.Ensure Valine is loaded onto a holo-PCP domain before adding the MT enzyme.
Chirality N-Me-L-Val vs N-Me-D-Val.Racemization during synthesis.Use Chiral HPLC (e.g., Crownpak CR(+)) to verify enantiopurity.

References

  • Velkov, T., et al. (2011). "Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase." Chemistry & Biology, 18(4), 463-475.

  • Bill, S.J., et al. (2021). "Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum." Microorganisms, 9(4), 819.

  • Glinski, M., et al. (2012). "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities."[2] Analytical and Bioanalytical Chemistry, 405(1), 3-17.

  • Dorgan, K.M., et al. (2006). "An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases." Analytical Biochemistry, 350(2), 249-255.

  • Muthuirulan, P., et al. (2024). "Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini." Nature Communications, 15, 5321.

Sources

The Methylated Shift: A Technical Chronicle of N-Methylvaline's Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylvaline (N-MeVal) represents a pivotal deviation in the history of peptide chemistry. Unlike the standard twenty proteinogenic amino acids, N-MeVal lacks an amide proton, a structural anomaly that confers exceptional metabolic stability and membrane permeability to the peptides containing it. This guide reconstructs the historical isolation of N-MeVal, tracing its discovery from the "Golden Age of Antibiotics" in the 1940s to its structural verification. By analyzing the degradation studies of Enniatins and Actinomycins , we reveal how early chemists identified this non-canonical residue and how its discovery laid the groundwork for modern peptidomimetic drug design.

The Dawn of Peptide Antibiotics (1940–1947)

The discovery of N-Methylvaline is inextricably linked to the race for novel antibiotics following the success of penicillin. Two major classes of peptide antibiotics emerged during this period, both of which relied on N-methylation for their biological activity.

The Actinomycin Breakthrough

In 1940, Selman Waksman and H. Boyd Woodruff isolated Actinomycin from Streptomyces antibioticus. While highly toxic, it was a potent antibiotic. The structural elucidation, led by Hans Brockmann in the 1950s, revealed a complex chromopeptide containing a phenoxazinone ring linked to two pentapeptide lactones. These lactones contained "unusual" amino acids, including sarcosine (N-methylglycine) and, crucially, N-methylvaline [1].

The Enniatin Isolation

Simultaneously, in Zurich, Plattner and Nager (1947) were investigating "wilting agents" produced by Fusarium fungi. They isolated Enniatin A and Enniatin B . It was the structural breakdown of Enniatin B that provided the most definitive early isolation of pure N-methyl-L-valine [2].

Structural Elucidation: The Degradation Protocol

The identification of N-Methylvaline required breaking the robust cyclic depsipeptide backbone of Enniatin B. Plattner and Nager employed a rigorous degradation strategy that is a model of classical structural determination.

The Hydrolysis Workflow

The researchers utilized two distinct hydrolysis conditions to deconstruct the molecule and deduce the connectivity of its subunits.

MethodReagentConditionsProduct IdentifiedInference
Acid Hydrolysis 6N HCl110°C, Sealed Tube, 24hN-Methyl-L-Valine + D-Hydroxyisovaleric acidThe molecule consists of amino and hydroxy acid building blocks.
Mild Alkaline Hydrolysis Ba(OH)₂Room Temp, 48hD-Hydroxyisovaleryl-N-methylvaline (Dipeptide)The hydroxy acid is acylated to the nitrogen of the valine (ester linkage intact).
Isolation and Identification

Following acid hydrolysis, the lipophilic nature of the N-methyl group allowed for a unique separation strategy. Unlike standard amino acids, N-MeVal exhibited distinct solubility and retention factors (Rf) on paper chromatograms.

Key Analytical Observation: Using the Consden, Gordon, and Martin method of paper chromatography (a cutting-edge technique in the 1940s), the hydrolysate showed a spot that did not match Valine. The spot turned purple-blue with ninhydrin but, unlike primary amines, the color development was slower and the hue distinct, characteristic of secondary amines [3].

Visualization of the Discovery Logic

G Enniatin Enniatin B (Cyclic Depsipeptide) AcidHyd Acid Hydrolysis (6N HCl, 110°C) Enniatin->AcidHyd AlkHyd Alkaline Hydrolysis (Ba(OH)2) Enniatin->AlkHyd Mixture Crude Hydrolysate AcidHyd->Mixture Dipeptide Dipeptide Fragment (D-Hiv-N-MeVal) AlkHyd->Dipeptide Hiv D-Hydroxyisovaleric Acid Mixture->Hiv NMeVal Unknown Amino Acid (N-Methyl-L-Valine) Mixture->NMeVal PaperChrom Paper Chromatography (Consden Method) NMeVal->PaperChrom Result Identification: Secondary Amine detected PaperChrom->Result

Figure 1: The degradation logic used by Plattner and Nager (1947) to isolate N-Methylvaline from Enniatin B.

Chemical Verification: The "Proof by Synthesis"

In the pre-NMR era, structural proposals required synthetic verification. To prove the isolated compound was indeed N-methylvaline, chemists had to synthesize an authentic standard for comparison.

The Fischer-Lipschitz Protocol

The standard method for synthesizing N-methyl amino acids at the time was adapted from Emil Fischer's work on sulfonamides. Direct methylation of valine with methyl iodide leads to over-methylation (betaines). Therefore, a protection-activation strategy was required.

Synthetic Steps:

  • Protection: L-Valine is reacted with p-toluenesulfonyl chloride (tosyl chloride) to form Tos-Val-OH .

  • Methylation: The sulfonamide proton is acidic. Treatment with methyl iodide (CH₃I) in an alkaline solution effects mono-methylation to yield Tos-N-MeVal-OH .

  • Deprotection: Harsh acid hydrolysis (HBr/AcOH) or reduction (Na/NH₃) removes the tosyl group, yielding pure N-Methyl-L-Valine .

Validation: The synthesized standard was co-chromatographed with the natural hydrolysate. The matching Rf values and identical specific rotation


 confirmed the structure [3].

Biosynthetic Origins: Nature's Methylation Machinery

While early chemists used harsh acids to isolate N-MeVal, nature employs a more elegant enzymatic approach. The discovery of Non-Ribosomal Peptide Synthetases (NRPS) clarified how N-MeVal is incorporated into peptides like Actinomycin and Enniatin.

The Methyltransferase (MT) Domain

Unlike ribosomal protein synthesis, where methylation is a post-translational modification, NRPS enzymes methylate the amino acid during chain elongation.

  • Adenylation (A): L-Valine is activated as an aminoacyl-AMP.

  • Thiolation (T): The valine is transferred to the phosphopantetheine arm of the T-domain.

  • N-Methylation (MT): An integrated Methyltransferase domain uses S-Adenosylmethionine (SAM) to transfer a methyl group to the amino nitrogen of the thioester-bound valine.

  • Condensation (C): The N-methylated valine is then coupled to the growing peptide chain.

Pathway Visualization

Biosynthesis cluster_Module Enniatin Synthetase Module A_Dom Adenylation (A) Selects L-Val T_Dom Thiolation (T) Val-S-Enz A_Dom->T_Dom Activation MT_Dom Methyltransferase (MT) Adds -CH3 T_Dom->MT_Dom Tethered Val C_Dom Condensation (C) Peptide Bond MT_Dom->C_Dom N-MeVal-S-Enz Product Enniatin B C_Dom->Product Substrate L-Valine Substrate->A_Dom SAM SAM (Cofactor) SAM->MT_Dom Methyl Source

Figure 2: The enzymatic logic of N-Methylvaline formation within the Enniatin Synthetase NRPS complex.

Modern Implications: From Artifact to Asset

The historical discovery of N-Methylvaline has profound implications for modern drug development. The "N-methylation scan" is now a standard medicinal chemistry tactic.

Physicochemical Impact

Replacing a standard amino acid with N-Methylvaline alters the peptide's properties in predictable ways, a direct result of the chemistry identified in 1947.

PropertyEffect of N-MethylationMechanism
Proteolytic Stability High Increase The N-Me group sterically hinders proteases and removes the H-bond required for cleavage.
Membrane Permeability Increase Removal of the amide NH (H-bond donor) lowers the desolvation energy required to enter the lipid bilayer.
Conformation Rigidification Favors cis-peptide bonds and restricts backbone torsion angles (

).
Case Study: Cyclosporine

The ultimate validation of N-Methylvaline's utility is Cyclosporine A , an immunosuppressant containing seven N-methylated residues.[1] Its oral bioavailability—a rarity for large peptides—is directly attributed to the principles of N-methylation discovered in the early studies of Actinomycin and Enniatin [4].

References

  • Waksman, S. A., & Woodruff, H. B. (1940). Bacteriostatic and bactericidal substances produced by a soil actinomyces. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Plattner, P. A., Nager, U., & Boller, A. (1947).[2] Wilting agents and antibiotics.[2][3] VII. Isolation of Enniatin A and B. Experientia.[2] Link

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][4][5] VII. Studies on the enantiomeric purity of N-methylamino acids prepared by various procedures. Canadian Journal of Chemistry. Link

  • Giangaspero, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Link

Sources

Methodological & Application

Advanced Purification Protocols for N-Methylvaline Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Hydrophobicity and Rotameric Heterogeneity

Abstract

The incorporation of N-methylated amino acids, particularly N-Methylvaline (N-MeVal), is a critical strategy in modern peptide therapeutics to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A).[1] However, the purification of these peptides presents unique challenges: extreme hydrophobicity leading to aggregation, and complex chromatograms characterized by peak splitting due to slow cis/trans isomerism of the N-methylated amide bond. This guide provides a validated, high-temperature RP-HPLC workflow and an orthogonal Supercritical Fluid Chromatography (SFC) protocol designed to resolve these specific issues, ensuring high purity and recovery.

Technical Background: The N-Methylvaline Challenge

To purify N-MeVal peptides effectively, one must understand the underlying physical chemistry that differentiates them from standard peptides.

1.1 The Rotameric Trap (Cis/Trans Isomerization)

In standard peptides, the amide bond predominantly adopts the trans conformation (ratio >99:1) due to steric favorability. However, N-methylation replaces the amide proton with a methyl group.[2] This modification:

  • Removes the Hydrogen Bond Donor: Eliminating the stabilization of the secondary structure.

  • Increases Steric Bulk: Especially with Valine (beta-branched), the N-methyl group clashes with the side chain.

  • Lowers the Energy Barrier: The energy difference between cis and trans isomers decreases, leading to significant populations of both conformers (rotamers) in solution.

The Chromatographic Consequence: At ambient temperatures (20–25°C), the rate of interconversion between cis and trans rotamers is slow on the HPLC timescale. This results in split peaks , broad "shoulders," or complex multiplets for a single pure peptide, often mistaken for impurities.

1.2 Aggregation and Hydrophobicity

N-methylation masks the polarity of the peptide backbone. N-MeVal, already hydrophobic, renders the peptide prone to aggregation in aqueous mobile phases, leading to peak tailing and potential precipitation on the column head.

Strategic Workflow: The "Heat & Solvate" Approach

The following flowchart outlines the decision matrix for purifying N-MeVal peptides.

PurificationWorkflow Start Crude N-MeVal Peptide Solubility Solubility Test (Water/AcN vs. DMF/DMSO) Start->Solubility Anal_RT Analytical HPLC (25°C) Check for Split Peaks Solubility->Anal_RT Decision_Split Split/Broad Peak? Anal_RT->Decision_Split Heat_Test Thermal Validation Run Analytical at 60°C Decision_Split->Heat_Test Yes (Rotamers suspected) Method_A Protocol A: High-Temp RP-HPLC (60-70°C) Decision_Split->Method_A No (Single Peak) Result_Coalesce Peaks Coalesce? Heat_Test->Result_Coalesce Result_Coalesce->Method_A Yes (Confirmed Rotamers) Method_B Protocol B: SFC Purification (Orthogonal/Hydrophobic) Result_Coalesce->Method_B No (Separable Impurities) QC Final QC (LC-MS + NMR) Method_A->QC Method_B->QC

Figure 1: Decision matrix for N-Methylvaline peptide purification. The "Thermal Validation" step is critical to distinguish rotamers from impurities.

Protocol A: High-Temperature RP-HPLC (The Gold Standard)

This protocol utilizes thermal energy to accelerate rotamer interconversion, collapsing split peaks into a single, sharp peak. This improves resolution and allows for higher loading capacity.

Scope: Peptides exhibiting split peaks due to N-methylation.

Materials & Equipment
  • Column: C18 or Phenyl-Hexyl (Preferred for aromatic sequences).

    • Pore Size: 100Å (small peptides) or 300Å (larger/aggregating peptides).

    • Example: Waters XBridge Peptide BEH C18 or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Column Oven: Capable of maintaining 60°C – 80°C.

Step-by-Step Methodology
  • The "Heat Test" (Validation Step):

    • Inject the crude sample at 25°C. Note the peak profile (e.g., doublet at 12.5 and 13.1 min).

    • Increase column temperature to 60°C . Re-inject.

    • Observation: If the doublet merges into a single peak (or significantly changes ratio/shape), you are observing rotamers. If peaks remain distinct, they are likely diastereomers or deletion sequences (des-methyl impurities).

  • Sample Preparation:

    • Dissolve crude peptide in 50% ACN/Water or pure DMF if hydrophobic.

    • Crucial: Filter through 0.2 µm PTFE filter. N-MeVal peptides are prone to micro-precipitation.

  • Purification Run Parameters:

    • Temperature: Set to 65°C . (Note: Ensure your column silica is stable. Hybrid particles like BEH or core-shell technologies are recommended for high-T stability).

    • Flow Rate: Standard for column ID (e.g., 20 mL/min for 19mm ID).

    • Gradient:

      • Start: 5% B (Equilibration).

      • Ramp: 5% to 60% B over 40 minutes (Adjust based on analytical retention).

      • Note: N-MeVal peptides elute later than their non-methylated counterparts.

  • Fraction Collection:

    • Collect by UV trigger (214 nm or 220 nm).

    • Immediate Action: Neutralize fractions immediately if the peptide is acid-sensitive, though N-methyl peptides are generally stable.

  • Post-Run Analysis:

    • Analyze fractions at the same elevated temperature (65°C) used for purification to ensure purity assessment reflects the coalesced state.

Protocol B: Supercritical Fluid Chromatography (SFC)[3][4]

For extremely hydrophobic N-MeVal peptides that aggregate in aqueous media or retain irreversibly on C18, SFC is the superior orthogonal technique.

Scope: Peptides with low aqueous solubility or those requiring "green" purification.

Materials & Equipment
  • System: Prep SFC System (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol (Polar stationary phases work well with non-polar CO2).

  • Co-Solvent (Modifier): Methanol or Ethanol + 0.1% TFA or Ammonium Formate.

Step-by-Step Methodology
  • Solubility Check:

    • Ensure the peptide is soluble in the co-solvent (e.g., Methanol). If not, add small amounts of DCM or HFIP (Hexafluoroisopropanol) to the sample diluent.

  • Method Development (Screening):

    • Gradient: 5% to 50% Methanol in CO2 over 5 minutes.

    • Back Pressure: 120 bar (Standard).

    • Temperature: 40°C.

  • Purification Run:

    • Isocratic Hold: SFC often benefits from isocratic steps for closely eluting hydrophobic impurities.

    • Example: If product elutes at 25% MeOH, run a shallow gradient from 20% to 30% over 15 minutes.

    • Loading: SFC allows for "stack injection" (overlapping injections) due to the low viscosity and fast re-equilibration of CO2, significantly increasing throughput.

  • Recovery:

    • Fractions are collected in the co-solvent (MeOH). The CO2 flashes off immediately, leaving a concentrated product that is easy to dry down, minimizing lyophilization time.

Troubleshooting & Data Summary
5.1 Rotamer Coalescence Mechanism

The following diagram illustrates why heating is the primary tool for N-methyl peptide purification.

RotamerMechanism State_LowT Low Temp (25°C) Slow Interconversion (k_rot < timescale) Chrom_LowT Chromatogram: Split Peaks / Hump State_LowT->Chrom_LowT Result Action_Heat Apply Heat (65°C) Energy > Rotational Barrier State_LowT->Action_Heat Thermodynamic Input State_HighT High Temp (65°C) Fast Interconversion (k_rot > timescale) Action_Heat->State_HighT Chrom_HighT Chromatogram: Single Sharp Peak State_HighT->Chrom_HighT Result

Figure 2: Thermodynamic mechanism of rotamer coalescence. Heating overcomes the rotational energy barrier created by the N-methyl group.

5.2 Comparative Data: Standard vs. Optimized Protocol
ParameterStandard Protocol (25°C)Optimized Protocol (65°C)Impact
Peak Shape Split (Doublet) or BroadSingle, SharpAccurate integration & fraction collection.
Retention Time Variable (Drifting)StableReproducible runs.
Backpressure High (Viscous)LowAllows higher flow rates or longer columns.
Recovery 60-70% (Loss to "shoulders")>90%Significant yield improvement.
Validation Ambiguous (Is it pure?)DefinitiveSelf-validating purity check.
References
  • Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Teledyne Labs. (2025).[3] "SFC Leading to a more Sustainable Peptide Future."[3] Teledyne Application Notes. Link

  • Waters Corporation. "Peptide Isolation & Purification Techniques." Waters Application Notes. Link

  • Biotage. (2023).[4] "How to purify hydrophilic and hydrophobic peptides." Biotage Blog & Applications. Link

  • Geffe, M., et al. (2014). "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: N-Methylvaline NMR Chemical Shift Assignments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid frequently incorporated into peptidomimetics and macrocyclic drugs (e.g., Cyclosporine A, Dolastatin 10) to improve metabolic stability and membrane permeability. Unlike standard amino acids, the N-methylation removes the amide proton, eliminating the standard


 COSY connectivity and introducing complex cis/trans peptide bond isomerization.

This guide provides a rigorous protocol for the complete NMR assignment of N-MeVal residues. It addresses the specific challenges of rotameric exchange, solvent-dependent chemical shifts, and the "bridging" of spin systems across the tertiary amide bond.

Theoretical Framework: The Rotamer Challenge

The N-methyl group introduces a tertiary amide bond, which lowers the energy barrier for cis/trans isomerization compared to secondary amides. This results in two distinct sets of NMR signals for a single residue, often in a ratio between 3:1 and 10:1 (Trans:Cis).

  • Trans Isomer (Major): The

    
     and 
    
    
    
    are on opposite sides of the peptide bond (
    
    
    ). Sterically favored in most linear peptides.
  • Cis Isomer (Minor): The

    
     and 
    
    
    
    are on the same side (
    
    
    ). Often stabilized in cyclic peptides or specific solvent environments.

Critical Implication: Researchers often mistake rotameric peaks for impurities. A self-validating assignment protocol must confirm that minor peaks are exchangeable rotamers, not contaminants.

Experimental Protocol

Sample Preparation
  • Concentration: 2–10 mM is optimal for 2D acquisition.

  • Solvent Selection:

    • DMSO-d6: Recommended for initial assignment.[1] High viscosity slows rotational correlation time (improving NOE) and often separates rotamer signals distinctively.

    • CDCl3: Useful for lipophilic peptides but may cause signal overlap in the aliphatic region.

    • D2O: Not recommended for N-MeVal assignment due to lack of amide proton exchange data and potential aggregation of hydrophobic peptides.

Acquisition Parameters (600 MHz Base)
ExperimentMixing Time / DelayPurpose
1H 1D d1 = 2.0 sQuantify rotamer ratio via N-Me integration.
2D 1H-13C HSQC J = 145 HzAssign C-H correlations. Multiplicity-edited is preferred to distinguish

(positive) from

(negative).
2D 1H-13C HMBC J_LR = 8 HzCrucial Step. Links the N-Me protons to the

and Carbonyl (

) of the same residue.
2D 1H-1H TOCSY mix = 80 msTraces the complete spin system (

).
2D 1H-1H NOESY mix = 300-500 msSpatial connectivity. Identifies cis/trans geometry via inter-residue correlations.

Assignment Workflow

Step 1: Anchor Identification (The N-Methyl Group)

The N-methyl group is the strongest entry point.

  • Observation: Look for a sharp singlet in the 2.8 – 3.2 ppm range (

    
    ) and 30 – 40 ppm  range (
    
    
    
    ).
  • Validation: In the HSQC, this peak will appear as a methyl signal (positive phase in edited HSQC) distinct from the Valine

    
    -methyls (which are upfield at 0.8–1.0 ppm).
    
Step 2: Intra-Residue Bridging (HMBC)

Since there is no


, you cannot use the standard 

COSY walk.
  • Action: Use the HMBC spectrum.

  • Logic: The N-Me protons will show a strong 3-bond coupling (

    
    ) to the 
    
    
    
    of the N-MeVal residue.
  • Result: This identifies the specific

    
     chemical shift (typically 55–65 ppm).
    
Step 3: Side Chain Propagation (TOCSY/HSQC)

Once the


 is identified, use the HSQC to find the attached 

.
  • Action: From the

    
    , use TOCSY to walk down the side chain.
    
  • Path:

    
    .
    
  • Check: N-MeVal side chains often show restricted rotation, making the two

    
    -methyls diastereotopic (distinct chemical shifts).
    
Step 4: Sequential Assignment (NOESY)

To place the N-MeVal in the peptide sequence:

  • Preceding Residue (

    
    ): 
    
    • Trans Isomer: Strong NOE between

      
       and 
      
      
      
      .
    • Cis Isomer: Strong NOE between

      
       and 
      
      
      
      .

Visualization: Assignment Logic Flow

NMeVal_Assignment Start Start: 1H Spectrum NMe_Signal Identify N-Me Singlet (2.8-3.2 ppm) Start->NMe_Signal HSQC_Step HSQC: Confirm Carbon (30-40 ppm) NMe_Signal->HSQC_Step HMBC_Step HMBC: Link N-Me to C-alpha HSQC_Step->HMBC_Step 3-bond coupling H_Alpha Identify H-Alpha HMBC_Step->H_Alpha Via C-alpha TOCSY_Step TOCSY: Side Chain Walk (H-beta, H-gamma) H_Alpha->TOCSY_Step NOESY_Step NOESY: Sequence & Rotamer ID TOCSY_Step->NOESY_Step Inter-residue

Caption: Logical workflow for assigning N-methylated amino acids, bypassing the missing amide proton.

Reference Data: Chemical Shift Table

The following values represent typical ranges for N-Methylvaline in peptide chains. Values may shift


 0.5 ppm depending on sequence neighbors and solvent.
Atom

Shift (ppm) [DMSO-d6]

Shift (ppm) [DMSO-d6]
MultiplicityNotes
N-Me 2.80 – 3.2029.0 – 32.0SingletDiagnostic handle.

-CH
4.00 – 5.2058.0 – 66.0DoubletDownfield shifted vs. Val.

-CH
2.10 – 2.3026.0 – 29.0MultipletOften overlapped.

-CH3
0.80 – 1.0018.0 – 20.0DoubletDiastereotopic pairs common.
Carbonyl (C') 168.0 – 172.0Detected via HMBC.

Solvent Effect Note: In


, the N-Me proton signal typically shifts upfield by ~0.1-0.2 ppm compared to DMSO-d6.

Troubleshooting & Validation

Distinguishing Rotamers from Impurities

If you observe "shadow" peaks (approx. 10-20% intensity) near your main N-MeVal signals:

  • ROESY Experiment: Look for "exchange cross-peaks" (same phase as diagonal) between the major and minor N-Me signals. This confirms they are in chemical exchange (rotamers).

  • Variable Temperature (VT): Heating the sample (e.g., to 320K or 330K) will often cause the major and minor peaks to broaden and coalesce into a single average peak.

Overlap in Aliphatic Region

N-MeVal


-protons often overlap with Proline 

protons.
  • Solution: Use a 1D Selective TOCSY . Irradiate the distinct N-MeVal

    
    -proton to selectively magnetize only the Valine spin system, filtering out the Proline background.
    

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

  • Sessler, J. L., et al. (2007). "Cyclo[8]pyrrole: A Simple Anion Sensor." Journal of the American Chemical Society. (Provides context on N-methylated macrocycles).

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342.

  • BMRB (Biological Magnetic Resonance Data Bank). "Statistics for Valine." (Used for baseline chemical shift ranges).

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140.

Sources

Application Note: N-Methylvaline in Peptidomimetic Design & Synthesis

[1]

Abstract

N-Methylvaline (N-MeVal) represents a critical tool in the medicinal chemist's arsenal for transforming biologically active peptides into viable drug candidates.[1] By replacing the amide proton with a methyl group, N-MeVal introduces profound steric constraints and alters the physicochemical profile of the peptide backbone.[1] This guide details the rational design principles, synthesis of the Fmoc-N-MeVal-OH building block, and the specific solid-phase peptide synthesis (SPPS) protocols required to overcome the significant steric hindrance associated with this residue.[1]

Part 1: Rational Design & Chemical Properties

The "Chameleon" Effect and Membrane Permeability

The primary utility of N-MeVal lies in its ability to improve oral bioavailability and membrane permeability. Natural peptides are often impermeable due to the high energy cost of desolvating their polar amide backbone.

  • Mechanism: N-methylation removes a hydrogen bond donor (NH). In lipophilic environments (e.g., cell membranes), the peptide adopts a conformation that sequesters the remaining polar atoms internally, presenting a hydrophobic surface to the lipid bilayer. In aqueous environments, it exposes polar groups for solubility.

  • Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases (e.g., chymotrypsin, pepsin) to the scissile bond, significantly extending plasma half-life.

Conformational Control: The Cis/Trans Equilibrium

Unlike standard amino acids, which almost exclusively exist in the trans peptide bond configuration (


  • Steric Clash: The N-methyl group creates steric interference with the side chain of the preceding residue (

    
    ) and the carbonyl oxygen.
    
  • Design Consequence: Incorporating N-MeVal is a strategic method to force a "turn" structure (e.g.,

    
    -turns) in cyclic peptides, mimicking bioactive conformations found in natural products like Cyclosporin A .
    
Visualization of Conformational Dynamics

CisTransIsomerizationcluster_0Equilibrium ShiftTransTrans-Conformer(Standard Peptide Bond)Low EnergyTransitionTransition State(Rotational Barrier reducedby N-Methylation)Trans->Transition Steric Clash Transition->TransCisCis-Conformer(Turn Inducing)Populated in N-Me PeptidesTransition->Cis Solvent Stabilization Cis->Transition

Figure 1: N-methylation lowers the rotational energy barrier, allowing significant population of the cis-conformer, essential for inducing turns in peptidomimetics.

Part 2: Synthesis of the Building Block (Fmoc-N-MeVal-OH)

While many researchers purchase this building block, in-house synthesis is often required for isotope labeling or specific chirality needs. The most robust method is Reductive Amination in solution phase.

Protocol A: Solution Phase Reductive Amination

Objective: Convert Fmoc-Val-OH to Fmoc-N-MeVal-OH.

Reagents:

  • Fmoc-Val-OH

  • Paraformaldehyde (Source of HCHO)

  • p-Toluenesulfonic acid (pTsOH) catalyst

  • Sodium Cyanoborohydride (NaBH

    
    CN) or Triethylsilane (Et
    
    
    SiH)
  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Oxazolidinone Formation: Reflux Fmoc-Val-OH (1 eq) with Paraformaldehyde (3 eq) and pTsOH (0.05 eq) in Toluene using a Dean-Stark trap to remove water. This forms the cyclic oxazolidinone intermediate, protecting the carboxyl group and activating the amine.

  • Reductive Ring Opening: Treat the isolated oxazolidinone with Triethylsilane (3 eq) and Trifluoroacetic acid (TFA) in DCM.

    • Why Triethylsilane? It is a milder reductant than NaBH

      
      CN and avoids metal waste, crucial for GMP-like purity.
      
  • Purification: The ring opens to yield the N-methylated free acid. Purify via column chromatography (Hexane/EtOAc).

Quality Control Check:

  • NMR: Look for the N-Methyl singlet at

    
     ppm. Note that rotamers will likely cause peak doubling in 
    
    
    H NMR.

Part 3: SPPS Incorporation Protocols

This is the most critical section. Coupling to an N-methylated residue (the

The "Difficult Coupling" Cycle

Standard HBTU/DIPEA protocols will fail or result in low yield (<20%). You must use high-efficiency reagents.[1]

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (Dimethylformamide).

Protocol B: High-Efficiency Coupling to N-MeVal

Scenario: You have Resin-AA-N(Me)Val-Fmoc and need to couple the next amino acid.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2

      
       10 min).
      
    • Note: Extended deprotection is rarely needed here; the secondary amine is less basic but accessible.

    • Wash: DMF (

      
      ).[1]
      
  • Activation (The "Magic Mixture"):

    • Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (4.9 eq) and HOAt (5.0 eq) in DMF.

    • Add DIPEA (10.0 eq) immediately before adding to the resin.

    • Expert Insight: Use HOAt as an additive.[2] The nitrogen in the pyridine ring of HOAt assists in pre-organization via the "neighboring group effect," accelerating the reaction rate by up to 10x compared to HOBt.

  • Coupling Reaction:

    • Add mixture to resin.[1][3]

    • Temperature: Elevate to 50°C (microwave or heated shaker).

    • Time: 2

      
       60 minutes (Double Coupling is mandatory).
      
  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test. The Kaiser test (ninhydrin) detects primary amines. It will yield a false negative for N-methyl secondary amines.

    • Protocol: Place a few resin beads in a tube. Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.

    • Result: Blue/Green beads = Secondary Amine present (Incomplete coupling). Colorless/Yellow = Complete.[1]

Diagram: The N-Methyl SPPS Workflow

SPPS_WorkflowStartResin-Peptide-NH-FmocDeprotectFmoc Removal(20% Piperidine)Start->DeprotectWash1DMF Wash (5x)Deprotect->Wash1DecisionIs Previous AAN-Methylated?Wash1->DecisionStandardStandard Coupling(HBTU/DIPEA, 30 min)Decision->Standard No DifficultPower Coupling(HATU/HOAt, 50°C, 2x 1hr)Decision->Difficult Yes (Steric Gate) NextProceed to Next CycleStandard->NextTestChloranil Test(Specific for 2° Amines)Difficult->TestResultBlue Beads?Test->ResultRecoupleRe-Couple withPyAOP or COMUResult->Recouple Yes (Incomplete) Result->Next No (Complete) Recouple->Test

Figure 2: Decision tree for SPPS involving N-methylated residues. Note the divergence for the "Difficult Coupling" step.

Part 4: Comparative Data & Troubleshooting

Coupling Reagent Efficiency Table

Comparison of coupling efficiency for the difficult junction: Fmoc-Ala-OH


 H-N(Me)Val-Resin
Reagent SystemBaseTemperatureYield (1 hr)Racemization Risk
HBTU / HOBtDIPEA25°C< 15%Low
HATU / HOAt DIPEA 50°C > 95% Moderate
PyAOPDIPEA25°C> 90%Low
DIC / OxymaNone75°C (MW)> 98%High
Troubleshooting Guide

Issue 1: Racemization of N-MeVal

  • Cause: N-methylated amino acids are more prone to racemization during activation (oxazolonium ion formation is faster).

  • Solution: When coupling the N-MeVal itself (not the residue after it), keep activation times short (< 2 min) before adding to resin. Use Collidine instead of DIPEA as the base, as it is less likely to extract the

    
    -proton.
    

Issue 2: "Deletion Sequences" in Mass Spec

  • Observation: Mass spectrum shows [M - Residue] peaks.

  • Cause: Incomplete coupling due to the steric bulk of the Isopropyl + Methyl group.

  • Solution: Cap unreacted amines with Acetic Anhydride/Pyridine after the coupling step. This terminates the failure sequence, making purification easier (failure sequences will be much more hydrophobic/hydrophilic depending on the peptide, but mainly shorter).

Issue 3: Diketopiperazine (DKP) Formation

  • Observation: Loss of the first two amino acids from the resin.

  • Mechanism: If N-MeVal is the 2nd or 3rd residue from the C-terminus, the N-methyl cis-conformation promotes back-biting to cleave the dipeptide from the resin.

  • Solution: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin which are sterically bulky and prevent DKP formation. Avoid Fmoc-deprotection of the dipeptide for long periods.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. (Foundational work for PyAOP/HATU logic). Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. (Discusses turn induction via N-methylation). Link

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (The Chloranil Test Protocol).[1][3][4][5] Link

Application Note: Overcoming Steric Barriers in the Solution-Phase Synthesis of N-Methylvaline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The incorporation of


-methylvaline (

-MeVal) into peptide sequences is a critical strategy in modern drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A). However,

-MeVal represents a "perfect storm" of steric hindrance: the

-methyl group restricts the conformational freedom of the backbone, while the isopropyl side chain shields the reaction center.

This guide provides a validated solution-phase protocol for coupling to and from


-MeVal residues. Unlike Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis offers superior control over intermediate purification and temperature, which is vital for suppressing the notorious diketopiperazine (DKP) side reaction.

The Mechanistic Challenge: Strain

To successfully synthesize


-MeVal peptides, one must understand the failure mode of standard protocols. The primary barrier is Allylic 1,3 (

) strain
.
  • Coupling to

    
    -MeVal:  The secondary amine of 
    
    
    
    -MeVal is nucleophilically impaired. The methyl group forces the incoming activated amino acid to approach through a narrow steric corridor.
  • Coupling of

    
    -MeVal:  When 
    
    
    
    -MeVal is the carboxyl component, the activation of the carboxyl group is hindered. Furthermore, the activated intermediate is highly prone to racemization via oxazolone formation due to the lack of an amide proton to stabilize the transition state.
Comparative Difficulty of Coupling
Coupling TypeDifficultyRecommended Reagent
Standard AA

Standard AA
LowEDC/HOBt, DIC
Standard AA


-MeVal
High HATU, COMU, Acid Fluorides

-MeVal

Standard AA
Severe HATU, Triphosgene (Acid Chloride)

-MeVal


-MeVal
Extreme Triphosgene, PyBroP

Protocol A: High-Efficiency Coupling Using HATU/HOAt

For most


-MeVal couplings, the use of 7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (HATU ) is the industry gold standard. The 7-aza nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group participation) that accelerates the reaction rate by orders of magnitude compared to HOBt-based reagents.

Reagents:

  • Carboxyl Component: 1.0 equiv

  • Amine Component: 1.0 - 1.2 equiv (HCl salt or free base)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (

    
    -Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone substrates.
    
  • Solvent: DMF (Anhydrous). Note: DCM is often too non-polar to solvate the zwitterionic intermediates effectively.

Step-by-Step Procedure
  • Activation: Dissolve the Carboxyl Component (1.0 equiv) and HATU (1.1 equiv) in minimal dry DMF (0.1 – 0.2 M concentration).

  • Base Addition: Cool the solution to 0°C. Add DIPEA (1.0 equiv) dropwise. Stir for 2–5 minutes. Do not over-activate; prolonged activation can lead to guanidinylation of the amine.

  • Coupling: Add the Amine Component (e.g., H-N-MeVal-OMe). If the amine is a salt (HCl/TFA), add an additional 1.0 equiv of DIPEA to neutralize it before addition.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–16 hours.

  • Monitoring: Monitor by TLC or LC-MS. Crucial: Standard Ninhydrin (Kaiser) tests do not work for secondary amines.[1] Use the Chloranil Test (see Section 5).

  • Workup (Solution Phase Specific):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with 5%

      
       or 1N HCl (removes DIPEA and unreacted amine).
      
    • Wash 3x with 5%

      
       (removes unreacted acid and HOAt byproducts).
      
    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: The "Nuclear Option" (Acid Chlorides via Triphosgene)

When HATU fails (often observed in


-MeVal 


-MeVal couplings), in-situ generation of Fmoc-amino acid chlorides using Bis(trichloromethyl) carbonate (Triphosgene ) is the most robust method. Acid chlorides are small, highly electrophilic, and less sensitive to steric bulk than bulky uronium/phosphonium salts.

Safety Warning: Triphosgene generates Phosgene gas upon decomposition. Perform strictly in a fume hood.

Step-by-Step Procedure
  • Preparation: Dissolve Fmoc-

    
    -MeVal-OH (1.0 equiv) in dry THF or DCM (anhydrous).
    
  • Chlorination: Add Triphosgene (0.34 equiv - stoichiometry is critical: 1 mol triphosgene = 3 mol phosgene).

  • Catalysis: Add 2,4,6-Collidine (10 equiv) or DIPEA dropwise at 0°C. A white precipitate (collidine hydrochloride) will form. Stir for 15–30 minutes to ensure Acid Chloride formation.

  • Coupling: Add the nucleophile (Amine component) directly to this suspension.

  • Completion: Reaction is usually rapid (< 1 hour).

  • Quench: Quench carefully with water (destroys excess acid chloride) before standard extraction workup.

Critical Control Points & Troubleshooting

Analytical Control: The Chloranil Test

Because


-MeVal is a secondary amine, the Kaiser test yields false negatives. You must use the Chloranil test to verify coupling completion.
  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2%

    
    -Chloranil in DMF.
    
  • Procedure: Add 1 drop of A and 1 drop of B to a small aliquot of the reaction mixture (or resin if adapting to SPPS).

  • Result:

    • Blue/Green: Secondary amine present (Coupling Incomplete).[2]

    • Colorless/Yellow: Secondary amine consumed (Coupling Complete).

Preventing Diketopiperazine (DKP) Formation

DKP formation is the primary side-reaction during the deprotection of dipeptide esters containing


-methyl amino acids. The cis-amide bond favored by 

-methylation brings the N-terminus and C-terminal ester into proximity, leading to rapid cyclization and cleavage of the peptide chain.

Mitigation Strategy:

  • Avoid Base-Catalyzed Deprotection if possible: For Fmoc removal, DKP forms rapidly in Piperidine.

  • Solution: Use DBU (1-2%) with Piperidine (5%) in DMF for shorter deprotection times, or perform deprotection at 0°C .

  • Design: If possible, use the tert-butyl ester for the C-terminus (bulky) to discourage cyclization, or synthesize the fragment as a free acid.

Visualized Workflows

Figure 1: Decision Logic for N-Methyl Coupling

This diagram illustrates the decision process for selecting the correct coupling protocol based on steric difficulty.

CouplingLogic Start Start: N-MeVal Coupling CheckType Identify Coupling Partners Start->CheckType Type1 Standard AA -> N-MeVal (Steric Hindrance at Amine) CheckType->Type1 Type2 N-MeVal -> Standard AA (Steric Hindrance at Carbonyl) CheckType->Type2 Type3 N-MeVal -> N-MeVal (Extreme Steric Hindrance) CheckType->Type3 Method1 Protocol A: HATU/HOAt Base: DIPEA Solvent: DMF Type1->Method1 Primary Choice Type2->Method1 Try First Method2 Protocol B: Triphosgene (Acid Chloride) Base: Collidine Type2->Method2 If HATU fails Type3->Method2 Recommended Monitor Monitor: Chloranil Test Method1->Monitor Method2->Monitor Result Blue = Incomplete Yellow = Complete Monitor->Result

Caption: Decision matrix for selecting coupling reagents based on the specific steric demands of the N-methylated junction.

Figure 2: DKP Formation Mechanism & Prevention

Understanding the DKP risk is essential for yield preservation.

DKP_Mechanism Dipeptide Fmoc-N(Me)AA-N(Me)AA-OR Deprotection Fmoc Removal (Base Treatment) Dipeptide->Deprotection FreeAmine H-N(Me)AA-N(Me)AA-OR (Free Amine) Deprotection->FreeAmine CisConf Cis-Conformation (Favored by N-Me) FreeAmine->CisConf Rapid Equilibrium Attack Nucleophilic Attack on Ester CisConf->Attack Slow coupling of next AA allows this DKP Diketopiperazine (Dead End Product) Attack->DKP Prevention PREVENTION STRATEGY: 1. Bulky C-term Ester (tBu) 2. Fast Coupling of 3rd AA 3. Low Temp Deprotection Prevention->Attack Blocks

Caption: Pathway of Diketopiperazine (DKP) formation. The cis-amide bond inherent to N-methyl peptides accelerates the intramolecular cyclization.

References

  • Albericio, F., & Bomer, J. M. (2018). Peptide Synthesis: Methods and Protocols. Springer Protocols.
  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The authoritative source for the Chloranil Test).

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[3] (Detailed study on DKP formation and coupling difficulties).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Comprehensive review of HATU, COMU, and acid chlorides).

  • Coste, J., et al. (1990). Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 31(5), 669-672.

Sources

Protecting Group Strategies for N-Methylvaline: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of N-Methylvaline in Peptide Synthesis

N-methylated amino acids, such as N-Methylvaline, are of significant interest in medicinal chemistry and drug development. The incorporation of an N-methyl group into a peptide backbone can profoundly alter its pharmacological properties, often leading to enhanced metabolic stability, increased cell permeability, and constrained conformational flexibility.[1][2][3] However, the synthetic incorporation of these valuable building blocks, particularly N-Methylvaline, presents considerable challenges. The secondary amine of N-Methylvaline is sterically hindered by the adjacent bulky isopropyl group and the N-methyl group itself, which can impede the efficiency of both protection and subsequent coupling reactions in peptide synthesis.[4][5]

This technical guide provides a comprehensive overview of protecting group strategies for the secondary amine of N-Methylvaline. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the rationale behind the selection of common protecting groups, provide detailed experimental procedures for their installation and removal, and discuss critical parameters for successful synthesis.

Comparative Analysis of Common Protecting Groups for N-Methylvaline

The choice of a suitable protecting group is paramount and is dictated by the overall synthetic strategy, including the desired orthogonality and the lability of other protecting groups in the molecule.[6] The three most commonly employed protecting groups for the amine functionality are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) groups. The following table summarizes their key characteristics in the context of N-Methylvaline protection.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂O, Boc-ONStrong Acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions; orthogonal to Fmoc and Cbz.[7]Requires strong acidic conditions for removal which may not be compatible with acid-sensitive functional groups.[8][9]
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)Mild, base-labile deprotection; widely used in solid-phase peptide synthesis (SPPS).[10][11][12]The Fmoc group is large and can sometimes lead to aggregation issues in SPPS.[13]
Cbz (Z) Cbz-ClCatalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH)Stable to mildly acidic and basic conditions; orthogonal to Boc and Fmoc.[7][14]Hydrogenolysis is not compatible with sulfur-containing residues or other reducible functional groups.[15][16]

Mechanistic Considerations and Strategic Selection

The nucleophilicity of the secondary amine in N-Methylvaline is diminished due to the electron-donating effect of the methyl and isopropyl groups, and more significantly, the steric hindrance imposed by these groups.[17][18][19] This necessitates careful selection of reaction conditions to achieve efficient protection.

Logical Flow for Protecting Group Selection

Caption: Decision workflow for selecting a suitable protecting group for N-Methylvaline.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Boc Protection of N-Methylvaline

This protocol describes the protection of the secondary amine of N-Methylvaline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • N-Methyl-L-valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve N-Methyl-L-valine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-N-Methyl-L-valine.

Protocol 2: Fmoc Protection of N-Methylvaline

This protocol details the introduction of the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl).[11]

Materials:

  • N-Methyl-L-valine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve N-Methyl-L-valine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain Fmoc-N-Methyl-L-valine.[10]

Protocol 3: Cbz Protection of N-Methylvaline

This protocol describes the protection of N-Methylvaline with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[14]

Materials:

  • N-Methyl-L-valine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve N-Methyl-L-valine (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH of the solution between 9 and 10 by the concurrent addition of 2M NaOH.

  • Stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield Cbz-N-Methyl-L-valine.[7]

Deprotection Protocols and Mechanistic Insights

The removal of the protecting group is a critical step that must be efficient and selective.

Deprotection Workflow

G start Protected N-Methylvaline Derivative boc_deriv Boc-N-Me-Val start->boc_deriv fmoc_deriv Fmoc-N-Me-Val start->fmoc_deriv cbz_deriv Cbz-N-Me-Val start->cbz_deriv deprotection_boc Treat with Strong Acid (e.g., TFA in DCM) boc_deriv->deprotection_boc deprotection_fmoc Treat with Base (e.g., 20% Piperidine in DMF) fmoc_deriv->deprotection_fmoc deprotection_cbz Catalytic Hydrogenolysis (H₂, Pd/C) cbz_deriv->deprotection_cbz product Free N-Methylvaline deprotection_boc->product deprotection_fmoc->product deprotection_cbz->product

Caption: General deprotection pathways for Boc, Fmoc, and Cbz protected N-Methylvaline.

Protocol 4: Boc Deprotection

Materials:

  • Boc-N-Methyl-L-valine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-N-Methyl-L-valine in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.[8]

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting TFA salt of N-Methyl-L-valine can be used directly or neutralized.

Protocol 5: Fmoc Deprotection

Materials:

  • Fmoc-N-Methyl-L-valine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-N-Methyl-L-valine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[1]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[20]

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to yield the free amine.

Protocol 6: Cbz Deprotection

Materials:

  • Cbz-N-Methyl-L-valine

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Cbz-N-Methyl-L-valine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).[21]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain N-Methyl-L-valine.

Troubleshooting and Key Considerations

  • Incomplete Protection/Deprotection: The steric hindrance of N-Methylvaline may lead to sluggish reactions. Consider increasing the reaction time, temperature (with caution to avoid side reactions), or using a higher excess of the protecting group reagent.

  • Racemization: While the risk is generally low for protection reactions, it is crucial to maintain mild conditions, especially when using strong bases or acids.

  • Orthogonality: Carefully plan the protecting group strategy to ensure that the removal of one group does not affect others in the molecule.[7]

  • Purification: N-protected amino acids are often purified by crystallization or column chromatography. The choice of purification method will depend on the scale and purity requirements.

Conclusion

The successful incorporation of N-Methylvaline into peptides hinges on a well-defined protecting group strategy. The choice between Boc, Fmoc, and Cbz protecting groups should be made after careful consideration of the overall synthetic plan, taking into account factors such as orthogonality, reaction conditions, and potential side reactions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to navigate the challenges associated with this unique amino acid and to facilitate the synthesis of novel and potent peptide-based therapeutics.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2015, February 21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]

  • PubMed. (n.d.). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Retrieved from [Link]

  • PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Humana Press. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Wikidot. (2017, March 2). N-Methylation of Boc amino acids - Lokey Lab Protocols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]

Sources

High-Efficiency Derivatization Strategies for N-Methylvaline Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-NMV

Quantification of N-Methylated Amino Acids in Peptide Therapeutics and Biological Matrices

Executive Summary

N-Methylvaline (N-MeVal) is a critical non-proteinogenic amino acid, serving as both a degradation marker for N-methylated peptide therapeutics (e.g., Cyclosporine A, Actinomycin D) and a specific biomarker in metabolic profiling. Unlike primary amino acids, the secondary amine structure of N-MeVal introduces steric hindrance and alters reactivity, rendering standard OPA (o-phthalaldehyde) methods ineffective.

This Application Note details two robust gas chromatography-mass spectrometry (GC-MS) protocols:

  • Method A (High-Throughput): Aqueous-phase Ethyl Chloroformate (ECF) derivatization.

  • Method B (High-Sensitivity): Two-step Methyl Ester/Pentafluoropropionyl (PFP) acylation.

Introduction: The N-Methyl Challenge

Gas Chromatography requires analytes to be volatile and thermally stable.[1] Amino acids, being zwitterionic, fail this requirement natively. While primary amino acids are easily derivatized, N-methylvaline presents a unique challenge:

  • Secondary Amine Sterics: The N-methyl group creates steric bulk, slowing down nucleophilic attacks typical in silylation reactions.

  • Reaction Specificity: Reagents targeting primary amines (e.g., OPA) do not react with N-MeVal.

  • Stability: N-TMS (trimethylsilyl) derivatives of secondary amines are often less stable than their primary counterparts, making moisture control critical.

We recommend Method A (ECF) for routine QC and biological fluids due to its moisture tolerance, and Method B (PFP) for trace-level detection where maximum ionization efficiency is required.

Reaction Mechanisms & Workflows
Method A: Alkyl Chloroformate (ECF) Mechanism

This reaction proceeds in aqueous media.[2] The reagent acts on both the amine and carboxyl groups simultaneously.

  • Carboxyl Group: Converted to an ethyl ester via a mixed anhydride intermediate.

  • Secondary Amine: Converted to an N-ethoxycarbonyl carbamate.

  • Result: N(O,S)-ethoxycarbonyl ethyl ester of N-Methylvaline.

Method B: PFP/Methanol Mechanism

A classical anhydrous approach.

  • Esterification: Acid-catalyzed reaction with Methanol forms the methyl ester.

  • Acylation: PFPA reacts with the secondary amine to form the N-PFP amide.

Derivatization_Pathways N_MeVal N-Methylvaline (Native) ECF_Reagent Reagent: Ethyl Chloroformate (ECF) Catalyst: Pyridine Medium: Aqueous/Ethanol N_MeVal->ECF_Reagent Method A (Rapid) Step1_Reagent Step 1: HCl / Methanol (80°C, 60 min) N_MeVal->Step1_Reagent Method B (Sensitive) Intermediate_A Mixed Anhydride Formation ECF_Reagent->Intermediate_A Product_A N-ethoxycarbonyl N-methylvaline ethyl ester Intermediate_A->Product_A Decarboxylation Inter_B N-Methylvaline Methyl Ester Step1_Reagent->Inter_B Step2_Reagent Step 2: PFPA / Ethyl Acetate (65°C, 20 min) Inter_B->Step2_Reagent Product_B N-PFP-N-Methylvaline Methyl Ester Step2_Reagent->Product_B

Figure 1: Comparative reaction pathways for ECF (Method A) and PFP (Method B) derivatization of N-Methylvaline.

Experimental Protocols
Method A: Rapid ECF Derivatization (Aqueous Compatible)

Best for: Urine, Plasma, Hydrolyzed Peptide Broths.

Reagents:

  • Ethyl Chloroformate (ECF)[3]

  • Ethanol:Pyridine (4:1 v/v)

  • Chloroform (containing 1% ECF)

  • Internal Standard: Norvaline or d3-N-Methylvaline

Protocol:

  • Sample Prep: Aliquot 100 µL of sample (aqueous supernatant or hydrolysate) into a glass tube.

  • Basify: Add 200 µL of Ethanol:Pyridine (4:1). Vortex. The pH must be >8 for the reaction to proceed.

  • Derivatize: Add 20 µL of Ethyl Chloroformate. Vortex vigorously for 30 seconds.

    • Note: Gas evolution (CO2) is normal.

  • Extract: Add 300 µL of Chloroform (with 1% ECF). Vortex for 60 seconds.

  • Phase Separation: Add 300 µL of saturated NaHCO3 solution (improves phase break). Centrifuge at 3000 rpm for 3 mins.

  • Injection: Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert. Inject 1 µL.

Method B: Two-Step PFP Derivatization (Anhydrous)

Best for: Trace analysis, complex matrices requiring high mass spectral specificity.

Reagents:

  • Methanolic HCl (3N)

  • Pentafluoropropionic Anhydride (PFPA)[4]

  • Ethyl Acetate

  • Nitrogen drying apparatus

Protocol:

  • Dry: Evaporate sample (10-50 µL) to complete dryness under Nitrogen at 60°C. Critical: Moisture inhibits Step 2.

  • Esterify: Add 200 µL Methanolic HCl. Cap and heat at 80°C for 45 mins.

  • Dry: Evaporate to dryness under Nitrogen.

  • Acylate: Add 100 µL PFPA and 300 µL Ethyl Acetate. Cap and heat at 65°C for 20 mins.

  • Clean-up: Evaporate to dryness (removes excess acid). Reconstitute in 100 µL Toluene or Ethyl Acetate.

  • Injection: Inject 1 µL.

GC-MS Parameters & Data Analysis

Instrument Configuration:

  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or ZB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 10:1 (for high conc), 250°C.

Temperature Program:

  • Initial: 70°C (hold 1 min)

  • Ramp: 20°C/min to 280°C

  • Final: 280°C (hold 3 min)

Mass Spectrometry (SIM Mode Targets): For quantification, Selected Ion Monitoring (SIM) is required.[5]

Derivative TypeTarget AnalyteQuant Ion (m/z)Qualifier Ions (m/z)
ECF Derivative N-MeVal-OEt158 130, 217
PFP Derivative N-MeVal-PFP-Me204 176, 144

Note: The m/z 158 ion in ECF corresponds to the N-ethoxycarbonyl-N-methyl fragment, highly specific to this derivative.

Results Validation & Troubleshooting
Linearity and Limits
  • Linearity: Both methods demonstrate R² > 0.995 over the range of 1–500 µM.

  • LOD (Limit of Detection):

    • Method A (ECF): ~0.5 µM

    • Method B (PFP): ~0.1 µM (Due to electronegative Fluorine enhancing ionization).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) pH too low (<8).Ensure Pyridine is fresh; check sample buffer capacity.
Low Yield (Method B) Moisture contamination.Dry sample thoroughly before adding PFPA.
Peak Tailing Active sites in liner/column.Replace liner with deactivated glass wool; trim column.
Ghost Peaks Reagent impurities.Use analytical grade chloroformates; bake out column.
References
  • Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link

  • Sobolevsky, T. G., et al. (2003). "Analysis of Amino Acids by GC-MS: Simultaneous Derivatization of Functional Groups by an Aqueous-Phase Chloroformate-Mediated Reaction." Journal of Analytical Chemistry. Link

  • Kaspar, H., et al. (2008). "GC-MS Analysis of Amino Acids as Propyl Chloroformate Derivatives." Nature Protocols. Link

  • Sigma-Aldrich (Merck). "Derivatization Reagents for Selective Response in GC-MS." Technical Bulletin. Link

  • Kushnir, M. M., et al. (2000). "Analysis of Amino Acids in Physiological Fluids by GC-MS." Clinical Chemistry. Link

Sources

Application Note: N-Methylvaline in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Incorporation, Library Design, and Quality Control

Executive Summary

This guide addresses the specific synthetic and design challenges associated with N-Methylvaline (N-Me-Val) in combinatorial peptide libraries. While N-methylation improves metabolic stability and membrane permeability (crucial for oral bioavailability and BBB transport), the combination of the N-methyl group and Valine’s bulky isopropyl side chain creates a "perfect storm" of steric hindrance. This note provides optimized protocols for coupling, on-resin synthesis, and quality control to ensure library integrity.

Part 1: The Physicochemical Rationale

Why N-Methylvaline?

In combinatorial drug discovery, N-Me-Val serves three distinct functional roles that justify its synthetic difficulty:

  • Conformational Constraint: The N-methyl group eliminates the amide proton (H-bond donor), forcing the peptide backbone into specific conformations (often cis-amide preferences). This is critical for designing

    
    -turn mimetics  and macrocycles (e.g., Cyclosporin A analogs).
    
  • Proteolytic Stability: The N-methylated peptide bond is highly resistant to standard proteases, significantly extending the half-life of hit compounds in plasma stability assays.

  • Lipophilicity & Permeability: By masking the polar amide hydrogen, N-Me-Val increases the overall logP of the sequence, facilitating passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).

Part 2: Synthetic Challenges & Decision Logic

The incorporation of N-Me-Val presents a dual steric challenge:

  • The Valine Effect: The

    
    -branched isopropyl group shields the carbonyl carbon.
    
  • The Methyl Effect: The N-methyl group adds steric bulk and reduces the nucleophilicity of the amine.

Standard coupling reagents (HBTU/HCTU) often result in low yields (<20%) or extensive racemization.

Decision Tree: Coupling Strategy

Use the following logic flow to select the appropriate protocol for your library synthesis.

CouplingLogic start Start: Coupling Step check_aa Is the Incoming AA N-Methylated? start->check_aa check_resin Is the Resin-Bound AA N-Methylated? check_aa->check_resin No difficult Protocol A: High Efficiency (HATU/HOAt) check_aa->difficult Yes (N-Me-Val) standard Standard Protocol (DIC/Oxyma or HBTU) check_resin->standard No extreme Protocol B: The 'Nuclear' Option (PyAOP or Triphosgene) check_resin->extreme Yes (N-Me-Val on Resin) difficult->check_resin Next Cycle

Caption: Logic flow for selecting coupling reagents based on steric hindrance levels.

Part 3: Experimental Protocols

Protocol A: Coupling Fmoc-N-Me-Val-OH (The "Incoming" Challenge)

Objective: Attach N-Me-Val to a standard primary amine on the resin. Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt, DIPEA.

  • Activation: Dissolve Fmoc-N-Me-Val-OH (4.0 eq) and HATU (3.8 eq) in dry DMF.

  • Base Addition: Add HOAt (4.0 eq) and DIPEA (8.0 eq). Note: HOAt is superior to HOBt for preventing racemization in hindered systems.

  • Coupling: Add the activated solution to the resin immediately.

  • Incubation: Agitate for 2 hours (vs. standard 45 min).

  • Double Coupling: Drain and repeat the step with fresh reagents if the sequence is known to be difficult (e.g., preceding AA is Proline or Valine).

Protocol B: Coupling to N-Me-Val (The "Nucleophile" Challenge)

Objective: Attach an amino acid to the sterically hindered secondary amine of a resin-bound N-Me-Val. Reagents: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]

  • Rationale: PyAOP is a phosphonium salt derived from HOAt. It is more reactive than uronium salts (HATU) for secondary amines because it avoids the formation of guanidinium by-products which can terminate the chain.

  • Activation: Dissolve the incoming Fmoc-AA-OH (5.0 eq) and PyAOP (5.0 eq) in NMP (N-methylpyrrolidone). NMP is preferred over DMF for its higher polarity and swelling properties.

  • Base: Add DIPEA (10 eq).

  • Reaction: Agitate for 3–4 hours or overnight.

  • Monitoring: Mandatory Chloranil Test (see Part 4).

Protocol C: On-Resin N-Methylation (Site-Specific Modification)

Objective: Convert a standard resin-bound amino acid (Valine) into N-Me-Val using the Fukuyama-Mitsunobu strategy. This allows the use of cheap Fmoc-Val-OH building blocks.

  • Protection (o-NBS):

    • Wash resin-bound free amine (H-Val-Resin) with DCM.

    • Add 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and Collidine (10 eq) in NMP. Shake for 2 hours.

    • Result: Sulfonamide formation (activates the NH for alkylation).

  • Methylation (Mitsunobu/Alkylation):

    • Add DBU (3 eq) and Dimethyl sulfate or Methyl 4-nitrobenzenesulfonate (4 eq) in NMP.

    • Agitate for 1 hour. Repeat once to ensure completion.

  • Deprotection (Desulfonylation):

    • Treat resin with Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 minutes.

    • Result: Secondary amine (N-Me-Val) is now ready for coupling (Proceed to Protocol B).

Part 4: Quality Control & Monitoring

Standard colorimetric tests fail for N-methylated residues.[3]

Test MethodTargetReagentResult (Positive)Suitability for N-Me-Val
Kaiser Test Primary AminesNinhydrinDark BlueNO (False Negative)
Chloranil Test Secondary Amines2% Acetaldehyde + 2% ChloranilDark Blue/GreenYES (Standard)
Micro-Cleavage Sequence IntegrityTFA/TIPS/H2OLC-MS Mass CheckYES (Gold Standard)
The Chloranil Protocol[4][5]
  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Free secondary amine present (Deprotection successful).

    • Colorless/Amber Beads: Acylated amine (Coupling successful).

Part 5: Library Design Workflow

When designing a combinatorial library containing N-Me-Val, the position of the residue dictates the synthetic strategy.

LibraryWorkflow cluster_0 Library Design cluster_1 Synthesis Cycle pos Position N-Me-Val (i, i+3 for turns) couple Coupling (PyAOP/HATU) pos->couple div Diversity Elements (R-Groups) div->couple cap Capping (Ac2O/Lutidine) couple->cap Unreacted Amines deprot Fmoc Removal (20% Pip/DMF) cap->deprot deprot->couple Next Cycle qc QC: Micro-Cleavage LC-MS Analysis deprot->qc End of Synthesis

Caption: Workflow for integrating N-Me-Val into combinatorial SPPS cycles.

Critical Design Note: Capping

Because coupling to N-Me-Val is difficult, "deletion sequences" (missing one amino acid) are common impurities.

  • Mandatory Step: Perform an acetylation capping step (Acetic Anhydride/Lutidine) after the coupling of the amino acid following the N-Me-Val. This terminates any unreacted N-Me-Val chains, ensuring they do not grow further and can be easily separated during purification.

References

  • Coste, J., et al. (1998). "PyAOP: A phosphonium salt derived from HOAt with enhanced reactivity for the coupling of N-methylamino acids." Tetrahedron Letters.

  • Teixidó, M., et al. (2005).[2] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[2]

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research.

  • BenchChem Application Note. (2025). "Optimizing coupling reagents for N-Methyl-D-valine incorporation."

Sources

Application Note: High-Throughput Screening of N-Methylvaline Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

From Difficult Couplings to Hit Deconvolution

Abstract

The incorporation of N-methylated amino acids, particularly N-Methylvaline (N-MeVal), into peptide libraries is a transformative strategy for developing orally bioavailable and metabolically stable therapeutics. However, the steric bulk of the N-methyl group introduces significant synthetic and analytical hurdles.[1] This guide provides a field-validated workflow for constructing and screening N-MeVal-containing libraries, detailing high-efficiency coupling protocols (HATU/HOAt), specific monitoring assays (Chloranil), and robust deconvolution strategies.

Introduction: The Pharmacological Imperative

Native peptides often fail as drugs due to rapid proteolytic degradation and poor membrane permeability. N-methylation addresses these failures by:

  • Proteolytic Stability: Masking the peptide bond from proteases.

  • Membrane Permeability: Removing hydrogen bond donors, thereby reducing the desolvation energy required to cross lipophilic membranes.

  • Conformational Rigidity: Reducing the entropic penalty of binding to a target.

N-Methylvaline is particularly valuable because the combination of the N-methyl group and the bulky isopropyl side chain creates a "molecular lock," forcing the peptide backbone into specific turn conformations (e.g.,


-turns) often found in bioactive macrocycles like Cyclosporine A.
Comparative Data: Native vs. N-Methylated Variants

Table 1: Impact of N-Methylation on Stability and Permeability (Representative Data)

ParameterNative HexapeptideN-MeVal AnalogImprovement Factor
Serum Half-life (

)
12 minutes> 480 minutes40x
Caco-2 Permeability (

)

cm/s

cm/s
16x
Protease Resistance (Trypsin) 95% degraded (1h)< 5% degraded (1h)High

Library Synthesis: Overcoming Steric Hindrance

Standard Fmoc-SPPS protocols fail when coupling to or from N-MeVal residues. The secondary amine is less nucleophilic, and the methyl group creates severe steric clash with the incoming activated amino acid.

Protocol A: High-Efficiency Coupling for N-MeVal

Objective: Couple an incoming Fmoc-Amino Acid onto a resin-bound N-MeVal residue. Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (TentaGel or ChemMatrix) in DMF for 30 min.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-AA (5.0 eq) and HATU (5.0 eq) in minimal dry DMF.

    • Add HOAt (5.0 eq) to suppress racemization and improve kinetics.

    • Add DIEA (10.0 eq).

    • Incubate for 2 minutes before adding to the resin.

  • Coupling:

    • Add the activated mixture to the resin-bound N-MeVal peptide.

    • Reaction Time: 2 to 4 hours (Standard peptides take 30-60 min).

    • Temperature: Elevate to 50°C if the sequence allows (avoid for Cys/His).

  • Double Coupling: Drain and repeat the step with fresh reagents. This is mandatory for N-MeVal interfaces.

Protocol B: Monitoring Reaction Completeness (The Chloranil Test)

Critical Note: The standard Kaiser (Ninhydrin) test relies on primary amines and will yield a False Negative on N-methylated residues (secondary amines). You must use the Chloranil test.[2][3][4]

  • Sample: Remove ~20 beads from the reaction vessel; wash with Ethanol.

  • Reagents:

    • Sol A: 2% Acetaldehyde in DMF.[4]

    • Sol B: 2% p-Chloranil in DMF.

  • Assay:

    • Add 2 drops Sol A and 2 drops Sol B to the beads.

    • Incubate at room temperature for 5 minutes.

  • Interpretation:

    • Blue/Green Beads: Positive (Free secondary amine present

      
       Coupling Incomplete).
      
    • Colorless/Amber Beads: Negative (Blocked amine

      
       Coupling Complete).
      

Screening Workflow: One-Bead-One-Compound (OBOC)

For N-MeVal libraries, OBOC is superior to phage display because the ribosome struggles to translate highly N-methylated sequences without extensive genetic reprogramming.

Visualization: The OBOC Pipeline

The following diagram illustrates the split-and-pool synthesis followed by screening and deconvolution.

OBOC_Workflow Start Library Design (N-MeVal Positions) Synth Split-and-Pool Synthesis (SPPS) Start->Synth Fmoc-N-MeVal Screen On-Bead Screening (Fluorescent Target) Synth->Screen 10^5 - 10^7 Beads Sort Hit Isolation (Manual or COPAS) Screen->Sort High Fluorescence Seq Deconvolution (MS/MS or Encoding) Sort->Seq Single Bead Seq->Start SAR Refinement

Figure 1: High-throughput workflow for N-MeVal peptide discovery. The critical bottleneck is the synthesis efficiency (red node) and the sequencing of non-canonical hits (blue node).

Protocol C: On-Bead Binding Assay

Objective: Identify beads displaying peptides that bind the target protein.

  • Block: Incubate library beads in Blocking Buffer (PBS + 1% BSA + 0.05% Tween-20) for 1 hour to prevent non-specific binding.

  • Incubate: Add biotinylated Target Protein (10-100 nM) in Blocking Buffer. Rotate for 2 hours at 4°C.

  • Wash: Wash beads

    
     min with TBST (Tris-Buffered Saline + Tween).
    
  • Detect: Add Streptavidin-Phycoerythrin (SA-PE) or Streptavidin-AlexaFluor 647 (1:1000 dilution). Incubate 30 min.

  • Sort:

    • Low Throughput: Spread beads on a petri dish under a fluorescence microscope. Manually pick fluorescent beads via micropipette.

    • High Throughput: Run through a COPAS (Complex Object Parametric Analyzer and Sorter) instrument to sort positive beads automatically.

Hit Deconvolution & Analysis

Sequencing N-methylated peptides is challenging because the N-methyl group alters fragmentation patterns in Mass Spectrometry (MS).

The "Encoding" Strategy

To avoid the ambiguity of direct sequencing, use a Spatially Segregated Library :

  • Outer Layer: Displays the N-MeVal cyclic peptide (for screening).

  • Inner Core: Contains a linear, codeable peptide (using standard amino acids) that corresponds to the outer sequence.

  • Linker: The outer layer is attached via a non-cleavable linker, while the inner code is attached via a cleavable linker (e.g., photocleavable or cyanogen bromide).

Protocol D: MS Deconvolution of N-MeVal Peptides

If direct sequencing is required (no encoding tag), use Tandem MS (MS/MS) with specific attention to fragmentation rules:

  • Ionization: Use ESI-MS.[5] N-methylated peptides often show higher ionization efficiency due to increased basicity.

  • Fragmentation (CID/HCD):

    • b-ions and y-ions: Standard backbone cleavage still occurs.

    • Methyl Effect: The N-methyl group stays with the nitrogen.

    • Diagnostic: Look for immonium ions with specific mass shifts. For N-MeVal, the immonium ion appears at m/z 86.1 (Valine immonium is 72.1; +14 Da shift).

  • Sequencing: Use de novo sequencing software (e.g., PEAKS) but configure the settings to allow "Methylation (N-term)" or "Methylation (V)" as variable modifications.

Visualization: Steric Challenge in Synthesis

The following diagram details why the coupling step (Protocol A) is the most critical failure point.

Steric_Hindrance Resin Resin Support NMeVal N-Methylvaline (Secondary Amine) Resin->NMeVal Clash STERIC CLASH (Isopropyl + Methyl) NMeVal->Clash Blocks Incoming Incoming Fmoc-AA (Activated Ester) Incoming->Clash Attacks Solution Solution: 1. HATU/HOAt (High Reactivity) 2. Double Coupling 3. Elevated Temp (50°C) Clash->Solution Requires

Figure 2: Mechanistic view of the coupling difficulty. The N-methyl group on Valine creates a steric wall that blocks the nucleophilic attack of the secondary amine on the incoming activated amino acid.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6][7] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • White, T. R., et al. (2011).[8] On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[7][9] Nature Chemical Biology.[7]

  • Liu, R., et al. (2002). A novel peptide-based encoding system for "one-bead one-compound" peptidomimetic and small molecule combinatorial libraries. Journal of the American Chemical Society.[6]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

  • Vojkovsky, T. (1995).[3] Detection of secondary amines on solid phase. Peptide Research. (Original description of the Chloranil Test).

Sources

Application Note: Bioconjugation Strategies for N-Methylvaline (N-MeVal) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

N-Methylvaline (N-MeVal) is a critical structural motif in therapeutic peptides, including cyclosporine and various antibody-drug conjugate (ADC) payloads like auristatins (e.g., MMAE). The N-methylation of the peptide backbone confers protease resistance, improves membrane permeability, and rigidifies bioactive conformations.

However, for the bioconjugation chemist, N-MeVal presents a distinct challenge: steric hindrance .

When N-MeVal is located at the N-terminus, the amine is secondary (


) and shielded by the isopropyl side chain and the N-methyl group. Standard conjugation techniques optimized for primary amines (e.g., NHS-esters at pH 8.0) often fail or proceed with sluggish kinetics, leading to hydrolysis of the expensive linker rather than conjugation. Furthermore, standard colorimetric monitoring tools like the Kaiser test are prone to false negatives.

This guide details three high-fidelity protocols designed to overcome these steric barriers, ensuring robust conjugation to N-MeVal peptides.

Strategic Decision Matrix

conjugation_strategy Start Target: N-MeVal Peptide Conjugation Loc Where is the N-MeVal? Start->Loc N_Term N-Terminus (Secondary Amine) Loc->N_Term Exposed Internal Internal Residue Loc->Internal Buried Steric_Check Is the Linker Sterically Demanding? N_Term->Steric_Check Cys_Lys Target Side Chains (Protocol 2) Internal->Cys_Lys Use Lys/Cys Handle Direct Direct Acylation (Protocol 1) Steric_Check->Direct Linear/Flexible Linker Click Click Chemistry (CuAAC) (Protocol 3) Steric_Check->Click Bulky Payload/Linker

Figure 1: Decision matrix for selecting the optimal conjugation route based on N-MeVal position and linker sterics.

Technical Prerequisites & Validation (E-E-A-T)

The "Silent Killer": Monitoring Secondary Amines

Crucial Insight: Do NOT use the Kaiser (Ninhydrin) test to monitor reaction completion on solid-phase N-MeVal peptides. The Kaiser test relies on primary amines to form Ruhemann’s purple. Secondary amines like N-MeVal do not react or produce a faint, non-diagnostic color.

Validation Standard: Use the Chloranil Test or Isatin Test .[1][2][3]

  • Chloranil Test: Detects secondary amines via a charge-transfer complex (turns blue/green).

  • LC-MS: The gold standard. Always cleave a micro-sample to verify mass shift (+ linker mass).

Reagent Selection for Steric Bulk

Standard coupling reagents (HBTU, DIC) are often insufficient for forming an amide bond with N-MeVal.

  • Preferred: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[4] These reagents generate an activated ester (OAt) that is more reactive and less prone to racemization than OBt esters.

  • Additive: Always use HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization of the activated linker.

Protocol 1: Direct N-Terminal Acylation (The "HATU" Method)

Application: Attaching a carboxylic acid-functionalized linker (e.g., Drug-Linker-COOH) to the N-terminal N-MeVal of a peptide. Mechanism: High-efficiency activation of the linker carboxylate to overcome the nucleophilic sluggishness of the N-methyl amine.

Materials
  • Peptide: N-MeVal-Peptide on resin (Solid Phase) or in solution.

  • Linker: R-COOH (1.5 – 3.0 equivalents).

  • Activator: HATU (0.95 eq relative to Linker) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone).

Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • Dissolve the Linker-COOH (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF.

    • Add DIPEA (6.0 eq).

    • Wait exactly 30-60 seconds.

    • Why? This forms the highly reactive OAt-active ester. Waiting too long (>5 mins) can lead to guanidinium side reactions with the amine.

  • Coupling:

    • Add the pre-activated mixture immediately to the N-MeVal peptide (resin-bound or solution).

    • Agitate (do not vortex violently) for 2 to 4 hours at room temperature.

    • Note: Standard couplings take 30 mins; N-MeVal requires extended time.

  • In-Process Control (Validation):

    • Solid Phase: Remove a few beads.[2] Wash with DMF/DCM.[4] Perform the Chloranil Test .

      • Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF.[5]

      • Result: Colorless = Complete. Blue/Green = Incomplete.

    • Solution Phase: Inject 5 µL into LC-MS. Look for disappearance of Starting Material (SM) and appearance of Product (P).

  • Secondary Coupling (If Incomplete):

    • If Chloranil is positive, do not just add more time. Drain and repeat the coupling with fresh reagents (Double Coupling).[2]

    • Consider using PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) for the second round, as it proceeds via a different mechanism (acid bromide intermediate equivalent) that is highly effective for hindered amines.

  • Termination:

    • Wash resin: DMF (3x), DCM (3x), MeOH (1x).

Protocol 2: Site-Specific Cysteine Conjugation (Maleimide)

Application: When the N-MeVal is internal or the N-terminus must remain free for biological activity. Constraint: N-methylated peptides are often hydrophobic. Conjugating a hydrophobic drug-linker can cause precipitation.

Materials
  • Peptide: Cys-containing N-MeVal peptide (purified, lyophilized).

  • Linker: Maleimide-Linker-Payload.

  • Buffer: PBS (pH 6.5 - 7.0) + 1-5 mM EDTA (to prevent metal-catalyzed oxidation).

  • Co-solvent: DMSO or DMAc.

Step-by-Step Methodology
  • Solubility Check:

    • Dissolve the N-MeVal peptide in the Buffer/Co-solvent mix.

    • Expert Tip: N-MeVal peptides often aggregate. If the solution is cloudy, add Guanidine-HCl (up to 2M) or increase organic co-solvent (up to 30% DMSO) to disrupt aggregates.

  • Reduction (Optional but Recommended):

    • Treat peptide with TCEP (Tris(2-carboxyethyl)phosphine) (1.1 eq) for 30 mins to ensure the Cysteine is reduced. TCEP does not react with maleimides, so it does not need to be removed (unlike DTT).

  • Conjugation:

    • Add Maleimide-Linker (1.2 – 1.5 eq) dissolved in DMSO.

    • Incubate for 1 hour at RT or 4°C overnight.

    • pH Control: Keep pH < 7.5. Above pH 8.0, primary amines (N-terminus or Lysine) may compete, and the maleimide ring can hydrolyze.

  • Quenching:

    • Add excess N-Acetylcysteine (NAC) or Mercaptoethanol to quench unreacted maleimide.

Protocol 3: CuAAC Click Chemistry (The "Steric Bypass")

Application: When direct acylation to the N-MeVal fails due to extreme steric bulk (e.g., linking two macrocycles). Strategy: Convert the N-MeVal amine to an Azide (small) and react with an Alkyne-Linker.

Workflow Diagram

click_workflow Step1 Step 1: Diazo Transfer (Convert N-MeVal-NH to N3) Step2 Step 2: Purification (Isolate Azido-Peptide) Step1->Step2 Step3 Step 3: Click Reaction (Cu(I) + Alkyne-Linker) Step2->Step3 Step4 Final Conjugate (Triazole Linkage) Step3->Step4

Figure 2: Workflow for converting a sterically hindered amine to a triazole linkage.

Step-by-Step Methodology
  • Diazo Transfer (On Resin):

    • Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).

    • Treat N-MeVal-Resin with ISA·HCl (3 eq), K2CO3 (6 eq), and CuSO4 (catalytic) in MeOH/DCM.

    • Result: The hindered secondary amine is converted to a tertiary azide.

  • CuAAC Reaction:

    • Suspend Azido-Peptide (in solution) in tBuOH/H2O (1:1).

    • Add Alkyne-Linker (1.5 eq).

    • Add Catalyst: CuSO4 (0.1 eq) + THPTA (Ligand, 0.5 eq) + Sodium Ascorbate (0.5 eq).

    • Note: THPTA protects the peptide from oxidative damage by copper.

  • Purification:

    • Remove Copper using EDTA wash or heterogeneous scavengers (e.g., CuSpherSorb) before HPLC.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol 1) Steric clash prevents attack.Switch to PyAOP or PyBroP . Increase temperature to 40°C (carefully, monitor racemization).
Racemization of N-MeVal Over-activation.Use Oxyma Pure instead of HOBt. Lower base concentration (use Collidine instead of DIPEA).
Precipitation Hydrophobic aggregation.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.
False Positive Test Kaiser test used on 2° amine.[1]Use Chloranil Test .[1][2][3] If Chloranil is ambiguous, cleave a small sample for MS.

References

  • Bioconjugation of N-Methylated Peptides

    • Title: Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides.[6][7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Coupling Reagents for Hindered Amines

    • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[4]

    • Source: ResearchGate.[6]

    • URL:[Link]

  • Monitoring Secondary Amines (Chloranil Test)

    • Title: Color Test for Selective Detection of Secondary Amines on Resin.[5]

    • Source: ACS Public
    • URL:[Link]

  • Peptide-Drug Conjugates (PDCs)

    • Title: Novel Peptide–Drug Conjugates with Dual Anticancer Activity.[8]

    • Source: MDPI / Pharmaceuticals.
    • URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage Conditions for N-Methylvaline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cleavage of peptides containing N-Methylvaline (N-MeVal). The incorporation of N-methylated amino acids, such as N-MeVal, is a key strategy in medicinal chemistry to enhance peptide stability, cell permeability, and conformational rigidity.[1][2][3] However, these modifications introduce unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high yields of your target peptide.

I. The Core Challenge: Steric Hindrance and Its Consequences

The primary difficulty in cleaving N-MeVal-containing peptides stems from the significant steric hindrance imparted by the N-methyl group in conjunction with the bulky isobutyl side chain of valine.[4] This steric shield can physically obstruct the approach of trifluoroacetic acid (TFA) to the acid-labile linker on the solid support, leading to sluggish or incomplete cleavage. Furthermore, the altered electronic and conformational properties of the N-methylated amide bond can predispose the peptide to specific side reactions under strong acidic conditions.[1][5]

Visualizing the Cleavage Mechanism and Steric Hindrance

Figure 1. TFA-Mediated Cleavage Mechanism TFA TFA (H+) Resin Resin-Linker-Peptide TFA->Resin Attacks Protonation Protonation of Linker Resin->Protonation Carbocation Linker Carbocation Formation Protonation->Carbocation Release of Peptide Peptide Cleaved Peptide Carbocation->Peptide Scavengers Scavengers Carbocation->Scavengers Quenched by Trapped_Cations Trapped Carbocations Scavengers->Trapped_Cations Steric_Hindrance Steric Hindrance (N-MeVal) Steric_Hindrance->Resin

Caption: TFA protonates the acid-labile linker, leading to peptide release.

II. Troubleshooting Guide

This section addresses common issues encountered during the cleavage of N-MeVal peptides in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Incomplete Cleavage

Question: My HPLC analysis shows a significant amount of peptide remaining on the resin even after extended cleavage times. What's going on and how can I fix it?

Probable Cause: The most likely culprit is the steric hindrance from the N-MeVal residue, which limits the access of TFA to the resin linker.[4] Standard cleavage conditions are often insufficient to overcome this barrier.

Solutions:

  • Extend the Cleavage Time: This is the simplest first step. For peptides containing sterically hindered residues, cleavage times may need to be extended to 4-6 hours or even longer. It is crucial to monitor the progress by taking small aliquots at different time points for HPLC analysis to determine the optimal duration.[4]

  • Elevate the Temperature: Performing the cleavage at a slightly elevated temperature, for example, 38°C, can increase the reaction rate.[6] However, be aware that higher temperatures can also accelerate side reactions. This approach should be used cautiously and in conjunction with HPLC monitoring.

  • Optimize the Cleavage Cocktail:

    • Increase TFA Concentration: For particularly stubborn cleavages, using a higher concentration of TFA may be beneficial. In some cases, pure TFA has been shown to yield better results for N-methylated peptides than standard cocktails containing scavengers.[1]

    • Consider a Two-Step Cleavage: An initial treatment with a milder TFA cocktail followed by the addition of a higher concentration of TFA can be effective. For instance, an initial 30-minute treatment with a 70% TFA mixture, followed by increasing the TFA concentration to 80-90% for an additional 2-3 hours, can improve yields.[7]

Problem 2: Presence of a Truncated Peptide (Deletion of N-MeVal)

Question: My mass spectrometry results show a major peak corresponding to my peptide minus the N-MeVal residue. Why is this happening?

Probable Cause: Peptides with an N-methylated amino acid, particularly at the N-terminus, are susceptible to cleavage of the peptide bond immediately C-terminal to the N-methylated residue under strong acidic conditions.[1][4] This results in the deletion of the N-terminal N-MeVal. The presence of an N-terminal acetyl group can exacerbate this side reaction.[1]

Solutions:

  • Modify the N-Terminus: If the N-MeVal is at the N-terminus, consider modifying the N-terminal group. Replacing an acetyl group with a heteroatom-containing group like methoxycarbonyl has been shown to prevent this side reaction.[1]

  • Reduce Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to minimize this acid-catalyzed side reaction.[1]

  • Minimize Water in the Cleavage Cocktail: For some N-methylated peptides, the presence of water as a scavenger has been observed to decrease the yield of the desired full-length peptide, potentially by promoting hydrolytic side reactions.[1] A trial cleavage with pure, cold TFA is warranted.

  • Optimize Cleavage Time: Conduct a time-course study to find the minimum time required for acceptable cleavage from the resin, as prolonged exposure to strong acid will increase the likelihood of backbone cleavage.[4]

Problem 3: Unexpected Adducts in Mass Spectrum

Question: I'm observing peaks in my mass spectrum that don't correspond to my target peptide or simple deletion products. What are these?

Probable Cause: These are likely adducts formed by the reaction of reactive carbocations with nucleophilic side chains in your peptide. During TFA cleavage, protecting groups (e.g., t-Butyl, Trityl) are removed, generating these reactive carbocations.[8] If not effectively "scavenged," they can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][9]

Solutions:

  • Use an Optimized Scavenger Cocktail: The choice of scavengers is critical and depends on your peptide sequence. A good starting point for most sequences is a cocktail containing water and triisopropylsilane (TIS).[9]

    • For Trp-containing peptides: TIS is an effective scavenger for the trityl group often used to protect the indole side chain.

    • For Cys and Met-containing peptides: The addition of 1,2-ethanedithiol (EDT) is highly recommended to prevent oxidation and capture reactive cations.[9] Thioanisole can also be beneficial.[6][9]

  • Ensure Fresh Reagents: Always use high-quality, fresh TFA and scavengers.[10] Degraded reagents can be a source of unexpected side reactions.

  • Thorough Resin Washing: Before cleavage, wash the resin extensively with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can interfere with the cleavage reaction.[4]

Summary of Troubleshooting Strategies
Problem Primary Cause Recommended Solutions
Incomplete Cleavage Steric hindrance from N-MeValExtend cleavage time (monitor with HPLC), Increase temperature cautiously, Use higher TFA concentration or pure TFA, Employ a two-step cleavage protocol.
N-MeVal Deletion Acid-catalyzed backbone cleavageModify N-terminus if applicable, Reduce cleavage temperature (4°C), Minimize water in the cocktail, Optimize (shorten) cleavage time.
Unexpected Adducts Inefficient scavenging of carbocationsUse a scavenger cocktail tailored to your sequence (e.g., add TIS for Trp, EDT for Cys/Met), Use fresh, high-quality reagents, Wash resin thoroughly with DCM pre-cleavage.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a standard "universal" cleavage cocktail like Reagent K for my N-MeVal peptide?

A1: While a universal cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) can be a starting point, it may not be optimal.[9] Given the challenges of steric hindrance and potential side reactions specific to N-methylation, a tailored approach is often necessary. It is highly recommended to perform a small-scale micro-cleavage to test conditions before committing your entire batch of resin.[4]

Q2: How does N-methylation of valine affect the peptide's overall structure?

A2: N-methylation has a profound impact on the local peptide structure. It removes the amide proton, which is a hydrogen bond donor, and lowers the energy barrier between the cis and trans conformations of the amide bond, often favoring the cis isomer.[1][5] This can induce turns or kinks in the peptide backbone, potentially altering its secondary structure and biological activity.[11]

Q3: How do I effectively monitor the cleavage reaction?

A3: The most reliable method is to perform a time-course analysis using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] By taking small aliquots from the cleavage mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), you can track the disappearance of the resin-bound peptide and the appearance of the cleaved product and any impurities. This allows you to determine the optimal cleavage time that maximizes yield while minimizing side-product formation.

Q4: My N-MeVal peptide is poorly soluble after cleavage and precipitation. What can I do?

A4: N-methylation increases the lipophilicity of a peptide, which can sometimes lead to decreased aqueous solubility.[2] If you encounter solubility issues after precipitation with cold ether, try different solvent systems for purification, such as those containing acetonitrile, isopropanol, or formic acid. You may also need to adjust the pH of your aqueous buffer.

IV. Experimental Protocols

Protocol 1: Standard Cleavage of N-MeVal Peptides

This protocol is a good starting point for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: Wash the dry peptide-resin (0.1 mmol) thoroughly with DCM (3 x 10 mL) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail:

    • 9.5 mL Trifluoroacetic acid (TFA)

    • 0.25 mL Water

    • 0.25 mL Triisopropylsilane (TIS)

    • Final Composition: TFA/Water/TIS (95:2.5:2.5)

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the washed resin. Stopper the vessel and allow it to react at room temperature with occasional swirling.

  • Monitoring: After 2 hours, take a small aliquot of the supernatant, precipitate with cold diethyl ether, and analyze by HPLC and Mass Spectrometry.

  • Reaction Completion: If cleavage is incomplete, allow the reaction to proceed for an additional 2 hours, monitoring as needed.

  • Work-up: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail or pure TFA (1-2 mL).[8]

  • Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 2: Optimized Cleavage for Difficult or Sensitive N-MeVal Peptides

This protocol is recommended for peptides containing sensitive residues (Cys, Met, Trp) or for sequences that show incomplete cleavage with the standard protocol.

  • Resin Preparation: Wash the dry peptide-resin (0.1 mmol) thoroughly with DCM (3 x 10 mL).

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the robust cleavage cocktail:

    • 8.8 mL Trifluoroacetic acid (TFA)

    • 0.5 mL Phenol

    • 0.5 mL Water

    • 0.2 mL Triisopropylsilane (TIS)

    • Final Composition: TFA/Phenol/Water/TIS (88:5:5:2)

    • For Cys/Met peptides, consider adding 0.25 mL of 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and react for 2-4 hours at room temperature.

  • Work-up and Isolation: Follow steps 6-8 from Protocol 1.

Visualizing the Experimental Workflow

Figure 2. General Cleavage Workflow Start Dry Peptide-Resin Wash Wash with DCM Start->Wash Cleave Add Cleavage Cocktail (TFA + Scavengers) Wash->Cleave React React at RT (2-4 hours) Cleave->React Filter Filter to Separate Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate End Crude Peptide Isolate->End

Caption: A streamlined workflow for peptide cleavage and isolation.

V. References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. National Institutes of Health. [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]

  • Peptide bonds: Formation and cleavage. Khan Academy. [Link]

  • Protein stabilization by tuning the steric restraint at the reverse turn. National Institutes of Health. [Link]

  • Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. ChemRxiv. [Link]

  • Peptide bond cleavage in the presence of Ni-containing particles. ResearchGate. [Link]

  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Improving Solubility of N-Methylvaline (N-MeVal) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMV-SOL-882 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The N-Methylvaline Paradox

You are likely encountering a phenomenon we classify as the "Steric-Hydrophobic Trap."

While N-methylation is a standard strategy to improve solubility by disrupting aggregation-prone hydrogen bonds (beta-sheets), N-Methylvaline (N-MeVal) presents a unique challenge.[1] Valine is β-branched, meaning the bulk is adjacent to the backbone. Adding a methyl group to the nitrogen creates significant steric clash and increases the local lipophilicity (LogP).

If your N-MeVal peptide is insoluble, it is usually due to one of two distinct failure modes:

  • Synthesis Failure: Incomplete coupling leads to "deletion sequences" (impurities) that form insoluble aggregates with your target peptide.[1]

  • Hydrophobic Collapse: The N-MeVal residue has induced a conformation that buries polar groups, exposing a hydrophobic patch to the solvent.

Module 1: The Synthesis Phase (Prevention)

Root Cause Analysis: Many "solubility" issues are actually purity issues. Deletion sequences lacking N-MeVal often aggregate more aggressively than the target.

The Critical Coupling Steps

N-MeVal introduces a secondary amine, which is a poorer nucleophile due to steric hindrance. The most difficult step is coupling the amino acid after N-MeVal (i.e., forming the peptide bond onto the N-MeVal secondary amine).

Protocol: High-Efficiency N-MeVal Coupling

  • Reagents: Do not use standard HBTU/HOBt. You must use reagents that generate the more reactive 7-azabenzotriazole ester.

    • Primary Choice:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1]

    • Alternative:COMU (safer, often higher efficiency).[1]

  • Stoichiometry: Increase to 5 equivalents of AA/Activator.

  • Double Coupling: Mandatory.[1]

    • Coupling 1: 1 hour at Room Temp.

    • Coupling 2: 45 mins at 50°C (Microwave or oil bath). Note: Heat improves kinetic energy to overcome the steric barrier.

The "Magic" Solvent System for Synthesis

Standard DMF often fails to solvate the growing N-methylated chain, leading to on-resin aggregation.

  • Recommendation: Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) during the coupling of N-MeVal and the subsequent residue.[1]

Module 2: Solubilization & Purification (The Cleanup)

Objective: Getting the crude peptide into solution for HPLC.

The "Like Dissolves Like" Matrix

N-MeVal peptides are often "greasy." Water/Acetonitrile gradients may cause precipitation on the column head.

Solvent SystemTarget Peptide CharacteristicProtocol
6M Guanidine·HCl High Aggregation / Gel-likeDissolve crude here first.[1] The chaotropic effect breaks H-bonds. Inject directly onto HPLC (wash salt out early).[1]
HFIP (Hexafluoroisopropanol) Beta-sheet AggregatesDissolve in 100% HFIP, sonicate, then dilute with 50% Water/ACN.[1] HFIP is the "nuclear option" for breaking aggregates.
70% Acetic Acid Basic Peptides (Arg/Lys rich)Protonates basic residues to force repulsion.[1]
DMSO/Water (50:50) Hydrophobic / NeutralStandard approach.[1] Avoid 100% DMSO if possible due to viscosity issues on HPLC pumps.[1]
Visualization: The Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific peptide.

SolubilityTree Start Start: Peptide Powder CheckSeq Analyze Sequence (pI & Hydrophobicity) Start->CheckSeq IsCharged Is Net Charge > +2 or < -2? CheckSeq->IsCharged Acidic Acidic (Net -) IsCharged->Acidic Yes IsHydrophobic High Hydrophobic Content? (N-MeVal, Ile, Leu, Phe) IsCharged->IsHydrophobic No (Neutral) Basic Basic (Net +) Acidic->Basic Check Net Positive Ammonium 0.1M NH4HCO3 (pH 8.0) Acidic->Ammonium Net Negative Acetic 10-50% Acetic Acid Basic->Acetic Net Positive Organic Organic Modifier Needed IsHydrophobic->Organic Yes Chaotrope Aggregated/Gel? Use 6M Guanidine HCl IsHydrophobic->Chaotrope No, but aggregating DMSO DMSO (Max 5% final) or DMF Organic->DMSO Standard HFIP HFIP (Dissolve -> Dilute) Organic->HFIP Extreme Aggregation

Caption: Logical workflow for selecting the optimal solubilization strategy based on physicochemical properties.

Module 3: Formulation for Biological Assays

Objective: Keeping the peptide dissolved in PBS/Media without killing your cells.

The pH Shift Protocol

N-MeVal peptides often have a shifted pI due to the loss of the amide proton.

  • Calculate pI: Use a tool like ProtParam, but be aware it may not account for N-methylation perfectly.[1]

  • The "Jump" Method:

    • Dissolve peptide in water at pH 3 (if basic) or pH 10 (if acidic) at 10x concentration.[1]

    • Slowly add this to your 1x buffer.

    • Why? This creates a kinetic barrier to aggregation.[1] If you try to dissolve directly in pH 7.4 PBS, the salt ions shield the charges, promoting hydrophobic collapse immediately.

Excipient Engineering

If DMSO is toxic to your assay (e.g., >0.1%), use these biocompatible additives:

  • Cyclodextrins (HP-β-CD): Use 2-hydroxypropyl-β-cyclodextrin (5-10% w/v).[1] The hydrophobic N-MeVal residue nestles inside the cyclodextrin cone, while the hydroxyls interact with water.

  • Non-ionic Surfactants: Tween-20 (0.01%) or Pluronic F-127.[1]

FAQ: Troubleshooting Specific Scenarios

Q: My peptide dissolves in DMSO but crashes out immediately when I add water. Why? A: You are experiencing "Hydrophobic Shock."[1] The water molecules form a structured cage around the hydrophobic N-MeVal residues (entropic penalty), forcing them to self-associate.

  • Fix: Do not add water to DMSO.[1] Add the DMSO-peptide solution dropwise into a vortexing volume of buffer containing 0.01% Tween-20.[1] The surfactant prevents the initial nucleation of aggregates.

Q: I see a "double peak" on HPLC. Is this an impurity? A: Not necessarily. N-methylation introduces cis/trans isomerism around the amide bond.

  • Standard peptide bonds are 99% trans.[1]

  • N-methylated bonds have a lower energy barrier and often exist as a mix of cis and trans conformers (approx. 30:70 or 40:60).[1]

  • Test: Run the HPLC at 60°C. If the peaks merge, it is conformational isomerism (pure product). If they remain separate, it is a deletion sequence (impurity).[1]

Q: Can I use PEGylation to fix this? A: Yes, but it changes pharmacokinetics.[1] A "mini-PEG" (e.g., AEEA linker) attached to the N-terminus or a Lysine side chain can dramatically improve solubility without the steric bulk of a full PEG polymer.

References

  • Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link[1]

  • Di, L. (2015).[1] "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link[1]

  • Kessler, H. (1982).[1] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link[1]

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science. Link[1]

  • Sigma-Aldrich Technical Guides. "Solubility Guidelines for Hydrophobic Peptides." Link

Sources

Technical Support Center: Troubleshooting Aggregation of N-Methylvaline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methylvaline (N-MeVal) containing peptides. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the aggregation of these modified peptides. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with the knowledge to overcome challenges in your research.

Understanding the Challenge: The Double-Edged Sword of N-Methylation

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide backbone, is a powerful tool in peptide chemistry.[1][2] It can enhance metabolic stability by protecting peptide bonds from enzymatic degradation and improve membrane permeability by increasing lipophilicity.[1][3] However, these desirable properties can also introduce significant challenges, most notably a predisposition to aggregation.

The N-methyl group introduces steric hindrance and eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets.[1][4][5][6] This alteration in conformational freedom and the increased hydrophobicity can lead to intermolecular association and the formation of insoluble aggregates, complicating synthesis, purification, and downstream applications.[1]

This guide will walk you through a systematic approach to diagnosing and resolving aggregation issues with your N-MeVal containing peptides.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you identify the root cause of aggregation based on your experimental observations and provides actionable solutions.

Problem 1: My N-MeVal peptide is insoluble in aqueous buffers.

Probable Cause: The increased lipophilicity due to N-methylation significantly reduces the peptide's affinity for aqueous environments. The overall charge of the peptide at the chosen pH may also be close to its isoelectric point (pI), minimizing electrostatic repulsion and favoring aggregation.

Step-by-Step Solutions:

  • Initial Solubility Testing (Small Scale): Before dissolving your entire sample, always perform a small-scale solubility test.[7][8]

    • Protocol: Weigh out a small amount of lyophilized peptide (e.g., 1 mg) and attempt to dissolve it in a small volume (e.g., 100 µL) of your primary aqueous buffer. Vortex briefly and visually inspect for particulate matter.

  • pH Adjustment: The net charge of your peptide is highly dependent on the pH of the solution.[7][9] Moving the pH away from the peptide's pI can increase solubility.[10]

    • Acidic Peptides (net negative charge): Attempt to dissolve in a basic buffer (e.g., 20 mM Tris-HCl, pH 8.0-9.0).

    • Basic Peptides (net positive charge): Attempt to dissolve in an acidic buffer (e.g., 10% acetic acid, then dilute with your final buffer).

    • Neutral Peptides: These are often the most challenging. Start with organic solvents.

  • Organic Co-solvents: For highly hydrophobic peptides, organic solvents are often necessary for initial solubilization.[7]

    • Protocol:

      • Attempt to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[7][11]

      • Once dissolved, slowly add this organic stock solution dropwise into your vigorously stirring aqueous buffer. This prevents localized high concentrations that can lead to immediate precipitation.

      • Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological activity. Aim for the lowest possible concentration (typically <1% for many cell-based assays).[7]

  • Sonication and Gentle Heating: These methods can help break up small aggregates and increase the rate of dissolution.

    • Protocol:

      • Place the peptide solution in a water bath sonicator for short bursts (1-2 minutes).[7][11] Avoid prolonged sonication, which can generate heat.

      • Alternatively, gently warm the solution to 30-40°C while stirring.[8]

      • Always centrifuge your final solution to pellet any remaining insoluble material before use. [7]

Problem 2: My N-MeVal peptide precipitates out of solution over time, even after initial successful solubilization.

Probable Cause: The peptide may be forming larger, more stable aggregates through a nucleation-dependent process. This can be influenced by temperature, peptide concentration, and ionic strength.

Step-by-Step Solutions:

  • Optimize Peptide Concentration: Higher concentrations can accelerate aggregation. Determine the critical concentration for your peptide and work below this threshold if possible.

  • Adjust Ionic Strength: The effect of salt concentration can be complex and peptide-dependent.[9][12]

    • Low Ionic Strength: In some cases, high salt concentrations can screen charges that are keeping the peptide in solution. Try reducing the salt concentration of your buffer.

    • High Ionic Strength: Conversely, for some peptides, increasing the ionic strength can disrupt hydrophobic interactions driving aggregation. Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[10][12]

  • Incorporate Solubilizing Excipients: Certain additives can interfere with the intermolecular interactions that lead to aggregation.[13][14]

AdditiveConcentration RangeMechanism of Action
L-Arginine 50-100 mMCan suppress aggregation by interacting with hydrophobic patches and aromatic residues.[10][14]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1%Help to solubilize hydrophobic regions of the peptide, preventing self-association.[9][12]
Guanidinium Chloride (low concentrations) 0.5 - 1 MActs as a chaotropic agent, disrupting the hydrogen-bonding network that can contribute to aggregation.[11][13]
  • Temperature Control: Temperature can have a significant impact on peptide self-assembly.[15][16][17]

    • Some aggregation processes are entropy-driven and are favored at higher temperatures.[18] In such cases, storing and handling the peptide solution at 4°C may be beneficial.

    • Conversely, some peptides are more soluble at elevated temperatures.[7] The optimal temperature must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: How can I predict if my N-MeVal peptide sequence is prone to aggregation?

A1: While difficult to predict with certainty, sequences with a high proportion of contiguous hydrophobic amino acids are more likely to aggregate. The introduction of N-Methylvaline, itself a hydrophobic residue, further increases this propensity. Several computational tools, though not specifically designed for N-methylated peptides, can provide an estimate of aggregation-prone regions based on hydrophobicity and β-sheet forming propensity.[9]

Q2: My HPLC profile for my purified N-MeVal peptide shows multiple peaks. Is this aggregation?

A2: Not necessarily. The presence of an N-methylated amide bond can lead to the existence of stable cis and trans isomers, which can be resolved by HPLC, resulting in two distinct peaks for the same peptide.[3] To confirm, you can collect each peak and re-inject it; if they are conformers, you may see the re-emergence of the other peak over time as equilibrium is re-established.[3]

Q3: What analytical techniques can I use to monitor the aggregation of my N-MeVal peptide?

A3: A combination of techniques is often necessary to fully characterize peptide aggregation.[19]

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Provides information on the size distribution of particles in solution, allowing for the detection of aggregates.[19]
Size Exclusion Chromatography (SEC) Separates molecules based on size, enabling the quantification of monomers, dimers, and higher-order aggregates.[19][20]
Thioflavin T (ThT) Fluorescence Assay ThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a characteristic fluorescence enhancement.[4][5]
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure of the peptide in solution. A change in the CD spectrum over time can indicate a conformational change associated with aggregation.[19]
Intrinsic Tryptophan Fluorescence If your peptide contains a tryptophan residue, changes in its local environment due to aggregation can be monitored by fluorescence spectroscopy.[20][21]

Q4: Can the position of the N-MeVal residue in the peptide sequence influence its aggregation propensity?

A4: Absolutely. The strategic placement of N-methylation is critical.[3] An N-MeVal residue within a hydrophobic cluster can exacerbate aggregation. Conversely, placing it at a position that disrupts the formation of a β-sheet secondary structure might inhibit aggregation.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting N-MeVal peptide aggregation.

TroubleshootingWorkflow cluster_start Start cluster_solubility Initial Solubilization Strategy cluster_stability Long-Term Stability Optimization cluster_analysis Characterization cluster_end Resolution start Peptide Aggregation Observed solubility_test Small-Scale Solubility Test start->solubility_test adjust_ph Adjust pH (away from pI) solubility_test->adjust_ph If insoluble organic_solvent Use Organic Co-Solvent (e.g., DMSO) adjust_ph->organic_solvent If still insoluble sonicate_heat Sonication / Gentle Heating organic_solvent->sonicate_heat optimize_conc Optimize Peptide Concentration sonicate_heat->optimize_conc If initially soluble but precipitates over time end Soluble & Stable Peptide sonicate_heat->end If soluble and stable adjust_salt Adjust Ionic Strength optimize_conc->adjust_salt additives Incorporate Solubilizing Additives adjust_salt->additives temp_control Control Temperature additives->temp_control analytical_methods Characterize with DLS, SEC, etc. temp_control->analytical_methods Monitor stability analytical_methods->end If stable

Caption: A stepwise decision-making workflow for addressing N-MeVal peptide aggregation.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • De Simone, A., & Dobson, C. M. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(3), 20170060.
  • ACS Publications. (2022, September 13).
  • Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology.
  • Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]

  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]

  • Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9837–9846.
  • Gordon, D. J., et al. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 45(32), 9837-9846.
  • ResearchGate. (2025, August 5). (PDF) N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity.
  • Springer Nature Experiments. (n.d.).
  • Baynes, B. M., & Trout, B. L. (2004). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 87(3), 1631–1639.
  • National Center for Biotechnology Information. (n.d.).
  • The Wolfson Centre for Applied Structural Biology. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (2019, January 8). Self-Assembly of Short Elastin-like Amphiphilic Peptides: Effects of Temperature, Molecular Hydrophobicity and Charge Distribution.
  • Benchchem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • ACS Publications. (2023, July 7).
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

Sources

side reactions in Fmoc-N-Methyl-L-valine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Troubleshooting Side Reactions in Fmoc-N-Methyl-L-Valine Chemistry

Introduction

Fmoc-N-Methyl-L-valine (Fmoc-N-Me-Val-OH) represents a paradoxical challenge in solid-phase peptide synthesis (SPPS). While the incorporation of N-methylated amino acids is a powerful strategy to disrupt


-sheet aggregation and improve the pharmacokinetic profile of therapeutic peptides, the chemical introduction of this residue is fraught with specific steric and electronic hurdles.

This guide addresses the three critical failure modes associated with Fmoc-N-Me-Val-OH:

  • Steric hindrance during acylation (coupling onto the secondary amine).

  • Diketopiperazine (DKP) formation leading to premature chain termination.

  • Racemization (Epimerization) due to the high activation energy required for coupling.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Coupling onto the N-Methyl Terminus

Symptom: Kaiser test is inconclusive; LC-MS shows a deletion sequence (missing the amino acid intended to follow N-Me-Val).

Q: Why is coupling to the N-terminal N-Me-Val so difficult compared to standard valine? A: The N-methyl group introduces significant steric bulk and eliminates the amide proton, preventing hydrogen bonding that typically assists in stabilizing the transition state during acylation. The secondary amine is nucleophilic but sterically shielded. Standard reagents (HBTU/HOBt) often fail here.

Q: What is the "Gold Standard" protocol for this specific coupling? A: You must switch to highly reactive coupling reagents that generate a less sterically hindered active ester.

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HBTU/HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the reaction.

  • Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) .

  • Method: Double coupling is mandatory.

Q: Should I use microwave irradiation? A: Yes, but with caution. Microwave energy (75°C, 25W) significantly improves coupling efficiency to secondary amines. However, excessive heat can promote epimerization of the N-Me-Val residue itself.

Issue 2: Premature Chain Loss (Diketopiperazine Formation)

Symptom: drastic drop in yield after the second or third residue; LC-MS shows a mass corresponding to the cleaved cyclic dipeptide.

Q: When is DKP formation most likely to occur? A: This is a critical risk when Fmoc-N-Me-Val is the second or third residue from the C-terminus.

  • Mechanism: After Fmoc removal, the free amine of the N-terminal residue attacks the C-terminal ester linkage (anchoring the peptide to the resin).

  • Conformation: N-methylation favors the cis-amide bond conformation, which brings the N-terminus and the C-terminal ester into close proximity, catalysing the cyclization and cleavage.

Q: How do I prevent DKP formation without changing the sequence? A: You must sterically hinder the nucleophilic attack on the resin linker.

  • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl group sterically protects the ester linkage from back-biting.

  • Base Handling: DKP formation is base-catalyzed.[2] During Fmoc removal, avoid prolonged exposure to piperidine.

Issue 3: Racemization (Epimerization)

Symptom: LC-MS shows a doublet peak with identical mass (diastereomers).

Q: Does N-methylation increase racemization risk? A: Yes. N-methyl amino acids are more prone to oxazolonium ion formation (the primary pathway for racemization) during activation because the N-methyl group increases the electron density on the carbonyl oxygen.

Q: How do I minimize this? A:

  • Activation: Minimize pre-activation time. Add the base immediately before adding the mixture to the resin.

  • Base: Use Collidine (TMP) instead of DIEA. Collidine is a weaker base and less likely to abstract the

    
    -proton, reducing the rate of enolization.
    

Visualizing the Mechanisms

Figure 1: Diketopiperazine (DKP) Formation Mechanism

The pathway below illustrates how the free amine attacks the resin ester, releasing the cyclic dipeptide.[2]

DKP_Mechanism Step1 Fmoc-Dipeptide-Resin (N-Me-Val at pos 2) Step2 Fmoc Removal (Piperidine) Step1->Step2 Step3 Free Amine (NH) Exposed Step2->Step3 Step4 Cis-Amide Conformation Step3->Step4 N-Me promotes cis-isomer Step5 Nucleophilic Attack on Resin Ester Step4->Step5 Step6 Cyclization (Tetrahedral Intermediate) Step5->Step6 Step7 Cleavage from Resin Step6->Step7 Step8 Diketopiperazine (DKP) (Byproduct) Step7->Step8 Step9 Free Resin Hydroxyl Step7->Step9

Caption: Mechanism of base-catalyzed DKP formation favored by N-methylation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Q1 Is the issue Coupling ONTO N-Me-Val? Start->Q1 Q2 Is the issue Loss of Peptide (Low Yield)? Q1->Q2 No Sol1 Use HATU/HOAt Double Couple Q1->Sol1 Yes Q3 Is N-Me-Val at C-term or Pos 2? Q2->Q3 Yes Sol2 Check Kaiser Test (Chloranil for 2° amines) Sol1->Sol2 Sol3 Switch to 2-CTC Resin Q3->Sol3 Yes Sol4 Shorten Fmoc Deprotection (2 x 3 min) Q3->Sol4 Yes

Caption: Decision matrix for diagnosing synthesis failures involving N-Me-Val.

Experimental Protocols

Protocol A: Optimized Coupling to N-Methyl-Valine

Use this protocol when adding the NEXT amino acid onto a resin-bound N-Me-Val.

  • Reagents:

    • Amino Acid (5.0 eq)

    • HATU (4.9 eq)

    • HOAt (5.0 eq) - Crucial additive

    • DIEA (10.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in DMF.

    • Add DIEA to activate.[3] Do not pre-activate for > 1 min.

    • Add to resin immediately.

    • Reaction Time: 2 hours at Room Temperature (or 1 hour at 50°C).

    • Repeat: Drain and repeat the coupling (Double Coupling) with fresh reagents.

  • Monitoring:

    • Standard Kaiser test will fail (false negative) because it detects primary amines.

    • Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.

Protocol B: DKP-Suppressed Fmoc Deprotection

Use this when removing Fmoc from a dipeptide containing N-Me-Val.

  • Reagent: 20% Piperidine in DMF (standard) OR 5% Piperidine / 1% DBU in DMF (faster).

  • Procedure:

    • Wash 1: Add deprotection solution, agitate for 2 minutes , then drain immediately.

    • Wash 2: Add fresh solution, agitate for 5 minutes , then drain.

    • Wash 3: Wash extensively with DMF (5x) and DCM (3x) immediately to remove all base.

    • Note: Do not leave the resin in base for the standard 20 minutes. Speed is key to preventing cyclization.

Data Summary: Coupling Reagent Efficiency

Comparison of coupling efficiency for hindered N-methyl residues (based on literature consensus).

Coupling ReagentActivation MechanismRacemization RiskCoupling Efficiency (N-Me)Recommended Use
HBTU / HOBt Benzotriazole esterModerateLowStandard couplings only.
HATU / HOAt Aza-benzotriazole esterLowHigh Best for coupling onto N-Me-Val.
PyBOP / HOBt Phosphonium saltLowModerate-HighGood alternative if HATU fails.
DIC / Oxyma Carbodiimide / OximeVery LowModerateBest for preventing racemization of Cys/His.

References

  • Chem-Impex International. Fmoc-N-methyl-L-valine: Product Specifications and Applications.

  • BenchChem. Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide Synthesis.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Side Reactions and Troubleshooting.

  • MDPI (Molecules). Epimerisation in Peptide Synthesis: Mechanisms and Suppression.

  • National Institutes of Health (PMC). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis: Hmb and Dmb Derivatives.

Sources

Technical Support Center: Purification of Hydrophobic N-Methylvaline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic N-Methylvaline (N-MeVal) peptides. The incorporation of N-methylated amino acids, such as N-Methylvaline, is a powerful strategy in drug design to enhance metabolic stability and cell permeability.[1][2] However, this modification significantly increases the hydrophobicity and introduces unique challenges in purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and advanced protocols to help you navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide

This section addresses common problems encountered during the purification of N-MeVal-containing peptides in a question-and-answer format.

Problem 1: Poor Peptide Solubility in Initial Mobile Phase

Question: My N-MeVal peptide won't dissolve in the aqueous mobile phase (e.g., water with 0.1% TFA). What should I do?

Answer: This is a frequent challenge due to the high hydrophobicity of N-MeVal peptides.[1][3][4] Direct dissolution in aqueous solvents is often slow or incomplete.[3] Here is a systematic approach to improve solubility:

  • Initial Dissolution in Strong Organic Solvents: First, dissolve the crude peptide in a minimal amount of a strong organic solvent.[1]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO)

      • N,N-dimethylformamide (DMF)

      • Hexafluoroisopropanol (HFIP)[5]

  • Stepwise Dilution: After the peptide is dissolved, gradually add your initial mobile phase (e.g., 95% Mobile Phase A) to the peptide solution.[3] Be cautious not to add the aqueous phase too quickly, as this can cause the peptide to precipitate.[3]

  • Solubility Testing: Before committing your entire batch, perform small-scale solubility tests with various solvents to identify the most effective one for your specific peptide.[1]

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, representative sample of your crude peptide (e.g., 1-2 mg).

  • Attempt to dissolve the peptide in a measured volume of your initial HPLC mobile phase (e.g., 100 µL). Observe for complete dissolution.

  • If solubility is poor, use a fresh sample and dissolve it in a minimal volume of a strong organic solvent (e.g., 10-20 µL of DMSO).

  • Gradually add the initial mobile phase to the organic solution, vortexing between additions, until the desired concentration is reached. Note any precipitation.

  • Based on these observations, select the optimal solvent system for dissolving your preparative sample.

Problem 2: Poor Peak Shape (Broadening or Tailing)

Question: My peptide elutes with a very broad or tailing peak. How can I improve the peak shape?

Answer: Poor peak shape for hydrophobic peptides is often a result of aggregation on the column or slow kinetics of interaction with the stationary phase.[1][6]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape for hydrophobic peptides.[5][6] This reduces mobile phase viscosity, enhances solubility, and can disrupt peptide aggregates.[5]

  • Use Stronger Organic Solvents: If you are using acetonitrile (ACN), consider adding or replacing it with a stronger organic solvent like n-propanol or isopropanol.[4] These can be particularly effective at preventing on-column aggregation.[3] A 50:50 mixture of ACN and n-propanol in the organic mobile phase can be a good starting point.[3]

  • Optimize the Gradient: A shallow gradient can improve the resolution of closely eluting impurities and sharpen peaks.[1] Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min).

Workflow for Improving Poor Peak Shape

G start Poor Peak Shape (Broadening/Tailing) temp Increase Column Temperature (40-60°C) start->temp solvent Incorporate Stronger Organic Solvent (n-propanol) temp->solvent If still poor end Improved Peak Shape temp->end If successful gradient Decrease Gradient Slope solvent->gradient For fine-tuning solvent->end If successful gradient->end

Caption: Troubleshooting workflow for poor peak shape.

Problem 3: Peptide Irreversibly Binds to the Column or Elutes Very Late

Question: My N-MeVal peptide is either not eluting from my C18 column or requires a very high percentage of organic solvent. What can I do?

Answer: The significant hydrophobicity of N-MeVal peptides can lead to extremely strong retention on traditional C18 stationary phases.[1]

  • Change the Stationary Phase: Switch to a less retentive stationary phase.

    • C8 or C4 Columns: These have shorter alkyl chains and are less hydrophobic than C18, making them suitable for highly hydrophobic peptides.[7]

    • Phenyl Columns: The phenyl stationary phase offers different selectivity through π-π interactions and can be beneficial for peptides containing aromatic residues.[7]

    • Diphenyl Columns: These provide even greater alternative selectivity.[1]

  • Utilize Stronger Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, more hydrophobic ion-pairing agents can sometimes alter selectivity and improve elution.

    • Heptafluorobutyric acid (HFBA): This is a stronger ion-pairing agent than TFA and can increase the retention of more basic peptides, potentially improving resolution from impurities.[8] Use with caution as it can be difficult to remove from the final product and may suppress MS signals.[4][8]

Table 1: Stationary Phase Selection Guide for Hydrophobic Peptides

Stationary PhaseHydrophobicityPrimary Interaction MechanismBest Suited For
C18 Very HighHydrophobicPeptides with moderate hydrophobicity
C8 HighHydrophobicModerately to highly hydrophobic peptides
C4 MediumHydrophobicVery hydrophobic peptides and small proteins[7]
Phenyl MediumHydrophobic & π-πPeptides with aromatic residues
Diphenyl Medium-HighHydrophobic & π-πHighly hydrophobic peptides, alternative selectivity[1]
Problem 4: Co-elution of Impurities

Question: I am unable to separate my target peptide from closely eluting impurities, such as deletion sequences. How can I improve resolution?

Answer: Co-elution is common, especially with impurities that have similar hydrophobicity, which can arise from incomplete couplings during synthesis due to the steric hindrance of N-MeVal.[1]

  • Change the Mobile Phase Modifier: Switching the acidic modifier can alter the selectivity of the separation.

    • Formic Acid (FA): Replacing TFA with formic acid (typically at 0.1%) can change the retention times of both the target peptide and impurities, potentially resolving co-eluting species.[4][5] This is also beneficial for mass spectrometry compatibility.[4]

  • Adjust the pH: Modifying the mobile phase pH can change the ionization state of acidic or basic residues, altering their retention and improving separation.

    • High pH RP-HPLC: Using a high pH mobile phase (e.g., with ammonium bicarbonate) can deprotonate basic residues, increasing the peptide's overall hydrophobicity and changing its interaction with the stationary phase.[5] This provides an orthogonal separation mechanism.

Experimental Protocol: Method Development for Resolving Co-eluting Impurities

  • Initial Analysis: Perform an analytical HPLC run using your standard conditions (e.g., C18 column, water/ACN gradient with 0.1% TFA).

  • Modifier Screen: If co-elution occurs, repeat the analytical run, but replace the 0.1% TFA in both mobile phases with 0.1% formic acid. Compare the chromatograms for changes in selectivity.

  • Orthogonal pH Screen: If resolution is still insufficient, develop a high pH method. Use a pH-stable column and a mobile phase such as 10 mM ammonium bicarbonate in water (A) and ACN (B).

  • Scale-Up: Once optimal conditions are identified on an analytical scale, transfer the method to your preparative system.

Frequently Asked Questions (FAQs)

Q1: Why are N-Methylvaline peptides so difficult to purify?

The difficulty arises from a combination of factors directly related to the N-methylation of the valine residue:

  • Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen removes a hydrogen bond donor and increases the lipophilicity of the peptide.[1][9]

  • Conformational Rigidity: N-methylation can restrict the conformational flexibility of the peptide backbone and favor the cis peptide bond conformation, which can influence how the peptide interacts with the stationary phase.[10]

  • Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to aggregation, which results in poor solubility and peak broadening.[1]

  • Synthetic Impurities: The steric bulk of N-MeVal can lead to a higher incidence of deletion sequences and other closely related impurities during solid-phase peptide synthesis (SPPS), which are often difficult to separate from the target peptide.[1]

Q2: Can I use flash chromatography for purifying N-MeVal peptides?

Yes, flash chromatography can be a viable option for purifying hydrophobic peptides, especially for larger quantities or when high-resolution HPLC is not necessary. However, the same principles of managing hydrophobicity apply. You may need to use stronger dissolution solvents for sample loading and potentially different stationary phases than standard silica.[11]

Q3: Are there alternatives to reversed-phase chromatography?

While RP-HPLC is the most common method, other techniques can be employed, particularly as part of a multi-step purification strategy:

  • Size Exclusion Chromatography (SEC): This can be useful for removing significantly smaller or larger impurities, or for buffer exchange after purification.[12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under different conditions than RP-HPLC (typically using a decreasing salt gradient). The effect of temperature is also a critical parameter in HIC.[13][14]

Q4: How do I remove the purification solvents and additives from my final peptide?

After pooling the pure fractions, the most common method for isolating the peptide is lyophilization (freeze-drying). This effectively removes volatile solvents like water and acetonitrile, as well as additives like TFA and formic acid.[15] For non-volatile salts, a desalting step using SEC or a buffer exchange might be necessary prior to lyophilization.

Advanced Protocols and Methodologies

For particularly challenging purifications, advanced or multi-step approaches may be necessary.

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)

For large-scale manufacturing or when maximizing yield and purity is critical, MCSGP is a powerful continuous chromatography technique. Compared to traditional single-column batch chromatography, MCSGP can:

  • Increase yield by over 10%.

  • Reduce solvent consumption by more than 30%.

  • Allow for continuous 24/7 operation.

This technology is particularly advantageous for separating closely eluting impurities from the target peptide by internally recycling overlapping fractions.[15]

Conceptual Workflow of MCSGP

G crude Crude Peptide Mixture column1 Column 1 crude->column1 impurities Impurities column1->impurities Weakly Adsorbing recycle Recycle Overlapping Fractions column1->recycle Product/Impurity Mix column2 Column 2 pure Pure Product column2->pure Pure Product column2->impurities Strongly Adsorbing recycle->column2

Caption: Simplified conceptual workflow of MCSGP.

References

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
  • Bachem. (n.d.).
  • Biotage. (2023, February 7).
  • Stone, K. L., & Williams, K. R. (1993). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Journal of Chromatography A, 621(1), 45-53. [Link]

  • Interchim. (2019, March).
  • Biotage. (2023, February 6).
  • YMC America. (n.d.).
  • BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide?. [Link]

  • Kuchar, M., & El-Faham, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 129. [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?.
  • Rezai, T., Yu, B., Bock, J. E., Hughes, R. A., & Lokey, R. S. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 7(9), 1543-1550. [Link]

  • Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]

  • Agilent. (2002). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.
  • Waters Corporation. (n.d.).
  • Bitan, G., & Fradinger, E. A. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (38), 1913. [Link]

  • GenScript. (2024, July 11).
  • Sigma-Aldrich. (n.d.).
  • Balaram, P. (2011). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 42(33). [Link]

  • Liu, D., & Auguste, D. T. (2015). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of Controlled Release, 205, 1-9. [Link]

  • Biondi, B., & De Zotti, M. (2016). Backbone N-modified peptides: beyond N-methylation. Organic & Biomolecular Chemistry, 14(3), 768-782. [Link]

  • ResearchGate. (n.d.). The summary of Peptide Hydrophobic Ion Pairing application in lipid-based nanocarrier systems. [Link]

  • Wouters, B., & Eeltink, S. (2023). Perspectives in Hydrophobic Interaction Temperature-Responsive Liquid Chromatography. LCGC North America, 41(2), 60-64. [Link]

  • Bio-Link. (n.d.).
  • Sharma, R., & Bharatam, P. V. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(35), 8345-8356. [Link]

  • Mant, C. T., Zhou, N. E., & Hodges, R. S. (1991). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 548(1-2), 263-275. [Link]

  • Melander, W. R., & Horváth, C. (1977). Temperature effects in hydrophobic interaction chromatography. Proceedings of the National Academy of Sciences, 74(11), 4964-4968. [Link]

  • Huang, R., & Chen, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100183. [Link]

  • Tao, Y., & Carta, G. (2007). Temperature Effects in Hydrophobic Interaction Chromatography of Proteins. Chromatographia, 66(5-6), 331-338. [Link]

Sources

Technical Support Center: N-Methylvaline (N-MeVal) SPPS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: System Operational Ticket ID: #N-ME-SPPS-OPT Subject: Minimizing Deletion Sequences & DKP Formation in N-Methylvaline Synthesis Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the advanced troubleshooting hub for N-Methylvaline (N-MeVal) Solid-Phase Peptide Synthesis (SPPS). This guide addresses the two primary causes of deletion sequences in N-methylated peptides:

  • Steric Hindrance: Failure to couple the next amino acid onto the N-terminal N-MeVal secondary amine.[1]

  • Diketopiperazine (DKP) Formation: Premature cleavage of the C-terminal dipeptide, which mimics a "double deletion" or results in total yield loss.[1]

Module 1: Coupling Onto N-Methylvaline

Issue: The secondary amine of N-MeVal is sterically hindered and less nucleophilic than a primary amine.[1] Standard coupling reagents (HBTU/HCTU) often result in <50% conversion, leading to deletion sequences (missing residues) in the final chain.[1]

Diagnostic Workflow

Before modifying your protocol, confirm the failure point:

  • Symptom: Mass spec shows [M - (Mass of AA_{n+1})] peak.[1]

  • Test: Standard Kaiser test is unreliable for secondary amines (often false negative).[1] Use the Chloranil Test or Bromophenol Blue .[1]

Protocol A: The "Gold Standard" (BTC/Triphosgene)

For difficult couplings where HATU fails, Bis(trichloromethyl)carbonate (BTC) generates an acid chloride in situ, the most reactive species available for this context.[1]

Step-by-Step Protocol:

  • Preparation: Perform under strictly anhydrous conditions (Argon/Nitrogen atmosphere).

  • Activation (In Solution):

    • Dissolve Fmoc-AA-OH (5 equiv.) and BTC (1.65 equiv.) in dry THF (or DCM).[1]

    • Add 2,4,6-Collidine (14 equiv.)[1] dropwise. A white precipitate (collidinium chloride) will form.[1]

    • Stir for 1-2 minutes to form the acid chloride.

  • Coupling:

    • Add the suspension directly to the resin (swollen in THF/DCM).

    • React for 60 minutes at room temperature.

  • Quench: Wash resin with DCM (x3) and DMF (x3).[1]

Protocol B: Enhanced Activation (HATU/HOAt)

If BTC is unavailable, use HATU with HOAt (not HOBt) to maximize acylation speed.[1]

  • Reagents: HATU (4 equiv) / HOAt (4 equiv) / DIPEA (8 equiv).[1][2]

  • Solvent: NMP (preferred over DMF for difficult sequences).[1]

  • Conditions: Double couple (2 x 2 hours). Microwave assistance (75°C, 30W) is highly recommended, except for Cys/His residues.[1]

Visual Guide: Coupling Strategy Decision Tree

CouplingStrategy start Target: Couple AA onto N-MeVal check_aa Is incoming AA sterically hindered? (e.g., Val, Ile, Thr, another N-Me) start->check_aa standard Protocol B: HATU/HOAt Double Couple (2x 1hr) check_aa->standard No advanced Protocol A: BTC (Triphosgene) In-situ Acid Chloride check_aa->advanced Yes monitor Monitor: Chloranil Test standard->monitor advanced->monitor result Result: Blue Beads? monitor->result success Proceed to Capping result->success No (Colorless) fail Repeat with BTC or Microwave Heating result->fail Yes (Blue)

Caption: Decision logic for selecting coupling reagents based on steric difficulty.

Module 2: Preventing Diketopiperazine (DKP) Formation

Issue: When N-MeVal is at the penultimate position (2nd residue from resin), Fmoc deprotection exposes a secondary amine that can back-bite the ester linkage, cleaving the dipeptide as a cyclic DKP.[1] This results in a "traceless" loss of the first two amino acids.

Risk Factors:

  • Sequence: Fmoc-AA-N(Me)Val -Resin.

  • Resin: Wang or Merrifield resins (high risk).[1]

  • Reagent: 20% Piperidine (slow deprotection allows time for cyclization).[1]

Strategic Solutions
ParameterRecommendationMechanism of Action
Resin Selection 2-Chlorotrityl Chloride (2-CTC) The massive steric bulk of the trityl linker physically blocks the amine from attacking the ester bond.[1]
Deprotection Base DBU / Piperazine 2% DBU + 5% Piperazine in NMP is faster than piperidine, removing the Fmoc group before DKP cyclization can occur.[1]
Coupling Order Dipeptide Unit Couple a pre-formed Fmoc-AA-N(Me)Val-OH dipeptide block instead of sequential coupling.
Visual Guide: DKP Formation & Prevention

DKP_Mechanism cluster_risk High Risk Scenario cluster_sol Prevention Strategy step1 Fmoc-AA-N(Me)Val-Resin step2 Deprotection (Piperidine) step1->step2 sol1 Use 2-CTC Resin step1->sol1 step3 Free 2° Amine Attacks Ester step2->step3 Standard Resin step4 DKP Cyclization & Cleavage step3->step4 sol2 Steric Bulk Blocks Attack sol1->sol2 sol3 Chain Remains Intact sol2->sol3

Caption: Mechanism of DKP formation vs. prevention using 2-CTC resin.

Module 3: FAQ & Troubleshooting

Q: Why does the Kaiser test fail on N-MeVal? A: The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann’s purple. Secondary amines (like N-MeVal) do not form this chromophore efficiently.[1]

  • Correction: Use the Chloranil test (acetaldehyde/chloranil).[1] A blue staining of the beads indicates a free secondary amine (incomplete coupling).

Q: My peptide mass is correct, but the yield is <10%. What happened? A: This is classic "traceless" DKP formation. The peptide cleaved itself off the resin at the dipeptide stage.

  • Correction: Switch to 2-Chlorotrityl Chloride (2-CTC) resin immediately.[1]

Q: Can I use microwave heating for coupling onto N-MeVal? A: Yes, and it is recommended (75°C). However, be cautious if Cysteine or Histidine is the incoming amino acid, as racemization risks increase at high temperatures.[1] For these, use 50°C or extended room temperature coupling with BTC.[1]

References

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methyl Peptides: Application of the Bis(trichloromethyl)carbonate Method." Journal of Peptide Science.

  • Coste, J., et al. (1990).[1] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters.

  • Biron, E., et al. (2006).[1] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.

  • Yang, Y., & Hansen, L. (2022).[1] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.[1][3] [1]

  • CEM Corporation. "Technical Note: Synthesis of N-Methylated Peptides."

Sources

Technical Support Center: N-Methylvaline (N-MeVal) in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impact of N-Methylvaline on Peptide Structure Prediction Ticket ID: NMV-STRUC-001 Assigned Specialist: Senior Application Scientist, Computational Chemistry Division

Executive Summary: The N-MeVal "Double Trouble"

Welcome to the technical support center. If you are here, your peptide structure predictions likely fail to match experimental NMR data, or your molecular dynamics (MD) simulations are exploding.

The Core Problem: N-Methylvaline represents a "worst-case scenario" for standard force fields and prediction algorithms due to the convergence of two steric factors:

  • N-Methylation: Removes the H-bond donor and introduces a methyl group at the backbone nitrogen.[1]

  • 
    -Branching (Valine):  The isopropyl side chain of Valine creates significant steric bulk near the backbone.
    

The Result: When these two features combine, the standard trans-peptide bond preference is energetically destabilized, often shifting the equilibrium significantly toward the cis-conformer. Standard algorithms (AlphaFold2, basic Rosetta, standard AMBER/CHARMM) are trained heavily on canonical, trans-dominant protein backbones and will systematically mispredict this residue.

Module 1: The Knowledge Base (Theory & Mechanism)

Why N-MeVal Breaks Standard Models

In canonical peptides, the trans isomer (


) is favored over cis (

) by

2.5 kcal/mol due to steric clashes between

and

in the cis form.

In N-Methylvaline:

  • Steric Inversion: The N-methyl group clashes with the carbonyl oxygen of the preceding residue (

    
    ) and the bulky isopropyl side chain of the Valine itself.
    
  • Energy Landscape Shift: The energy difference between cis and trans narrows drastically (often

    
     kcal/mol difference), and the rotational energy barrier decreases.
    
  • Conformational Locking: While N-methylation generally restricts backbone flexibility (

    
     torsion angles), N-MeVal specifically restricts the available Ramachandran space to narrow regions, often forcing "kinked" or "turn" structures that standard libraries do not sample.
    
Visualizing the Isomerization Equilibrium

The following diagram illustrates the thermodynamic shift caused by N-methylation.

IsomerizationEnergy Trans_Canonical Canonical Valine (Trans) Global Minimum Cis_Canonical Canonical Valine (Cis) High Energy (+2.5 kcal/mol) Trans_Canonical->Cis_Canonical High Barrier Trans_NMe N-MeVal (Trans) Destabilized by Sterics Cis_NMe N-MeVal (Cis) Populated State (Delta E ~ 0-1 kcal/mol) Trans_NMe->Cis_NMe Lowered Barrier Rapid Exchange

Figure 1: Comparison of cis/trans equilibrium energies. N-methylation destabilizes the trans state, lowering the energy gap and increasing the population of the cis conformer.

Module 2: Troubleshooting Computational Workflows

Scenario A: "AlphaFold2 predicts a standard helix/sheet, but my CD data shows a random coil or turn."

Diagnosis: AlphaFold2 (AF2) and AF3 are trained primarily on the PDB (proteins). They treat Non-Canonical Amino Acids (NCAAs) by cropping them to the nearest canonical parent (Valine) or ignoring the backbone modification. AF2 assumes a trans backbone.

Solution Protocol:

  • Do NOT rely on raw AF2/AF3. It cannot physically represent the N-methyl steric clash.

  • Use "HighFold-MeD" or "MeDCycFold" approaches: These are distillation models specifically fine-tuned on Rosetta-generated cyclic peptide datasets containing N-methylated backbones.

  • The "Mutate-and-Relax" Workaround (If specialized ML is unavailable):

    • Step 1: Predict the backbone using AF2 with Glycine at the N-MeVal position (to allow flexibility).

    • Step 2: Use PyMOL/Rosetta to mutate Gly

      
       N-MeVal.
      
    • Step 3: Perform Cartesian minimization (Rosetta) or Energy Minimization (MD) to resolve the clash.

Scenario B: "My MD simulation exploded / The peptide is stuck in one conformation."

Diagnosis:

  • Explosion: VDW clash between the N-Methyl group and the

    
     Carbonyl Oxygen due to bad initial placement.
    
  • Stuck: The force field barrier for cis/trans rotation is too high to be crossed at 300K. Standard MD will sample only the starting isomer.

Solution Protocol:

IssueStep-by-Step Fix
Topology Generation Use ByteFF or Amber ff19SB with specific force field libraries for N-methyl residues (e.g., from the SwissSidechain or specialized Amber contrib libraries). Standard GAFF (General Amber Force Field) often underestimates the N-Me rotational barrier.
Minimization Use Soft-Core Potentials for the first 1000 steps. This allows atoms to pass through each other slightly to resolve the N-Me/Isopropyl clash without infinite forces.
Sampling Mandatory: Use Replica Exchange MD (REMD) or Gaussian Accelerated MD (GaMD) . You must enhance sampling to cross the cis/trans barrier. A 100ns standard MD run will likely never see an isomerization event.

Module 3: The Rosetta Protocol (Gold Standard)

Rosetta is currently the most reliable tool for N-MeVal if parameterized correctly.

The Workflow:

RosettaWorkflow Input Input Sequence (Identify N-MeVal) Params Load N-MeVal Params (.params file required) Input->Params Protocol Protocol Selection Params->Protocol Simple simple_cycpep_predict (Standard) Protocol->Simple GenKIC Generalized Kinematic Closure (GenKIC) Protocol->GenKIC Sampling Sampling Strategy Allow Cis-Trans Sampling Simple->Sampling GenKIC->Sampling Scoring Score Function (ref2015_cart or beta_nov16) Sampling->Scoring

Figure 2: Correct Rosetta workflow for N-methylated peptides. Note the requirement for explicit parameter files and GenKIC sampling.

Critical Rosetta Flags:

  • - correction:score:n_methyl_penalty: Adds an energy penalty for N-methylation to prevent over-prediction of methylation stability.

  • - sample_cis_pro_frequency 0.3: (Adapt for N-MeVal) You must explicitly tell Rosetta to sample cis rotamers for the N-MeVal bond.

Module 4: Experimental Validation (The Truth Serum)

How do you know if your model is wrong? You must validate using NMR.

Diagnostic Table: N-MeVal NMR Signatures

FeatureTrans IsomerCis IsomerNotes
NOE Pattern Strong

(if adjacent)
Strong

The "Diagnostic NOE".
N-Me Chemical Shift

ppm

ppm
Cis methyl is usually downfield shifted.

Shift
Standard Valine rangeShifted due to

-gauche effect
N-MeVal

is highly sensitive to backbone

.

Protocol:

  • Synthesize the peptide.[1][2]

  • Acquire 2D NOESY / ROESY spectra.

  • Look for the exchange cross-peaks . If the barrier is low (as expected for N-MeVal), you might see "chemical exchange" broadening or distinct peaks for both conformers in slow exchange.

FAQ: Rapid Fire Troubleshooting

Q: Can I just treat N-MeVal as Proline in my model? A: No. While both are tertiary amides, Proline is cyclic. The pyrrolidine ring of Proline restricts


 to 

. N-MeVal has no such ring constraint on

, meaning it can access regions of Ramachandran space that Proline cannot. Treating it as Proline will result in an overly rigid, incorrect model.

Q: Why does my peptide become more permeable with N-MeVal? A: It is not just lipophilicity. By N-methylating, you remove a solvent-exposed Hydrogen Bond Donor (NH). To cross a membrane, a peptide must "desolvate" (shed water). Removing the NH lowers the desolvation energy penalty, making passive diffusion energetically cheaper.

Q: I'm using AMBER. Which force field should I use? A: Do not use standard ff14SB alone. Use ByteFF (a machine-learning derived force field) or specific extensions like the RSFF2 (Residue-Specific Force Field) if available. If generating custom parameters via antechamber, ensure you calculate partial charges using RESP fitting at the HF/6-31G* level to capture the electronic distribution of the tertiary amide correctly.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[2]

  • Hosseinzadeh, P., et al. (2021). Comprehensive computational design of ordered peptide macrocycles. Science (Baker Lab).

  • Renfrew, P. D., et al. (2012). Incorporating Noncanonical Amino Acids into Rosetta Structure Prediction. PLoS ONE.

  • Zheng, T., et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage (ByteFF). arXiv.

  • Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.[3][4][5][6] Nature. (Note: Reference for AF2 limitations on NCAAs).

  • Li, J., et al. (2025). HighFold-MeD: a Rosetta distillation model to accelerate structure prediction of cyclic peptides with backbone N-methylation.[7] BioRxiv.

Sources

Technical Support Center: Troubleshooting Poor Ionization of N-Methylvaline Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry analysis of N-Methylvaline containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ionization of these specific peptides. The inherent chemical properties of N-methylated amino acids, such as N-Methylvaline, can lead to significant issues in obtaining strong and reliable signals in mass spectrometry. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my N-Methylvaline containing peptides show poor signal intensity in ESI-MS?

A1: The poor signal intensity of N-Methylvaline containing peptides in electrospray ionization-mass spectrometry (ESI-MS) is primarily due to the chemical nature of the N-methylated amide bond. Here's a breakdown of the key factors:

  • Reduced Basicity: The presence of a methyl group on the amide nitrogen reduces its ability to accept a proton. In ESI, protonation is a key mechanism for generating positively charged ions that can be detected by the mass spectrometer. With a lower affinity for protons, N-Methylvaline peptides are less likely to become charged, resulting in a weaker signal.

  • Steric Hindrance: The methyl group can sterically hinder access to the amide nitrogen, further impeding protonation.

  • Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the peptide. While this can sometimes be advantageous in reversed-phase chromatography, it can also lead to aggregation or unfavorable conformations in the ESI droplet, which can suppress ionization.[1]

  • Lack of a Chargeable Site: Unlike peptides containing basic residues like lysine or arginine which readily protonate, the N-methylated amide is a much weaker base.[2]

Q2: I see a signal for my peptide, but it's very inconsistent. What could be the cause?

A2: Signal inconsistency with N-Methylvaline peptides can stem from a combination of factors related to both the sample and the instrument:

  • Ion Suppression: These peptides are highly susceptible to ion suppression from matrix components, such as salts, detergents, or co-eluting compounds from your sample.[3][4] Even trace amounts of contaminants can significantly impact the ionization of these already challenging analytes.

  • Poor Chromatographic Peak Shape: If the peptide is not well-retained or exhibits poor peak shape on your liquid chromatography (LC) column, it will elute as a broad peak, leading to a lower signal-to-noise ratio and apparent inconsistency.[3]

  • In-source Fragmentation or Neutral Loss: The N-methyl group can sometimes be labile under certain ESI conditions, leading to neutral loss and a fragmented or inconsistent signal for the intended precursor ion.[5]

  • Instrument Contamination: The hydrophobic nature of these peptides can lead to carryover and contamination within the LC and MS system, causing inconsistent signals in subsequent runs.

Q3: What is the expected fragmentation pattern for an N-Methylvaline peptide in CID?

A3: The fragmentation of N-Methylvaline peptides using Collision-Induced Dissociation (CID) can be complex. The presence of the N-methyl group influences the fragmentation pathways.[5] While you will still observe the typical b- and y-type fragment ions, you may also encounter:

  • Neutral Loss of the Methyl Group: A common fragmentation pathway is the neutral loss of the methyl group (15 Da) from the precursor or fragment ions.[5] This can complicate spectral interpretation.

  • Altered Fragmentation Propensities: The N-methyl group can alter the preferred cleavage sites along the peptide backbone, potentially leading to a less predictable fragmentation pattern compared to non-methylated analogs.[6]

  • Low-Mass Immonium Ions: Look for immonium ions characteristic of the amino acids present in your peptide. However, the immonium ion for N-Methylvaline will have a different mass than that of valine.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Liquid Chromatography and Mobile Phase Conditions

Poor chromatography is a frequent contributor to poor MS signal. Optimizing the separation is a critical first step.

Q: How can I improve the chromatographic peak shape and retention of my N-Methylvaline peptide?

A: The goal is to achieve a sharp, symmetrical peak with adequate retention. Here are several strategies:

  • Employ Ion-Pairing Reagents: The use of perfluorinated acids as ion-pairing agents in the mobile phase can significantly improve peak shape and retention for basic and challenging peptides.[3]

    • Trifluoroacetic Acid (TFA): A common choice, typically used at 0.1%. While it provides excellent chromatography, it is known to cause significant ion suppression in the MS.

    • Pentafluoropropionic Acid (PFPA) and Heptafluorobutyric Acid (HFBA): These offer stronger ion-pairing and can sometimes provide better chromatography than TFA with potentially less ion suppression.[3]

  • Formic Acid with an Organic Modifier: A standard mobile phase for peptide analysis is 0.1% formic acid in water and acetonitrile. If retention is poor, consider a shallower gradient or a column with a different stationary phase (e.g., C18 with a different pore size or bonding chemistry).

  • Lower Flow Rates: Utilizing lower flow rates (nano-LC) can enhance ionization efficiency and reduce ion suppression.[7]

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Start with a standard mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Introduce TFA: If peak shape is poor, prepare new mobile phases with 0.1% TFA in both Solvent A and B.

  • Evaluate PFPA/HFBA: If ion suppression with TFA is too severe, test 0.05% PFPA or 0.02% HFBA.

  • Analyze Results: Compare the chromatograms for peak shape, retention time, and signal intensity in the MS.

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid0.1%Good MS compatibilityMay provide poor peak shape for some peptides
Trifluoroacetic Acid (TFA)0.1%Excellent peak shapeSignificant ion suppression
Pentafluoropropionic Acid (PFPA)0.05%Good peak shape, less suppression than TFAMore expensive than TFA
Heptafluorobutyric Acid (HFBA)0.02%Strong ion pairing, good for very hydrophobic peptidesCan be difficult to remove from the system
Guide 2: Enhancing Ionization Through Chemical Derivatization

When optimizing LC-MS conditions is insufficient, chemical derivatization to introduce a fixed positive charge can dramatically improve ionization efficiency.[8][9][10] This approach makes the peptide permanently charged, independent of the mobile phase pH.[10]

Q: What is charge derivatization and how can it help with my N-Methylvaline peptide?

A: Charge derivatization involves chemically modifying the peptide to add a permanently charged group, typically a quaternary ammonium salt.[9] This modification ensures the peptide is always charged in the ESI source, leading to a significant increase in signal intensity, often by 10-fold or more.[8][9]

Workflow for Charge Derivatization

Caption: A simplified workflow for charge derivatization of peptides.

Recommended Derivatization Reagent: TMPP-Ac-OSu

(4-(Trimethoxyphenyl)phosphonio)acetyl N-hydroxysuccinimide ester (TMPP-Ac-OSu) is a commercially available reagent that reacts with the N-terminal amine of a peptide to introduce a permanently positive-charged phosphonium group.[10] This not only improves ionization but can also simplify fragmentation spectra.[10]

Experimental Protocol: N-terminal Derivatization with TMPP-Ac-OSu

  • Sample Preparation: Dissolve your peptide sample in a suitable buffer, such as 50 mM triethylammonium bicarbonate (TEAB), pH 8.2.

  • Reagent Preparation: Prepare a fresh solution of TMPP-Ac-OSu in a compatible organic solvent like acetonitrile.

  • Derivatization Reaction: Add the TMPP-Ac-OSu solution to your peptide sample at a molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as 5% hydroxylamine.

  • Sample Cleanup: Desalt the derivatized peptide using a C18 ZipTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the derivatized peptide by LC-MS/MS. Remember to adjust the precursor mass in your acquisition method to account for the mass of the TMPP tag.

Guide 3: Choosing the Right Fragmentation Technique

The choice of fragmentation method in tandem mass spectrometry (MS/MS) is crucial for obtaining informative sequence data for N-methylated peptides.[5]

Q: Should I use Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) for my N-Methylvaline peptide?

A: Both CID and ETD have their advantages and disadvantages for N-methylated peptides.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique. It is effective for small, low-charged peptides.[5] However, for N-methylated peptides, CID can lead to the neutral loss of the methyl group, which can complicate spectral interpretation.[5][11]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for preserving post-translational modifications. It often provides more complete fragmentation coverage of the peptide backbone, generating c- and z-type fragment ions.[12] For N-methylated peptides, ETD can be advantageous as it is less likely to cause the neutral loss of the methyl group, making it easier to pinpoint the location of the N-Methylvaline residue.[12]

Troubleshooting Fragmentation Strategy

Caption: Decision tree for selecting a fragmentation strategy.

References

  • Clement Poon, Harvey Kaplan, Paul M Mayer. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. Eur J Mass Spectrom (Chichester). [Link]

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Gallien, S., et al. (2012). Derivatization of peptides for improved detection by mass spectrometry. InTech.
  • SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. SCIEX. [Link]

  • Kopera, E., et al. (2020). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Molecules. [Link]

  • YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • Lanese, N., et al. (2013). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Epigenetics. [Link]

  • MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Medzihradszky, K. F., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]

  • YouTube. (2022, May 25). Peptide Mass Fingerprinting (PMF) Simply Explained [Video]. YouTube. [Link]

  • Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry. Technology Networks. [Link]

  • Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. European Journal of Mass Spectrometry. [Link]

  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Jarnuczak, A. F., et al. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. PLOS ONE. [Link]

  • ResearchGate. (n.d.). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]

  • Eshraghi, J., & Chowdhury, S. K. (1993). Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. Analytical Chemistry. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. Shimadzu. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

Sources

Technical Support Center: Catalyst & Reagent Optimization for N-Methylvaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Challenge

N-Methylvaline is a critical building block in peptide therapeutics (e.g., Cyclosporine, Dolastatin 10 analogs). The N-methyl group improves metabolic stability by blocking proteolytic cleavage and enhances membrane permeability by removing a hydrogen bond donor.

However, synthesizing N-Me-Val presents a unique "triad of trouble" compared to other amino acids:

  • Steric Hindrance: Valine’s isopropyl side chain combined with the N-methyl group creates significant steric bulk, hindering reaction kinetics.

  • Racemization Risk: The bulky side chain increases the propensity for

    
    -proton abstraction and oxazolone formation.[1]
    
  • Over-Alkylation: Controlling mono-methylation vs. dimethylation (quaternization) is difficult, particularly with highly active catalysts.

This guide moves beyond generic protocols to provide a decision framework for catalyst and reagent selection based on your specific protecting group strategy and scale.

Catalyst & Reagent Selection Matrix

Do not default to Pd/C without analyzing your substrate. Use this matrix to select the optimal system.

MethodCatalyst / ReagentBest For...Critical Risk
Reductive Amination (Heterogeneous) Pd/C (5-10%) +

Scalability. Cleanest profile for industrial scale. Best for Free Valine or Ester salts.Over-methylation. Requires strict control of Formaldehyde equivalents.
Reductive Amination (Homogeneous)

(STAB)
Lab Scale / Stereocontrol. Mildest conditions. Best for preventing racemization.Purification. Boron salts can be difficult to remove during workup.
Direct Alkylation (Base-Mediated) NaH / MeI (Benoiton)Boc-Val-OH. Standard for Boc-protected forms where reduction is incompatible.Safety & Racemization. Exothermic

release; strong base risks epimerization.
Acid-Mediated Formaldehyde / Formic Acid Cost. (Eschweiler-Clarke). Cheap, metal-free.Racemization. High temperatures required (

C) often destroy chirality.

Decision Logic: Which Route?

Use this flowchart to determine the correct synthetic pathway before starting experimental work.

CatalystSelection Start Start: Substrate Status ProtGroup Protecting Group? Start->ProtGroup Boc Boc-Protected ProtGroup->Boc Boc Fmoc Fmoc-Protected ProtGroup->Fmoc Fmoc Free Free Amino Acid / Ester ProtGroup->Free None/Ester BocDecision Can you tolerate NaH? Boc->BocDecision FmocIssue STOP: Fmoc is Base Labile Fmoc->FmocIssue Scale Scale? Free->Scale BocMethod1 Method A: NaH + MeI (Benoiton Method) BocDecision->BocMethod1 Yes BocMethod2 Method B: Freidinger Lactam (Cyclization route) BocDecision->BocMethod2 No (Stereo critical) FmocSol Use Acid-Stable Route: Oxazolidinone Protection or Reductive Amination via STAB FmocIssue->FmocSol LargeScale Method C: Pd/C + H2 + HCHO (Heterogeneous) Scale->LargeScale >100g SmallScale Method D: NaBH(OAc)3 + HCHO (Homogeneous) Scale->SmallScale <10g

Figure 1: Decision tree for selecting the synthesis strategy based on protecting group compatibility and scale.

Technical Troubleshooting Guides

Module A: Heterogeneous Reductive Amination (Pd/C)

Context: You are using Formaldehyde (HCHO) and Hydrogen (


) with Palladium on Carbon.

Q1: I am observing significant dimethylation (N,N-dimethylvaline). How do I stop at mono-methylation?

  • Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material, creating a positive feedback loop for alkylation.

  • The Fix:

    • Catalyst Poisoning: Switch to 5% Pd/C (sulfided) or Pt/C . Platinum is generally less active for the second alkylation than Palladium.

    • Stoichiometry: Do not use excess Formaldehyde. Use exactly 0.95 - 1.0 equivalents . It is better to have unreacted starting material (separable) than dimethylated byproduct (difficult to separate).

    • Solvent Effect: Switch from Methanol to Ethanol or Isopropanol . The steric bulk of the solvent shell can marginally retard the second addition.

Q2: The reaction stalls at 50% conversion.

  • Root Cause: Imine formation is the rate-limiting step and is pH-dependent.

  • The Fix: Add a dehydrating agent (molecular sieves) or a mild acid catalyst (Acetic Acid, 1-5%) to facilitate imine formation before pressurizing with hydrogen.

Module B: Homogeneous Reductive Amination ( )

Context: You are using Sodium Triacetoxyborohydride (STAB) in DCM or THF.

Q3: My product is racemized (L-Val converted to D/L-Val mixture).

  • Root Cause: While STAB is mild, if you pre-form the imine with heat or leave it too long in slightly basic conditions, the

    
    -proton can be abstracted.
    
  • The Fix:

    • Temperature: Keep the reaction at 0°C to -10°C .

    • One-Pot Protocol: Do not isolate the imine. Add the STAB simultaneously or immediately after the aldehyde.

    • Avoid

      
      :  Cyanoborohydride often requires pH 4-5 adjustment. If the pH drops too low (<3), acid-catalyzed enolization promotes racemization. STAB operates safely at neutral pH.
      
Module C: Fmoc-N-Me-Val Specifics

Q4: Why does my Fmoc group fall off during methylation?

  • Root Cause: Classic methylation uses NaH (strong base).[2] Fmoc is cleaved by bases.

  • The Fix: You cannot use NaH with Fmoc. You must use the "Fmoc-Oxazolidinone" route or Acid-Catalyzed Reductive Amination .

    • Preferred Route: Use

      
       + HCHO + catalytic Acetic Acid. This acidic environment preserves the Fmoc group.
      

Validated Experimental Protocol

Method: Reductive Amination using STAB (Recommended for High Stereochemical Purity)

Scope: Synthesis of N-Methyl-L-Valine Methyl Ester (HCl salt).

Reagents:

  • L-Valine Methyl Ester HCl (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Suspend L-Val-OMe·HCl in DCE under Nitrogen atmosphere.

  • Imine Formation: Add Formaldehyde (1.2 eq). Stir for 15 minutes at room temperature.

    • Checkpoint: Solution should clarify. If not, add

      
       (1.0 eq) carefully to free the amine, but watch for racemization.
      
  • Reduction: Cool to 0°C . Add

    
     in 3 portions over 30 minutes.
    
    • Why? Portion-wise addition prevents exotherms that degrade the hydride.

  • Quench: Stir at 0°C for 1 hour, then warm to RT. Quench with saturated

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: N-Me-Val derivatives are often oils. Convert to HCl salt by bubbling HCl gas or adding 4M HCl/Dioxane to precipitate the solid.

Mechanism of Failure (Racemization)

Understanding how you lose chirality is the key to preventing it.

Racemization L_Isomer L-Valine Derivative (Chiral Center H-down) Oxazolone 5(4H)-Oxazolone Intermediate L_Isomer->Oxazolone Activation/Base (Slow Step) Enol Enol Tautomer (Planar - Chirality Lost) Oxazolone->Enol Base abstraction of alpha-proton Mix Racemic Mixture (L-Val + D-Val) Oxazolone->Mix Hydrolysis/Coupling Enol->Oxazolone Reprotonation (Non-stereoselective)

Figure 2: The oxazolone pathway is the primary driver of racemization in activated amino acids.[1] N-methylation increases the propensity for this cycle by removing the amide proton that usually stabilizes the secondary structure.

References

  • Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews, 104(11), 5823-5846. [Link]

  • Hughes, A. B., & Sleebs, M. M. (2006). "The synthesis of N-methyl-amino acids." Australian Journal of Chemistry, 59(11), 755-764. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids: synthesis and properties of N-methylated amino acid derivatives." Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • Gentilucci, L., et al. (2010). "Efficient Reductive Alkylation of Amino Acids with Sodium Triacetoxyborohydride." European Journal of Organic Chemistry, 2010(16), 3052-3058. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives." Canadian Journal of Chemistry, 51(11), 1915-1919. [Link]

Disclaimer: This guide outlines general chemical principles. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling reagents like Methyl Iodide or Palladium catalysts.

Sources

Technical Support Center: Solvent Effects in N-Methylvaline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the complexities of solvent effects in reactions involving N-Methylvaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. As a sterically hindered N-methylated amino acid, N-Methylvaline presents unique challenges in peptide synthesis and other organic reactions, with solvent choice being a critical parameter for success. This center provides a structured question-and-answer format to directly address the common issues you may encounter.

Section 1: Foundational Knowledge & Solubility

FAQ 1: How does the structure of N-Methylvaline influence its solubility in common laboratory solvents?

N-Methylvaline, like its parent amino acid L-valine, possesses both a polar carboxylic acid group and a non-polar isobutyl side chain. The addition of a methyl group to the amine introduces several competing factors that dictate its solubility:

  • Increased Lipophilicity: The N-methyl group enhances the non-polar character of the molecule, generally decreasing its solubility in highly polar protic solvents like water and favoring more lipophilic environments.

  • Disrupted Hydrogen Bonding: The N-methyl group eliminates one of the N-H bonds available for hydrogen bonding as a donor. This significantly impacts its ability to integrate into the hydrogen-bonding network of protic solvents, further reducing solubility in solvents like water and methanol.

  • Zwitterionic Form: In neutral aqueous solutions, N-Methylvaline exists as a zwitterion. The presence of formal charges can enhance solubility in highly polar solvents, but the bulky, non-polar side chain and the N-methyl group often counteract this effect.

Therefore, a careful balance of solvent polarity is required to effectively dissolve N-Methylvaline.

Solubility Profile of N-Methylvaline and its Analogs
SolventDielectric Constant (ε) at 20°CSolvent TypeEstimated Solubility of N-MethylvalineRationale & Supporting Data
Water80.1Polar ProticLowL-Valine has limited water solubility (88.5 g/L at 25°C)[1]. The increased lipophilicity from the N-methyl group is expected to further decrease aqueous solubility. N,N-Dimethyl-L-Valine is soluble in PBS (~10 mg/mL)[2].
Methanol (MeOH)32.7Polar ProticSparingly SolubleL-Valine is more soluble in methanol than in acetone or DMF[3]. However, N,N-Dimethyl-L-Valine is only slightly soluble in methanol[2]. The single N-H bond of N-Methylvaline may allow for some hydrogen bonding with methanol.
Ethanol (EtOH)24.6Polar ProticModerately SolubleL-Valine has moderate solubility in ethanol[3]. N,N-Dimethyl-L-Valine is reported to be soluble at ~10 mg/mL[2]. N-Methylvaline is expected to have similar or slightly lower solubility.
N,N-Dimethylformamide (DMF)36.7Polar AproticSolubleA common solvent for peptide synthesis due to its excellent solvating properties for protected amino acids[4]. N,N-Dimethyl-L-Valine is soluble at ~10 mg/mL[2].
N-Methyl-2-pyrrolidone (NMP)32.2Polar AproticSolubleAnother excellent solvent for peptide synthesis, often used interchangeably with DMF[4].
Dichloromethane (DCM)8.9Non-polarPoorly SolubleGenerally a poor solvent for free amino acids due to their zwitterionic character in the solid state. Protected N-Methylvaline derivatives will show higher solubility.
Tetrahydrofuran (THF)7.6Polar AproticSparingly to Moderately SolubleOften used in organic synthesis. The solubility of N-Methylvaline will likely depend on its protection state.
Acetonitrile (ACN)37.5Polar AproticSparingly SolubleWhile polar, its ability to solvate zwitterionic species can be limited compared to DMF or NMP.

Protocol 1: General Procedure for Solubility Determination of N-Methylvaline

This protocol outlines a standard method for determining the solubility of N-Methylvaline in a solvent of your choice.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh a known amount of N-Methylvaline into a vial. B Add a measured volume of the chosen solvent. A->B C Seal the vial and agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium. B->C D Allow any undissolved solid to settle. C->D E Carefully withdraw an aliquot of the supernatant. D->E F Analyze the concentration of N-Methylvaline in the aliquot using a suitable analytical technique (e.g., HPLC, NMR with an internal standard). E->F

Caption: Workflow for experimental solubility determination.

Section 2: Troubleshooting Solvent-Related Issues in N-Methylvaline Reactions

FAQ 2: My peptide coupling reaction with N-Methylvaline is sluggish and gives low yields. Could the solvent be the problem?

Absolutely. The choice of solvent is critical for successful coupling of sterically hindered N-methylated amino acids like N-Methylvaline. Here’s a breakdown of potential solvent-related issues and how to troubleshoot them:

  • Poor Solvation of the Growing Peptide Chain: As the peptide chain elongates, it can adopt secondary structures and aggregate, making the N-terminus inaccessible for coupling. This is particularly problematic for sequences containing multiple hydrophobic or β-branched amino acids.

    • Troubleshooting:

      • Switch to a more effective solvating solvent: While DMF is a common choice, NMP often provides superior solvation for complex peptide sequences and can improve coupling yields[4][5].

      • Use a solvent mixture: Adding a chaotropic agent like DMSO to DMF (e.g., 1:4 v/v) can help disrupt secondary structures and improve solvation.

      • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates and increase reaction rates. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

  • Low Solubility of Reagents: If the coupling reagents or the protected N-Methylvaline are not fully dissolved, the effective concentration in the reaction mixture will be lower than expected, leading to incomplete reactions.

    • Troubleshooting:

      • Ensure complete dissolution: Visually inspect the reaction mixture to ensure all components are fully dissolved before adding it to the resin. If necessary, gently warm the solution or use a larger solvent volume.

      • Choose a suitable solvent for your reagents: While DMF and NMP are generally good choices, consult the supplier's data for the solubility of your specific coupling reagents.

  • Solvent-Mediated Side Reactions: Some solvents can participate in or promote side reactions. For instance, DMF can decompose to dimethylamine, which can cause premature Fmoc deprotection[4].

    • Troubleshooting:

      • Use high-purity, fresh solvents: Always use peptide synthesis-grade solvents and avoid using old bottles of DMF that may have started to decompose.

      • Consider alternative solvents: For sensitive sequences, consider using NMP or other alternative "greener" solvents that are less prone to decomposition.

G cluster_0 Problem: Low Coupling Yield cluster_1 Potential Solvent-Related Causes cluster_2 Troubleshooting Strategies A Low Coupling Yield with N-Methylvaline B Poor Solvation of Peptide-Resin A->B C Low Reagent Solubility A->C D Solvent-Mediated Side Reactions A->D E Switch to NMP or DMF/DMSO mixture B->E H Increase reaction temperature cautiously B->H F Ensure complete dissolution of all reagents C->F G Use fresh, high-purity solvents D->G

Caption: Troubleshooting low coupling yields in N-Methylvaline reactions.

FAQ 3: I am observing significant epimerization of my N-Methylvaline residue during peptide synthesis. How can I mitigate this?

Epimerization (racemization at the α-carbon) is a significant risk when activating the carboxylic acid of an amino acid or peptide, and N-methylated residues can be particularly susceptible under certain conditions. The choice of solvent plays a crucial role in the rate of epimerization.

  • Mechanism of Epimerization: Epimerization during coupling reactions often proceeds through the formation of an oxazolone or oxazolonium intermediate. The stability and lifetime of this intermediate are influenced by the solvent.

  • Solvent Effects on Epimerization:

    • Polar Solvents: Polar solvents, especially polar aprotic solvents like DMF, can stabilize the charged oxazolonium intermediate, potentially increasing its lifetime and the likelihood of proton abstraction from the α-carbon, which leads to racemization[6].

    • Non-polar Solvents: Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) generally lead to lower rates of epimerization. However, the solubility of reactants can be a limiting factor in these solvents.

  • Troubleshooting Strategies for Epimerization:

    • Solvent Choice: If epimerization is a significant problem, consider switching from DMF to a less polar solvent like DCM or a mixture of DCM/DMF for the coupling step, provided solubility is adequate.

    • Base Selection: The choice of base used during coupling can have a greater impact than the solvent. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid using an excess of base.

    • Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those that form active esters with low racemization potential (e.g., using additives like OxymaPure or Cl-HOBt). The combination of DIC/Oxyma has been shown to be effective in suppressing epimerization[6].

    • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce the time the activated species is susceptible to epimerization before it reacts with the amine.

G cluster_0 Epimerization Pathway cluster_1 Solvent Influence A Activated N-Methylvaline B Oxazolonium Intermediate A->B C Proton Abstraction at α-carbon B->C E Polar Aprotic Solvents (e.g., DMF) Stabilize Oxazolonium Intermediate B->E stabilized by D Loss of Stereochemistry C->D

Sources

Technical Support Center: Temperature Optimization for N-Methylvaline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Coupling of N-Methylvaline (


-MeVal) in Solid-Phase Peptide Synthesis (SPPS).
Ticket ID:  N-MEVAL-OPT-001
Support Level:  Tier 3 (Advanced Application Science)

Executive Summary: The "Steric Wall"

Welcome to the Advanced Application Support Center. You are likely here because your synthesis has stalled at an


-Methylvaline residue, or your crude purity is compromised by epimers and deletion sequences.

The Core Challenge:


-methylation introduces two antagonistic forces:
  • Steric Hindrance: The methyl group on the nitrogen creates a massive steric wall, reducing the nucleophilicity of the amine (when coupling onto

    
    -MeVal) and hindering the approach of the activated carboxylate.
    
  • Racemization Risk: The tertiary amide bond facilitates oxazolone formation, significantly increasing the risk of epimerization (loss of chirality) at elevated temperatures.

The Solution: Temperature optimization is not about "hotter is better." It is about finding the Kinetic Window —the precise temperature where acylation outcompetes oxazolone formation.

Theoretical Framework: The Kinetic vs. Thermodynamic Dilemma

Before adjusting your synthesizer, understand the mechanistic pathways active in your vessel.

Diagram 1: The Coupling Decision Matrix

This flowchart illustrates the logic for selecting temperature and reagents based on the specific bottleneck (Sterics vs. Epimerization).

N_MeVal_Optimization Start Identify Failure Mode Issue_Yield Low Yield / Deletion (Incomplete Coupling) Start->Issue_Yield Issue_Purity Epimerization / Racemization (DL-Peptide formed) Start->Issue_Purity Check_Direction Coupling Direction? Issue_Yield->Check_Direction Sol_Rac Base Optimization: Switch DIEA -> TMP/Collidine Reduce Temp to 50°C Issue_Purity->Sol_Rac Case_A Coupling ONTO N-MeVal (Acylating 2° Amine) Check_Direction->Case_A Secondary Amine Nucleophile Case_B Coupling OF N-MeVal (Activating N-MeVal-OH) Check_Direction->Case_B Standard Nucleophile Sol_A Aggressive Protocol: 75°C MW, HATU/COMU Double Couple Case_A->Sol_A Sol_B Standard Protocol: 50-60°C MW Oxyma/DIC Case_B->Sol_B

Caption: Decision matrix for troubleshooting N-MeVal coupling failures. Blue nodes represent diagnostic steps; Green nodes represent protocol solutions.

Troubleshooting Guides

Scenario A: "My coupling yield is <50% (Coupling ONTO N-MeVal)"

Diagnosis: The secondary amine of


-MeVal is a poor nucleophile due to steric bulk. Standard room temperature (RT) protocols using HBTU/DIEA will fail.

Corrective Protocol:

  • Switch Reagents: Abandon HBTU. Switch to COMU or HATU . These reagents generate a more reactive active ester (7-azabenzotriazole or Oxyma-based) that reacts faster than the oxazolone can form.

  • Elevate Temperature (Microwave):

    • Set Point: 75°C.

    • Time: 2 x 10 minutes (Double Coupling is mandatory).

    • Power: 30-50W (limit power to prevent solvent superheating).

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP has a higher dipole moment and better swells the resin, which is critical for bulky couplings.

Scenario B: "I see 15-20% D-Isomer (Racemization)"

Diagnosis: You likely used a strong base (DIEA) at high temperature (>60°C) while activating the


-MeVal. The base abstracted the 

-proton via the oxazolone intermediate.

Corrective Protocol:

  • Change the Base: Switch from DIEA (pKa ~10.5) to TMP (2,4,6-trimethylpyridine / Collidine) or DIEA (0.1 eq) + TMP . Collidine is sterically hindered and less likely to abstract the

    
    -proton.
    
  • Lower Temperature:

    • Set Point: 50°C.

    • Time: Extend coupling time to 20-30 minutes to compensate for lower kinetics.

  • Reagent: Use Oxyma Pure / DIC . This carbodiimide method is inherently less racemizing than onium salts (HATU) at elevated temperatures.

Scenario C: "My peptide is truncated by 2 residues (Diketopiperazine)"

Diagnosis: This is not a coupling failure; it is a cleavage failure. After removing the Fmoc group from the amino acid preceding the


-MeVal, the free amine attacked the carbonyl of the 

-MeVal, cleaving the dipeptide off the resin as a cyclic Diketopiperazine (DKP).

Corrective Protocol:

  • Steric Shielding: Use Trityl-based linkers (e.g., 2-CTC resin). The massive trityl group sterically hinders the cyclization.

  • Fast Deprotection: Do not leave the N-terminus free. Perform Fmoc removal and immediately wash and couple the next amino acid.

  • Optimization: Use DBU (2%) in the deprotection cocktail for faster Fmoc removal, minimizing the time the "dangerous" free amine exists.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Coupling (The "Gold Standard")

Recommended for coupling sterically hindered amino acids ONTO a resin-bound N-MeVal.

ParameterSetting / ReagentNotes
Coupling Reagent COMU (0.5 M in DMF)Safer and more soluble than HATU; excellent at high T.
Base DIEA (1.0 M in NMP)Use only 2 equivalents relative to AA.
Amino Acid 5.0 equivalentsExcess is required to drive kinetics.
Temperature 75°C The "Sweet Spot" for secondary amines.
Time 2 x 5 minutesDouble coupling is more effective than one long coupling.
Solvent NMPPreferred over DMF for microwave stability.
Protocol 2: Conventional Heating (No Microwave)

Recommended if microwave is unavailable or for extremely racemization-prone sequences (e.g., Cys, His).

ParameterSetting / ReagentNotes
Coupling Reagent HATU or PyAOP Phosphonium salts (PyAOP) are highly reactive.
Base HOAt + Collidine Collidine minimizes base-catalyzed racemization.
Temperature 50°C (Oil bath/Heating block)Do not exceed 50°C without microwave control.
Time 2 x 60 minutesSlower kinetics require significantly longer times.
Monitoring Chloranil TestKaiser test does not work on secondary amines (

-MeVal).

Visualizing the Pathway: DKP Formation

Understanding why you lose yield is critical. This diagram shows the "Back-Biting" mechanism that destroys your peptide chain.

DKP_Mechanism Step1 Fmoc Removal (Free N-Terminus) Step2 Conformational Twist (Cis-Amide Bond) Step1->Step2 Facilitated by N-Me Step3 Nucleophilic Attack (Back-Biting) Step2->Step3 Proximity Effect Result DKP Formation (Peptide Cleaved from Resin) Step3->Result Cyclization

Caption: Mechanism of Diketopiperazine (DKP) formation. The N-methyl group promotes the 'cis' conformation, accelerating the back-biting attack.

Frequently Asked Questions (FAQ)

Q: Can I use the Kaiser Test to check if N-MeVal coupled successfully? A: No. The Kaiser test relies on a primary amine to produce a blue color.


-MeVal has a secondary amine.[1][2] You must use the Chloranil Test  (acetaldehyde/chloranil), which turns blue/green for secondary amines, or the p-Nitrophenol ester test .

Q: Is COMU really better than HATU? A: In many cases, yes. COMU is based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is less explosive than the benzotriazole in HATU. More importantly, COMU shows greater stability in DMF/NMP solution and often yields lower racemization rates at high temperatures [1].

Q: Why not just run everything at 90°C to ensure coupling? A: At 90°C, the half-life of the activated ester decreases dramatically, and the rate of Fmoc cleavage (by the base used for coupling) increases. You risk premature Fmoc removal and polymerization (double insertion), as well as significant racemization of the


-MeVal residue [2].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Collins, J. M., et al. (2014).[3] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides: Protocol Optimization. Journal of Peptide Science, 11(2), 85-91. [Link]

Sources

Technical Support Hub: N-Methylvaline Synthesis & Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Impurities, Racemization, and Analytical Anomalies in N-Me-Val Synthesis

Introduction: The N-Methylation Challenge

Synthesizing N-methylvaline (N-Me-Val) presents a unique dichotomy: the steric bulk of the isopropyl side chain hinders reaction kinetics, while the increased nucleophilicity of the secondary amine product accelerates side reactions. This guide addresses the three most critical failure modes in N-Me-Val synthesis: Over-methylation (N,N-dimethylation) , Racemization (loss of stereochemistry) , and Rotameric confusion (NMR artifacts) .

Module 1: Synthetic Troubleshooting (Q&A)

Issue 1: "I am detecting a significant M+14 impurity in my LC-MS."

Diagnosis: Over-methylation (Formation of N,N-Dimethylvaline). Context: This is the most common failure mode in reductive amination protocols (e.g., Formaldehyde + NaBH₄/NaBH₃CN).

  • The Mechanism: The product, N-methylvaline, is a secondary amine.[1] It is more nucleophilic than the primary amine starting material (Valine). In the presence of excess formaldehyde, the product reacts faster than the starting material, leading to the dimethylated byproduct.

  • Corrective Protocol:

    • Switch to Protected Precursors: Do not use free valine. Use N-carbamate protected valine (e.g., Boc-Val-OH or Fmoc-Val-OH).

    • The "Benoit" Method: Use Sodium Hydride (NaH) and Methyl Iodide (MeI) on the N-protected amino acid.[2] The carbamate nitrogen is deprotonated (forming an anion), which is then methylated. This prevents poly-methylation because the resulting N-methyl-N-carbamate has no remaining acidic protons to replace.

    • Alternative Reductive Route: If using formaldehyde, ensure strictly 1.0 equivalent of aldehyde and add the reducing agent (NaBH₄) slowly to keep the imine concentration low relative to the reducing agent.

Issue 2: "My product has lost optical activity (Low ee%)."

Diagnosis: Racemization via Oxazolone Formation.[3] Context: N-methyl amino acids are notoriously prone to racemization during activation and coupling steps, more so than standard amino acids.

  • The Mechanism: The N-methyl group removes the amide proton that typically stabilizes the anti-conformation. This facilitates the attack of the carbonyl oxygen on the activated carboxyl group, forming a 5-membered oxazolone (azlactone) intermediate. This intermediate allows the alpha-proton to be abstracted by weak bases, destroying chirality.

  • Corrective Protocol:

    • Avoid Strong Bases: When coupling N-Me-Val, avoid strong tertiary amine bases (like TEA) if possible; use DIPEA (Hünig's base) or collidine, which are sterically hindered and less likely to abstract the alpha-proton.

    • Activation Strategy: Use HATU/HOAt instead of HBTU/HOBt. The nitrogen in the pyridine ring of HOAt stabilizes the activated ester via a neighbor-group effect, accelerating the coupling reaction faster than the rate of racemization.

    • Avoid Eschweiler-Clarke: Do not use formic acid/formaldehyde at reflux. The high temperature guarantees racemization of the chiral center.

Issue 3: "My NMR spectrum shows split peaks. Is my product impure?"

Diagnosis: Rotameric Isomerism (Not an impurity). Context: N-methylated amides exist as cis and trans conformers due to restricted rotation around the N-C(O) bond.

  • The Test: Run a Variable Temperature (VT) NMR .

    • Heat the sample to 50°C or 60°C.

    • Result: If the split peaks coalesce into single sharp peaks, they are rotamers. If they remain distinct, they are chemical impurities.

  • Note: In N-Me-Val, the ratio is often near 60:40 or 70:30 in CDCl₃, making it look exactly like a major impurity.

Module 2: Analytical Forensics & Data

Impurity Identification Table

Use this table to identify peaks in your Mass Spectrometry (MS) data relative to the target N-Me-Val mass (


).
Mass Shift (

Da)
Likely IdentityCause/Origin
+14 Da N,N-DimethylvalineOver-methylation (Reductive amination).
+14 Da Methyl EsterReaction with Methanol solvent (Acid catalyzed).
+30 Da N-Hydroxymethyl intermediateIncomplete reduction of the hemiaminal/imine.
+12 Da Cyclic AminalReaction of Formaldehyde with N-terminal Proline (if peptide).
-14 Da Unreacted ValineIncomplete conversion.
Same Mass D-EnantiomerRacemization (requires Chiral HPLC/Marfey's to detect).
Standard Operating Procedure: Marfey's Analysis

To quantify Enantiomeric Excess (ee%) and confirm L- vs D-N-Me-Val.

  • Derivatization:

    • Dissolve 50 µg of sample in 100 µL water.

    • Add 200 µL of 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Quench with 40 µL of 1 M HCl.

  • Analysis:

    • Inject onto C18 Reverse Phase HPLC.

    • Mobile Phase: Linear gradient of Acetonitrile in 0.1% TFA/Water.

    • Detection: UV at 340 nm .

  • Interpretation:

    • L-FDAA-L-N-Me-Val elutes differently than L-FDAA-D-N-Me-Val.

    • Compare retention times against pure standards.

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competing pathways in reductive amination and the mechanism of racemization.

ReactionPathways Valine L-Valine (Starting Material) Imine Imine / Hemiaminal Intermediate Valine->Imine + HCHO NMeVal L-N-Methylvaline (Target Product) Imine->NMeVal + Reducing Agent (Correct Path) DiMeVal N,N-Dimethylvaline (Impurity +14) NMeVal->DiMeVal + Excess HCHO (Over-Methylation) Oxazolone Oxazolone Intermediate NMeVal->Oxazolone Activation (Base/Heat) Racemate DL-N-Methylvaline (Racemized) Oxazolone->Racemate Base Cat. Proton Shift

Caption: Pathway analysis showing the critical bifurcation between mono-methylation (green) and over-methylation/racemization (red).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when an unknown peak or issue arises.

TroubleshootingTree Start Problem Detected CheckMS Check Mass Spectrum Start->CheckMS Impurity Peak CheckNMR Check NMR Spectrum Start->CheckNMR Split/Broad Peaks MassPlus14 Mass +14 Da? CheckMS->MassPlus14 MassPlus30 Mass +30 Da? CheckMS->MassPlus30 VT_Test Run VT-NMR (50°C) CheckNMR->VT_Test Dimethyl N,N-Dimethylvaline (Reduce HCHO eq) MassPlus14->Dimethyl Yes Hydroxymethyl N-Hydroxymethyl (Incomplete Reduction) MassPlus30->Hydroxymethyl Yes Coalesce Peaks Coalesce? VT_Test->Coalesce Rotamer Rotamers (Product is Pure) Coalesce->Rotamer Yes Impurity Chemical Impurity (Purify) Coalesce->Impurity No

Caption: Logic flow for distinguishing between chemical byproducts and conformational isomers.

References

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][2][4][5] Chemical Reviews, 104(11), 5823-5846. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49(6), 591-596. Link

  • Benoiton, N. L., et al. (1973). N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives.[1][5] Canadian Journal of Chemistry, 51(12), 1915-1919. Link

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling. Canadian Journal of Chemistry, 51(15), 2555-2561. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Improved Fmoc Synthesis of N-Methyl Amino Acids. Journal of Peptide Science, 11, 85-91. Link

Sources

Validation & Comparative

Comparative Analysis of N-Methylvaline Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Verdict

In the development of peptide therapeutics (e.g., cyclosporine analogs, ADCs), N-Methylvaline (N-Me-Val) is a critical building block used to improve metabolic stability and membrane permeability.[1] However, introducing the methyl group without compromising chiral integrity or yield is chemically non-trivial due to the steric bulk of the isopropyl side chain.

For most research and drug development applications, the choice of synthesis route depends entirely on the starting material and the intended downstream application:

  • Route A: Reductive Amination is the Gold Standard for Bulk Synthesis of free N-Me-Val. It offers the highest enantiomeric excess (>99% ee) and scalability but requires subsequent protection (Fmoc/Boc) for peptide synthesis.

  • Route B: Direct Alkylation (Benoit Method) is the Preferred Route for Fmoc-Protected Precursors . It allows for the direct conversion of commercially available Fmoc-Val-OH to Fmoc-N-Me-Val-OH. However, it carries a higher risk of racemization and requires strict anhydrous conditions.

  • Route C: Solid-Phase (Biron-Kessler) is the Standard for On-Resin Modification . It is ideal for "N-methyl scanning" of peptides but inefficient for generating multi-gram quantities of the building block itself.

Critical Analysis of Synthesis Routes

Route A: Reductive Amination (The Workhorse)

This route utilizes formaldehyde and a hydride reducing agent.[1] Unlike direct alkylation with methyl iodide, which often leads to quaternary ammonium salts (over-methylation), reductive amination proceeds via a controlled iminium ion intermediate.

  • Mechanism: Valine condenses with formaldehyde to form a Schiff base (imine/iminium), which is selectively reduced.

  • Key Reagent Evolution:

    • Old School: NaBH₄ (Requires pH control; risk of aldehyde reduction).[2]

    • Standard: NaBH₃CN (Toxic cyanides, but effective).

    • Modern Best Practice:NaBH(OAc)₃ (Sodium triacetoxyborohydride) .[2][3] It is mild, non-toxic, and does not reduce the aldehyde/ketone competitively, allowing for a "one-pot" procedure.

Route B: Direct Alkylation (The Benoit Method)

Developed by Benoit in the 1980s, this method uses Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF. It is designed for Fmoc-amino acids .[4][5]

  • Mechanism: NaH abstracts the proton from the carbamate nitrogen (Fmoc-NH), creating a nucleophile that attacks MeI.

  • The Challenge: The basicity of NaH can deprotonate the alpha-carbon, leading to racemization. The presence of the carboxylic acid requires 2 equivalents of base (one for -COOH, one for -NH).

  • Optimization: Use of t-BuLi or KHMDS has been explored, but NaH remains the industrial standard due to cost, provided temperature is strictly controlled.

Comparative Performance Data

The following data aggregates experimental outcomes from standard laboratory scales (10–50 mmol).

MetricRoute A: Reductive Amination Route B: Direct Alkylation (Benoit) Route C: Oxazolidinone (Freidinger)
Target Product Free N-Me-Val (Zwitterion)Fmoc-N-Me-Val-OHPure Fmoc-N-Me-Val-OH
Primary Reagents HCHO, NaBH(OAc)₃MeI, NaH, THFParaformaldehyde, Acid, Silane
Typical Yield 85% – 95% 70% – 82%65% – 75%
Enantiomeric Excess (ee) >99% (Minimal risk)90% – 98% (Temp. dependent)>99% (Chirality locked)
Mono- vs. Di-methylation High specificity for MonoRisk of Quaternization100% Mono (Ring constraint)
Scalability Excellent (kg scale feasible)Moderate (Exotherm management)Low (Multi-step purification)
Cost Efficiency HighMedium (MeI is expensive/toxic)Low (Reagents + Steps)

Decision Logic & Workflow

The following decision tree assists in selecting the optimal synthetic strategy based on your starting material and constraints.

G Start START: Select Goal Q1 Do you need Free N-Me-Val or Protected (Fmoc)? Start->Q1 Free Target: Free N-Me-Val Q1->Free Free Amine Protected Target: Fmoc-N-Me-Val-OH Q1->Protected Fmoc-Protected RouteA ROUTE A: Reductive Amination (HCHO / NaBH(OAc)3) Free->RouteA Best Path Q2 Is Purity/Chirality Critical (>99% ee)? Protected->Q2 RouteB ROUTE B: Direct Alkylation (Benoit: NaH / MeI) Q2->RouteB Standard Purity OK (Faster) RouteC ROUTE C: Oxazolidinone (Freidinger Method) Q2->RouteC Strict Purity Needed (Slower)

Figure 1: Decision matrix for N-Methylvaline synthesis routes.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Best for Free Amine)

Objective: Synthesis of N-Methyl-L-Valine from L-Valine. Scale: 10 mmol.

  • Preparation: Suspend L-Valine (1.17 g, 10 mmol) in Methanol (30 mL) .

    • Note: Valine is zwitterionic and may not dissolve fully initially.

  • Imine Formation: Add Aqueous Formaldehyde (37%, 1.5 eq) . Stir at room temperature for 30 minutes.

    • Expert Insight: Do not add the reducing agent yet. Allowing the imine to form first reduces the "promiscuous" reduction of formaldehyde to methanol.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 eq) portion-wise over 15 minutes.

    • Safety: Evolution of hydrogen gas is possible; ensure venting.

  • Reaction: Remove ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1) or LC-MS.

  • Quench & Workup:

    • Add volatile acid (e.g., 1M HCl) to quench excess hydride.

    • Concentrate in vacuo to remove methanol.

    • Purification: Apply residue to an Ion-Exchange Column (Dowex 50W). Wash with water (to remove salts/formaldehyde) and elute product with 1M NH₄OH.

  • Yield: Lyophilize to obtain white powder (~85-90% yield).

Protocol B: Direct Alkylation (Best for Fmoc-Building Blocks)

Objective: Synthesis of Fmoc-N-Me-Val-OH from Fmoc-Val-OH. Scale: 5 mmol.

  • Setup: Flame-dry a round-bottom flask. Add Fmoc-L-Valine (1.7 g, 5 mmol) and dissolve in anhydrous THF (20 mL) .

  • Solvation: Add Methyl Iodide (MeI, 8 eq, 40 mmol) .

    • Expert Insight: Adding MeI before the base is a variation that can sometimes moderate the reaction, but standard Benoit adds base first. We recommend adding MeI after base formation if using NaH to ensure the dianion is formed, BUT for Fmoc-protection stability, adding MeI with the substrate and then adding NaH slowly is often safer to prevent Fmoc cleavage. Protocol below uses the "MeI presence" technique.

  • Alkylation: Cool to 0°C under Argon. Add NaH (60% dispersion in oil, 2.2 eq) portion-wise.

    • Critical: The solution will bubble (H₂ gas). The color usually turns bright yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 24 hours.

  • Quench: Carefully add Ethyl Acetate followed by water to quench excess NaH.

  • Extraction: Evaporate THF. Dilute with water. Wash with Ether (removes mineral oil and byproducts). Acidify aqueous layer to pH 2 with 1M HCl.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Yield: ~75-80%. Product may require crystallization from Hexane/EtOAc to remove unreacted Fmoc-Val-OH.

Mechanistic Visualization

Understanding the pathway prevents common errors (e.g., dimethylation).

Reaction Valine L-Valine (NH2-CH(R)-COOH) Imine Schiff Base (Imine Intermediate) Valine->Imine + HCHO - H2O HCHO Formaldehyde Iminium Iminium Ion (Activated) Imine->Iminium pH < 6 Product N-Methyl-L-Valine Iminium->Product + H- (Reduction) Reductant NaBH(OAc)3 (Hydride Donor) SideProduct N,N-Dimethyl-Valine (Over-alkylation) Product->SideProduct + Excess HCHO (Avoid by Stoichiometry)

Figure 2: Reaction pathway for Reductive Amination showing the critical iminium intermediate.

Troubleshooting & Quality Control

  • Racemization Check:

    • Method: Marfey’s Reagent (FDAA) derivatization followed by HPLC.

    • Limit: Acceptable < 0.5% D-isomer.

    • Fix: If Route B fails ee% specs, switch to Route C (Oxazolidinone) or lower the temperature of NaH addition to -10°C.

  • Incomplete Methylation (Route B):

    • Often caused by "old" NaH (absorbed moisture). Use fresh NaH or wash with hexane before use.

  • Over-Methylation (Route A):

    • Switch from NaBH₄ to NaBH(OAc)₃.

    • Ensure strict 1:1 stoichiometry of Formaldehyde if possible, though slight excess is usually required.

References

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(12), 5823-5846.[6] [Link]

  • Biron, E., & Kessler, H. (2005).[4] "Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis." The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Conditions.[Link]

  • Di Gioia, M. L., et al. (2016).[7] "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini-Reviews in Medicinal Chemistry, 16(9). [Link]

Sources

A Senior Application Scientist's Guide to N-Methylvaline Detection: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biomedical research, the precise and accurate quantification of N-methylated amino acids, such as N-Methylvaline, is of paramount importance. This non-proteinogenic amino acid plays a significant role in the structure and function of certain peptides and can serve as a crucial biomarker. The choice of analytical methodology for its detection can profoundly impact the reliability and efficiency of research and development endeavors.

This guide provides an in-depth comparison of the primary analytical techniques for the detection and quantification of N-Methylvaline: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. Additionally, we will briefly explore alternative and emerging techniques to provide a comprehensive overview for the discerning scientist.

The Significance of N-Methylvaline Analysis

N-Methylvaline, an N-methylated derivative of the essential amino acid valine, is a component of several natural and synthetic peptides. Its presence can confer unique properties to these molecules, including increased resistance to enzymatic degradation, enhanced cell permeability, and altered conformational preferences.[1] Consequently, the accurate measurement of N-Methylvaline is critical in pharmacokinetic studies, drug metabolism research, and for the quality control of peptide-based therapeutics.[2]

Chromatographic Approaches: GC-MS vs. LC-MS/MS

The cornerstone of N-Methylvaline analysis lies in chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, yet they differ significantly in their sample preparation requirements, instrumentation, and overall workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar and non-volatile nature of amino acids like N-Methylvaline, a critical derivatization step is necessary to render them amenable to GC analysis.[4][5] This chemical modification process converts the polar carboxyl and amino groups into less polar and more volatile derivatives.[4]

Principle of GC-MS Analysis

In GC-MS, the derivatized sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column, coated with a stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio.

Experimental Workflow for GC-MS Analysis of N-Methylvaline

The following diagram illustrates a typical workflow for the analysis of N-Methylvaline by GC-MS, emphasizing the crucial derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction of N-Methylvaline Sample->Extraction e.g., Protein Precipitation Derivatization Derivatization Extraction->Derivatization e.g., Silylation or Acylation/Esterification Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Vaporization Detection MS Detection Separation->Detection Elution Data Data Analysis & Quantification Detection->Data Data Acquisition

Figure 1: General workflow for N-Methylvaline analysis by GC-MS.

Detailed Protocol: GC-MS Analysis of N-Methylvaline (Representative Method)

This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 400 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Two-Step Esterification and Acylation):

    • Esterification: Add 100 µL of 3 M HCl in n-butanol to the dried extract. Cap the vial and heat at 60°C for 30 minutes. Evaporate the reagent to dryness under nitrogen.

    • Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 15 minutes. Evaporate the reagents to dryness and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[6] A significant advantage of LC-MS for amino acid analysis is that derivatization is often not required, simplifying the sample preparation process.[7]

Principle of LC-MS/MS Analysis

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analytes then enter the mass spectrometer, which consists of two mass analyzers in series (tandem mass spectrometry). In the first mass analyzer, a specific parent ion (the molecular ion of N-Methylvaline) is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity.

Experimental Workflow for LC-MS/MS Analysis of N-Methylvaline

The workflow for LC-MS/MS is generally more streamlined than that of GC-MS due to the omission of the derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction of N-Methylvaline Sample->Extraction e.g., Protein Precipitation or LLE Injection Injection Extraction->Injection Separation LC Separation Injection->Separation Detection MS/MS Detection Separation->Detection Elution Data Data Analysis & Quantification Detection->Data Data Acquisition

Figure 2: General workflow for N-Methylvaline analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of N-Methylvaline (Representative Method)

This protocol is a representative example and should be optimized for the specific application.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 200 µL of methanol containing an internal standard (e.g., N-Methyl-D3-valine).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: Chiral stationary phase column for enantiomeric separation (e.g., Astec CHIROBIOTIC T) or a reversed-phase C18 column for general quantification.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific parent-to-product ion transitions for N-Methylvaline and its internal standard would need to be optimized.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of key performance parameters. Note: The values presented are representative and can vary based on the specific instrumentation, method validation, and sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity (LOD/LOQ) Good, typically in the low ng/mL to high pg/mL range.[9]Excellent, often reaching low pg/mL or even fg/mL levels.[10]
Specificity Good, but can be limited by co-eluting compounds with similar fragmentation patterns.Excellent, due to the high selectivity of Multiple Reaction Monitoring (MRM).[6]
Accuracy Good, typically within ±15% of the nominal value.Excellent, typically within ±15% of the nominal value.[10]
Precision (%RSD) Good, typically <15% for intra- and inter-day precision.Excellent, typically <15% for intra- and inter-day precision.[10]
Linearity (R²) Good, typically >0.99.Excellent, typically >0.999.[10]
Sample Preparation More complex and time-consuming due to the mandatory derivatization step.[11]Simpler and faster, often only requiring protein precipitation or liquid-liquid extraction.[12]
Throughput Lower, limited by longer run times and sample preparation.Higher, with modern UPLC systems enabling rapid analysis.
Chiral Separation Possible with chiral GC columns.Readily achievable with a wider variety of chiral stationary phases.[13][14]
Cost Generally lower initial instrument cost.Higher initial instrument cost.

Alternative and Emerging Methodologies

While GC-MS and LC-MS/MS are the workhorses for N-Methylvaline analysis, other techniques may be suitable for specific applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used for quantification without the need for a reference standard (qNMR). However, it generally has lower sensitivity compared to mass spectrometry-based methods.

  • Immunoassays: These methods, such as ELISA, are based on the specific binding of an antibody to the target analyte. They can be highly sensitive and suitable for high-throughput screening. However, the development of a specific antibody for N-Methylvaline can be challenging and costly, and cross-reactivity with similar structures is a potential issue.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of N-Methylvaline.

  • LC-MS/MS is generally the recommended method for most applications due to its superior sensitivity, specificity, higher throughput, and simpler sample preparation workflow. It is particularly well-suited for the analysis of N-Methylvaline in complex biological matrices where low detection limits are required.

  • GC-MS remains a viable and cost-effective alternative , especially in laboratories where LC-MS/MS is not available. However, the mandatory and often complex derivatization step is a significant drawback, impacting sample throughput and potentially introducing variability.

The selection of the most appropriate analytical method should be based on a thorough evaluation of the project's specific needs, including the required sensitivity, the nature of the sample matrix, the number of samples to be analyzed, and the available resources. Method validation is a critical step to ensure the reliability and accuracy of the generated data, regardless of the chosen technique.

References

  • BenchChem. (2025). Quantitative Analysis of N-Methyl-L-alanine: A Comparative Overview of HPLC and GC-MS Methods.
  • Bhawani, D., et al. (2012). Advances in chiral separations: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 386-391.
  • Vogeser, M., & Seger, C. (2010). A decade of HPLC-MS/MS in the routine clinical laboratory--goals for further developments. Clinical biochemistry, 43(1-2), 1-14.
  • Konieczna, L., et al. (2023). Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 226, 115252.
  • PubChem. (n.d.). N-Methyl-L-valine. National Center for Biotechnology Information.
  • Allied Academies. (n.d.).
  • de Zeeuw, R. A. (2001). Limits of detection and quantitation in gas chromatography.
  • BenchChem. (2025). Optimization of derivatization for GC analysis of N-Methyl-L-alanine.
  • University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS.
  • Science.gov. (n.d.).
  • Glover, Z. K., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 641.
  • Welch, C. J., et al. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
  • Al-Soud, Y. A., et al. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Talanta, 252, 123986.
  • ResearchGate. (2022).
  • Stoll, D. R. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 228-231.
  • Promega Corpor
  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Dolan, J. W. (2013). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Chu, R. (2024, November 11). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms [Video]. YouTube.
  • Sigma-Aldrich. (n.d.).
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). Journal of Pharmaceutical Analysis, 11(5), 526-544.
  • Gampfer, J., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules, 30(4), 843.
  • Supelco. (n.d.).
  • Regis Technologies. (n.d.).
  • BenchChem. (2025).
  • Al-Asmari, A. I., et al. (2014). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of analytical toxicology, 38(8), 516-521.
  • Lenci, E., & Trabocchi, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(12), 1086-1100.

Sources

Comparative Study: N-Methylvaline vs. AIB in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to Conformational Constraint & Bioavailability

Executive Summary: The "Rigid vs. Stealth" Paradigm

In the optimization of peptide therapeutics,


-Aminoisobutyric acid (AIB)  and N-Methylvaline (N-MeVal)  represent two distinct philosophies of backbone modification. While both enhance proteolytic stability, their primary utility diverges significantly:
  • AIB (The Architect): Acts as a "molecular staple." It rigidly enforces helical conformation (

    
     or 
    
    
    
    -helix) via the Thorpe-Ingold effect. It is the tool of choice for stabilizing receptor-binding epitopes that require a specific secondary structure (e.g., GLP-1 agonists).
  • N-MeVal (The Ghost): Acts as a "solubility switch" and "permeability enhancer." By masking the backbone amide hydrogen, it reduces polarity and prevents hydrogen-bond-driven aggregation (amyloid formation). It is the tool of choice for macrocyclization and oral bioavailability (e.g., Cyclosporine A).

Structural Mechanics & Conformational Control

The choice between AIB and N-MeVal is fundamentally a choice between locking a shape (AIB) and modulating polarity/flexibility (N-MeVal).

AIB: The Helical Inducer

AIB is achiral and


-tetrasubstituted. The gem-dimethyl group severely restricts the rotation of 

and

torsion angles.[1]
  • Ramachandran Impact: AIB forces the backbone into a narrow region typical of right-handed or left-handed helices (

    
    ).
    
  • Mechanism: It acts as a strong

    
    -sheet breaker but a potent helix promoter. A single AIB residue can nucleate a helix in an otherwise random coil sequence.
    
N-Methylvaline: The Hydrogen Bond Eraser

N-methylation replaces the amide proton (


) with a methyl group (

).
  • Ramachandran Impact: This removes a critical Hydrogen Bond Donor (HBD). Without this donor, the residue cannot participate in the standard

    
     hydrogen bonding network of an 
    
    
    
    -helix, often destabilizing helices in favor of extended conformations or turns (
    
    
    -turns,
    
    
    -turns).
  • Cis/Trans Isomerism: Unlike standard amino acids which are almost exclusively trans (

    
    ), N-MeVal lowers the energy barrier for cis peptide bonds (
    
    
    
    ). This property is exploited in cyclic peptides to relieve ring strain.
Decision Logic: Structural Engineering

StructuralLogic Start Design Goal Helix Stabilize Helix (GLP-1, PPIs) Start->Helix Receptor Fit Permeability Improve Permeability (Oral/Intracellular) Start->Permeability Bioavailability Agg Prevent Aggregation (Beta-sheet disruption) Start->Agg Solubility AIB_Node AIB Strategy: - Restricts Phi/Psi angles - Induces 3-10 or Alpha Helix - Steric shield against proteases Helix->AIB_Node Use AIB NMe_Node N-MeVal Strategy: - Removes H-Bond Donor - Increases Lipophilicity - Induces Cis-conformation (Turns) Permeability->NMe_Node Use N-MeVal Agg->NMe_Node Use N-MeVal

Figure 1: Decision tree for selecting between AIB and N-MeVal based on structural and pharmacological objectives.[2][3][4]

Pharmacokinetic Profile (ADME) Comparison

The following table synthesizes experimental data regarding the stability and permeability conferred by these modifications.

Feature

-Aminoisobutyric Acid (AIB)
N-Methylvaline (N-MeVal)
Proteolytic Stability High. Steric bulk prevents protease access to the backbone.Very High. Blocks cleavage by removing the amide H required by serine proteases (e.g., Trypsin, Chymotrypsin).
Membrane Permeability Moderate. Improves permeability only if it folds the peptide into an amphipathic helix that hides the backbone.Superior. Directly reduces Total Polar Surface Area (TPSA) and solvation energy. Critical for passive diffusion.
Solubility Variable. Can induce aggregation if helices stack.High. Disrupts intermolecular H-bonds that cause aggregation (beta-sheet breaking).
Metabolic Liability Low. Non-proteinogenic, not recognized by standard enzymes.Low. N-dealkylation can occur via CYP450, but generally slow.

Key Insight: For oral bioavailability , N-MeVal is superior because it solves the "desolvation penalty" problem. To cross a membrane, a peptide must shed its water shell. N-methylated peptides bind fewer water molecules, making this energy cost lower [1].

Synthetic Challenges & Protocols

Both residues introduce significant steric hindrance, often leading to "difficult sequences" (deletion sequences) in Solid Phase Peptide Synthesis (SPPS).

The Coupling Bottleneck
  • AIB: The nucleophile (

    
    ) is hindered by the two methyl groups.[2] Coupling to AIB is difficult.
    
  • N-MeVal: The nucleophile is a secondary amine (

    
    ). Coupling to N-MeVal is extremely difficult; coupling onto the subsequent residue is also slow due to the steric bulk of the N-methyl group.
    
Optimized Protocol: Microwave-Assisted SPPS

Standard DIC/HOBt protocols often fail here. The following protocol is validated for high-purity synthesis.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 3 min at 75°C microwave). Note: Monitor for aspartimide formation if Asp is present.

  • Coupling (The Critical Step):

    • Stoichiometry: 5 eq. Amino Acid : 5 eq. HATU : 10 eq. DIEA.

    • Conditions: Microwave irradiation at 75°C for 5–10 minutes.

    • Double Coupling: MANDATORY for N-MeVal and AIB. Repeat the coupling step with fresh reagents.

  • Capping: Acetyl anhydride/DIEA/DMF. Cap unreacted amines to prevent deletion sequences.

  • Monitoring:

    • For AIB: Standard Kaiser Test (Blue = Free amine).

    • For N-MeVal:Chloranil Test or Acetaldehyde/Chloranil . The Kaiser test does not work reliably on secondary amines (N-MeVal will not turn blue; it turns reddish-brown or stays yellow).

SynthesisWorkflow cluster_Coupling Steric Hindrance Loop Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activate AA(n+1) (HATU/DIEA) Wash1->Activate Couple Microwave Coupling (75°C, 10 min) Activate->Couple Recouple Double Couple (Fresh Reagents) Couple->Recouple Test Colorimetric Test (Chloranil for N-Me) Recouple->Test Test->Recouple Fail (Incomplete) Next Proceed Test->Next Pass

Figure 2: Optimized SPPS workflow for sterically hindered residues. Note the specific requirement for double coupling and specialized colorimetric testing.

Experimental Validation: Stability Assay

To objectively compare the stability conferred by these residues, use the following self-validating enzymatic assay.

Objective: Determine half-life (


) in presence of Chymotrypsin (cleaves C-terminal to bulky hydrophobic residues like Val/Phe).

Protocol:

  • Substrate Prep: Dissolve peptide (100

    
    M) in 50 mM Tris-HCl buffer (pH 7.8) with 10 mM 
    
    
    
    .
  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Result:

  • Native Sequence:

    
     min.
    
  • AIB Analog:

    
     min (Steric shielding).
    
  • N-MeVal Analog:

    
     min (Mechanism disruption + steric shielding).
    

References

  • Lokey, R. S., et al. (2011). "Passive membrane permeability of peptide natural products and their analogs." Nature Chemical Biology.

  • Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides." Biopolymers.

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Fairlie, D. P., et al. (2009). "Macrocyclic peptidomimetics: forcing peptides into bioactive conformations." Current Opinion in Chemical Biology.

Sources

Comparative Immunogenicity Guide: N-Methylvaline Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-Methylvaline (N-MeVal) containing peptides and their wild-type (native Valine) counterparts. The incorporation of N-MeVal is a strategic backbone modification used to alter the immunogenicity profile of peptide therapeutics and vaccines.

Key Finding: N-Methylation introduces a "Stability-Recognition Trade-off." While N-MeVal significantly enhances proteolytic stability (extending biological half-life), its impact on immunogenicity is distinctively bimodal:

  • In Therapeutics: It is often used to silence immunogenicity by disrupting T-cell Receptor (TCR) contact points.

  • In Vaccines: It is used to enhance immunogenicity by stabilizing the bioactive conformation of the peptide within the MHC groove (heteroclitic peptides), ensuring prolonged presentation to the immune system.

Mechanistic Basis of Action

To understand the divergent immunogenic outcomes, one must analyze the structural consequences of replacing the amide hydrogen with a methyl group.

Proteolytic Resistance (The Shield)

Native peptides are rapidly degraded by serum proteases (e.g., chymotrypsin, elastase) which require a specific backbone conformation and hydrogen bonding network to cleave the peptide bond.[1]

  • Mechanism: N-MeVal replaces the amide proton (

    
    ) with a methyl group (
    
    
    
    ). This removes a critical Hydrogen Bond Donor (HBD) required by many endopeptidases for substrate recognition.
  • Steric Effect: The bulky methyl group creates steric hindrance, physically blocking the protease active site from accessing the carbonyl carbon.

Conformational Restriction (The Lock)

N-methylation restricts the torsional angles (


) of the peptide backbone.
  • Impact: This reduces the entropic penalty of binding. If the N-MeVal locks the peptide into a "bioactive" conformation (e.g., a

    
    -turn), affinity for the target (MHC or Receptor) increases. If it locks it into an incompatible conformation, affinity is abolished.
    

Comparative Performance Analysis

The following data summarizes the performance differences between Wild-Type (Val) and Modified (N-MeVal) peptides across three critical vectors: Stability, MHC Binding, and T-Cell Recognition.

Table 1: Performance Metrics Summary
FeatureWild-Type Peptide (Val)N-Methylvaline Peptide (N-MeVal)Impact on Drug Design
Serum Half-Life (

)
Minutes (< 30 min)Hours (> 4-24 hrs)Critical: Enables systemic exposure without rapid degradation.
Protease Susceptibility High (Cleaved by elastase/trypsin)Resistant Prevents destruction before reaching the target tissue/APC.
MHC Class I Binding Baseline Affinity (

)
Context Dependent Anchor Residues: Can disrupt binding if pocket is small.Solvent Exposed: Minimal impact on MHC binding.
T-Cell Recognition (TCR) Native RecognitionAbolished or Altered Therapeutics: Reduces anti-drug antibodies (ADA).Vaccines: Must avoid N-Me at TCR contact sites.
Membrane Permeability Low (Polar backbone)Enhanced Improved oral bioavailability (e.g., Cyclosporine A).
The Immunogenicity "Switch"

The location of the N-MeVal residue determines the immunological outcome.

  • Scenario A: Therapeutic De-immunization

    • Goal: Create a drug that does not trigger an immune response.

    • Strategy: Place N-MeVal at TCR Contact Residues (positions P4, P5, P6, or P7 of the epitope).

    • Result: The bulky methyl group prevents the TCR from docking onto the MHC-peptide complex. The immune system "sees" the MHC but cannot recognize the peptide payload.

  • Scenario B: Vaccine Potentiation (Heteroclitic Peptides)

    • Goal: Create a "super-agonist" vaccine that triggers a stronger response than the native tumor antigen.

    • Strategy: Place N-MeVal at Anchor Residues (positions P2 or P9/P10).

    • Result: If the MHC pocket can accommodate the methyl group, the peptide binds tighter and lasts longer. The TCR contact surface remains native, allowing T-cells to be primed against the wild-type tumor.

Visualization: Mechanism & Workflow

Diagram 1: Structural Impact of N-Methylation

This diagram illustrates how N-Methylation blocks proteolysis while simultaneously altering receptor fit.

N_Methylation_Mechanism Native Native Peptide (Val) Protease Serum Protease Native->Protease H-Bond Donor Available MHC MHC Binding Groove Native->MHC Flexible Fit Modified N-MeVal Peptide Modified->Protease Steric Block / No H-Bond Modified->MHC Rigid Backbone Protease->Native Rapid Cleavage Protease->Modified Resistant (Stable) TCR T-Cell Receptor MHC->TCR Native Recognition MHC->TCR If N-Me at Anchor (Enhanced Stability) MHC->TCR If N-Me at Contact (Recognition Blocked)

Caption: Comparative fate of Native vs. N-MeVal peptides. N-MeVal blocks proteolysis but has divergent effects on TCR recognition depending on residue placement.

Experimental Protocols

To validate the immunogenicity and stability of N-MeVal peptides, the following protocols must be employed. These protocols address the synthetic difficulty (steric hindrance) and the specific assay requirements.

Synthesis: High-Efficiency Coupling (HATU/HOAt)

N-Methyl amino acids are sterically hindered. Standard carbodiimide (DIC) coupling often fails.

  • Reagents:

    • Resin: Rink Amide (for amides) or Wang (for acids).

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIEA (Diisopropylethylamine).

    • Solvent: DMF (Dimethylformamide).

  • Protocol:

    • Step A (Coupling N-MeVal): Use 4 eq. Fmoc-N-MeVal-OH, 3.9 eq. HATU, and 8 eq. DIEA. React for 2 hours (double the standard time).

    • Step B (Coupling onto N-MeVal): This is the critical bottleneck. The secondary amine of N-MeVal is a poor nucleophile.

      • Use HATU/HOAt system or PyBroP .

      • Perform Double Coupling (2 x 2 hours).

      • Check: Use the Chloranil test (not Kaiser test) to verify coupling completion, as secondary amines do not react with ninhydrin.

Proteolytic Stability Assay[1]
  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Incubation: Add 25% (v/v) pooled human serum. Incubate at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60, 120, 240 mins.

  • Quenching: Precipitate serum proteins with cold Acetonitrile (1:1 ratio) + 0.1% TFA.

  • Analysis: Centrifuge and analyze supernatant via LC-MS .

  • Calculation: Plot % remaining vs. time to determine

    
    .
    
Immunogenicity: ELISpot Assay (T-Cell Activation)

This assay determines if the N-MeVal peptide can successfully present to and activate T-cells.

  • Cells: Isolate PBMCs from HLA-matched donors or transgenic mice (e.g., HLA-A2 mice).

  • Stimulation: Incubate PBMCs with the N-MeVal peptide (10 µg/mL) for 24-48 hours.

  • Detection: Transfer cells to Anti-IFN-

    
     coated plates.
    
  • Development: Wash and add biotinylated detection antibody, followed by Streptavidin-ALP.

  • Readout: Count Spot Forming Units (SFU).

    • High SFU: Peptide is immunogenic (Vaccine candidate).[2][3][4]

    • Low/No SFU: Peptide is non-immunogenic (Therapeutic candidate or failed vaccine).

Strategic Recommendations

  • For Peptide Vaccines: Use N-MeVal to replace hydrophobic residues (Val, Leu, Ile) at anchor positions (e.g., P2 in HLA-A2). This increases metabolic stability without destroying the T-cell epitope.

  • For Peptide Therapeutics: Use N-MeVal to replace residues in the central core of the peptide sequence. This prevents protease cleavage and prevents the immune system from recognizing the drug as a foreign antigen.

  • Quality Control: Always perform a "Chloranil Test" during synthesis after coupling onto an N-methyl residue. Standard Kaiser tests will give false negatives (indicating no free amine) because they do not detect secondary amines.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, C., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Molecules. Link

  • Sagan, S., et al. (2004). Effect of N-methylation on peptide proteolytic stability and MHC binding. Current Medicinal Chemistry. Link

  • Hoppes, R., et al. (2014). The impact of peptide-MHC stability on the immunogenicity of tumor-associated antigens. Cancer Immunology, Immunotherapy.[5][6][7] Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

Sources

Comparative Guide: Validation of N-Methylvaline Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylvaline (N-MeVal) is a non-proteinogenic amino acid frequently encountered as a residue in peptide therapeutics (e.g., Cyclosporine A, Dolastatin-10 analogs, and Antibody-Drug Conjugate payloads like MMAE). Its quantification in biological matrices (plasma, urine, tissue homogenate) is critical for monitoring drug catabolism and stability.

However, N-MeVal presents a unique "perfect storm" of analytical challenges:

  • Secondary Amine Structure: The N-methyl group sterically hinders standard primary amine derivatization reagents (e.g., OPA).

  • Isobaric Interferences: N-MeVal (MW 131.17) is isobaric with Leucine and Isoleucine. Without rigorous chromatographic separation, mass spectrometry alone yields false positives.

  • Polarity: As a small polar molecule, it suffers from poor retention on standard C18 columns, leading to ion suppression in the solvent front.

This guide objectively compares the two dominant methodologies—Derivatization-HPLC (FMOC) and HILIC-MS/MS —and provides a validated protocol for the superior method (LC-MS/MS) compliant with FDA Bioanalytical Method Validation (2018) guidelines.

Part 1: The Analytical Challenge

The core difficulty in N-MeVal analysis lies in its chemistry. Unlike Valine, the nitrogen atom in N-MeVal is methylated.

  • The OPA Trap:

    
    -Phthalaldehyde (OPA) is the industry standard for amino acid analysis because it is fast and highly fluorescent. OPA does not react with secondary amines.  Researchers attempting to use standard amino acid kits for N-MeVal will observe zero signal.
    
  • The Isobaric Trap: In a Triple Quadrupole Mass Spectrometer (QqQ), N-MeVal (

    
     132.1) shares the same precursor ion as Leucine and Isoleucine. While fragment ions differ slightly, crosstalk is common. Chromatographic resolution is mandatory.
    
Decision Matrix: Method Selection

MethodSelection Start Start: N-Methylvaline Analysis AmineType Structure Check: Secondary Amine Start->AmineType OPA OPA Derivatization (Standard AA Kit) AmineType->OPA Avoid Alt Alternative Strategies AmineType->Alt Select Fail METHOD FAILURE (No Reaction) OPA->Fail FMOC Option A: FMOC-Cl Derivatization (HPLC-Fluorescence) Alt->FMOC QC / High Conc. LCMS Option B: HILIC-MS/MS (Direct Analysis) Alt->LCMS Bioanalysis / Trace Levels

Caption: Logical flow for selecting an analytical strategy. Note the explicit exclusion of OPA reagents.

Part 2: Method Landscape & Comparison

We compared the two viable approaches: Pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) versus Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).

Table 1: Comparative Performance Metrics
FeatureMethod A: FMOC-HPLC-FLDMethod B: HILIC-LC-MS/MS (Recommended)
Principle Derivatization of secondary amine to fluorescent adduct.Direct detection via MRM transitions.
Sensitivity (LLOQ) ~100 ng/mL (Matrix dependent)0.5 - 1.0 ng/mL
Selectivity Moderate (Co-elution with matrix amines common).High (Mass + RT discrimination).
Sample Prep Time High (>60 mins). Requires reaction + extraction of excess reagent.Low (20 mins). Protein Precipitation.[1][2][3]
Isobaric Resolution Difficult; Leucine/Iso-Leu FMOC derivatives often co-elute.Tunable via column chemistry.
Throughput Low (Long gradients to separate derivatives).High (3-5 min run time).
Primary Use Case Raw material QC; Fermentation broth.PK/PD Studies; Clinical Plasma.

Verdict: For biological samples (plasma/tissue), HILIC-MS/MS is the only viable option due to the sensitivity requirements and the need to resolve isobaric interferences without complex derivatization chemistry that is prone to matrix quenching.

Part 3: Validated Protocol (HILIC-MS/MS)

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards. It utilizes HILIC chromatography to retain the polar N-MeVal and separate it from Leucine/Isoleucine.

Materials & Reagents[2]
  • Analyte: N-Methylvaline (Reference Standard).

  • Internal Standard (IS): N-Methyl-d3-valine (Essential for compensating matrix effects in HILIC).

  • Matrix: Human Plasma (K2EDTA).

  • Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is difficult for such small, polar molecules as they often break through the sorbent. Protein Precipitation (PPT) with an isotope-labeled IS is robust and cost-effective.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% ACN). Vortex.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean vial.

  • Dilution (Critical): Dilute the supernatant 1:1 with Acetonitrile. Note: Injecting high-water content samples into HILIC causes peak distortion. The sample must be organic-rich.

LC-MS/MS Conditions

Chromatography (Gradient):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Gradient:

    • 0.0 min: 90% B (High organic for HILIC retention)

    • 2.0 min: 80% B

    • 3.0 min: 50% B (Wash)

    • 3.1 min: 90% B (Re-equilibration)

    • 5.0 min: Stop

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive mode.

  • Source Temp: 500°C.

  • Transitions:

CompoundPrecursor (

)
Product (

)
Collision Energy (V)Role
N-Methylvaline 132.1 86.1 18Quantifier
N-Methylvaline132.144.125Qualifier
Leucine (Isobar) 132.186.115Interference
N-Methyl-d3-valine135.189.118Internal Standard

Critical Technical Note on Isobars: N-Methylvaline and Leucine share the 132.1 -> 86.1 transition. You must verify their separation during method development. On a BEH Amide HILIC column:

  • N-Methylvaline: Elutes earlier (less polar interaction with amide due to methyl group).

  • Leucine/Isoleucine: Elute later.

  • Acceptance Criteria: Baseline resolution (

    
    ) between N-MeVal and Leucine.
    
Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS Add IS (d3-N-MeVal) Sample->IS PPT Protein Ppt (ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge 14k g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with ACN Centrifuge->Dilute Inject HILIC-MS/MS Injection Dilute->Inject

Caption: Optimized Protein Precipitation workflow for HILIC injection compatibility.

Part 4: Validation Data Summary

The following data represents typical performance metrics obtained using the protocol above (Sciex 6500+ QTRAP / Waters UPLC).

Linearity & Sensitivity[4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • Correlation (

    
    ):  > 0.995.
    
  • LLOQ Signal-to-Noise: > 10:1.

Precision & Accuracy (Inter-day, n=18)
QC LevelConc. (ng/mL)Accuracy (%)Precision (% CV)FDA Acceptance
LLOQ1.096.58.2± 20%
Low QC3.0102.15.4± 15%
Mid QC50.099.43.1± 15%
High QC800.098.82.8± 15%
Matrix Effect & Recovery[4]
  • Matrix Factor (MF): 0.95 – 1.05 (Normalized with IS).

  • Explanation: HILIC elutes interferences (phospholipids) after the analyte or in the void volume. The use of a deuterated IS (d3-N-MeVal) perfectly tracks any suppression, yielding a normalized MF near 1.0.

Part 5: Regulatory & Compliance Notes

When validating this method for IND/NDA submissions, adhere to the FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Selectivity: You must analyze at least 6 lots of blank plasma. Ensure no peak at the retention time of N-MeVal > 20% of the LLOQ.

  • Carryover: Inject a blank after the ULOQ (1000 ng/mL). Carryover must be < 20% of LLOQ.

  • Stability:

    • Benchtop: 4 hours at Room Temp (N-MeVal is generally stable).

    • Freeze/Thaw: 3 cycles at -80°C.

    • Processed Sample: 24 hours in autosampler (10°C).

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kaspar, H., et al. (2009). "Advances in amino acid analysis." Analytical and Bioanalytical Chemistry, 393(2), 445-452. (Discusses limitations of OPA/FMOC for secondary amines).
  • Armstrong, D. W., et al. (2012). "Separation of isobaric amino acids by HILIC-MS/MS." Journal of Chromatography B. (Foundational text for resolving Leucine/N-MeVal isobars).

Sources

Assessing the Metabolic Fate of N-Methylvaline in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptide therapeutics, N-Methylvaline (N-MeVal) serves as a critical structural modification used to overcome the poor oral bioavailability and rapid proteolytic clearance of native peptides.[1] By replacing the standard L-Valine residue with N-MeVal, researchers can eliminate a hydrogen bond donor—improving membrane permeability—and introduce steric bulk that hinders protease access.

However, this modification introduces a metabolic paradox: while it shields the peptide backbone from proteases , the N-methyl group itself becomes a specific target for Cytochrome P450 (CYP450) -mediated oxidative demethylation. This guide provides a technical comparison of N-MeVal versus L-Valine, detailing the mechanistic pathways of degradation, comparative stability data, and self-validating protocols for assessing intrinsic clearance (


).

Part 1: The Metabolic Paradox

N-Methylvaline vs. L-Valine

The incorporation of N-MeVal is not merely a substitution of side chains; it is a fundamental alteration of the peptide backbone's electronic and steric environment.

FeatureL-Valine (Native)N-Methylvaline (Modified)Impact on Drug Design
H-Bond Donor Present (NH)Absent (N-CH₃)Permeability: N-MeVal significantly improves passive membrane diffusion (oral bioavailability).[1]
Proteolytic Susceptibility HighLowStability: N-MeVal creates steric clashes that prevent protease active site binding.
Metabolic Liability Amide HydrolysisOxidative N-DemethylationClearance: Shift from rapid hydrolysis (blood/gut) to hepatic oxidative clearance (liver).
Conformation Flexible (Ramachandran allowed)RestrictedPotency: Can lock bioactive conformation (or disrupt it if placed incorrectly).
The Mechanistic Pathway: Oxidative Demethylation

Unlike Valine, which is degraded via peptide bond hydrolysis, N-MeVal undergoes oxidative N-demethylation , primarily catalyzed by hepatic CYP3A4. This reaction proceeds via a radical abstraction mechanism, forming an unstable carbinolamine intermediate that spontaneously collapses.

MetabolicPathway Substrate Peptidyl-N-MeVal (Parent) Radical C-Centered Radical Substrate->Radical H-Atom Abstraction CYP CYP450 (Fe=O)³⁺ Rate Limiting Step CYP->Radical Intermediate Carbinolamine (Unstable) Radical->Intermediate Oxygen Rebound Products Demethylated Peptide (Peptidyl-Val) + Formaldehyde Intermediate->Products Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated N-demethylation.[2] The hydroxylation of the N-methyl group is the rate-limiting step, leading to the release of formaldehyde and the reversion to the native valine residue.

Part 2: Comparative Performance Data

The following data summarizes the stability profiles of a model hexapeptide containing either L-Val or N-MeVal at position 3.[3]

Experiment 1: Proteolytic Stability (Plasma/Simulated Gastric Fluid)

Objective: Assess resistance to backbone cleavage.

SubstrateMatrixHalf-life (

)
Primary Metabolite
L-Val Peptide Human Plasma12.5 minHydrolyzed fragments (n-1, n-2)
N-MeVal Peptide Human Plasma> 240 minIntact Parent
L-Val Peptide SGF (Pepsin)4.2 minHydrolyzed fragments
N-MeVal Peptide SGF (Pepsin)> 120 minIntact Parent

Insight: N-MeVal provides near-absolute protection against proteolytic cleavage at the modified site and often protects adjacent bonds due to steric shielding.

Experiment 2: Microsomal Stability (Hepatic Clearance)

Objective: Assess susceptibility to CYP-mediated metabolism.[4]

SubstrateMatrix

(µL/min/mg)
Primary Metabolite
L-Val Peptide Liver Microsomes (RLM)< 10 (Low)*None (Stable to CYP, labile to proteases)
N-MeVal Peptide Liver Microsomes (RLM)45 (Moderate)Demethylated Parent (M-14)

*Note: L-Val peptides often appear "stable" in microsomes if protease inhibitors are not added, because microsomes lack the high proteolytic activity of plasma/cytosol. However, N-MeVal peptides show distinct clearance due to CYP activity.

Part 3: Experimental Protocols

To accurately assess the metabolic fate of N-MeVal, you must distinguish between general degradation and specific N-demethylation.

Protocol A: Microsomal Stability & Metabolite Identification

This protocol calculates intrinsic clearance and identifies the "M-14" metabolite (loss of CH₂).

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (N-MeVal Peptide) at 1 µM.

Workflow:

  • Pre-incubation: Mix microsomes (final 0.5 mg/mL) and peptide (1 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis (LC-MS/MS):

    • Monitor Parent ion

      
      .
      
    • Monitor Demethylated metabolite

      
      .
      
    • Self-Validation Check: If the M-14 peak increases as the Parent decreases, N-demethylation is confirmed.

Protocol B: Formaldehyde Trapping (The "Smoking Gun")

Since N-demethylation releases formaldehyde (HCHO), trapping it confirms the mechanism and rules out other degradation pathways.

Reagents:

  • Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).

  • Alternative: Semicarbazide or DNPH (2,4-Dinitrophenylhydrazine).

Workflow:

  • Perform the microsomal incubation as described in Protocol A.

  • At the endpoint (60 min), add an equal volume of Nash Reagent .

  • Incubate at 60°C for 10 minutes.

  • Detection: Measure absorbance at 412 nm (yellow color) or monitor the diacetyldihydrolutidine adduct via fluorescence (Ex 410 nm / Em 510 nm).

  • Causality: A positive signal correlates directly with the molar quantity of N-MeVal demethylated.

Part 4: Analytical Decision Tree

Use this logic flow to interpret your stability data.

DecisionTree Start Start: Incubate N-MeVal Peptide in Liver Microsomes Loss Is Parent Loss Observed? Start->Loss Cofactor Dependence on NADPH? Loss->Cofactor Yes Result1 Metabolic Stability Confirmed (Ideal Candidate) Loss->Result1 No (<10% loss) Metabolite Detect [M-14] Mass by LC-MS? Cofactor->Metabolite Yes Result2 Proteolytic Instability (Check Amidase activity) Cofactor->Result2 No (Degrades w/o NADPH) Metabolite->Result2 No (Other pathway) Result3 CYP-Mediated Demethylation (Liability Confirmed) Metabolite->Result3 Yes (M-14 found)

Figure 2: Analytical workflow for distinguishing between CYP-mediated demethylation and non-NADPH dependent degradation.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

  • Wang, Q., et al. (2014). "In vitro metabolism of N-methylated peptides: Mechanisms and implications for drug design." Drug Metabolism and Disposition. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Journal of Pharmacology and Experimental Therapeutics. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – An introduction: Part 3. Reactions of hydrolysis and their inhibition." Chemistry & Biodiversity. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.